2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 232028. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQUAXSCBJPECG-FXSWLTOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Utility of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose
Abstract: This guide provides a comprehensive analysis of the chemical structure, properties, and synthetic applications of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose. As a pivotal intermediate in carbohydrate chemistry, understanding its nuanced structural features is critical for researchers in drug development and glycobiology. This document elucidates the arabinofuranose core, the stereochemical implications of the β-D configuration, and the strategic role of benzyl ether protecting groups. We will explore its conformational analysis, spectroscopic signature, and its function as a precursor in the synthesis of complex glycans and nucleoside analogues.
Elucidation of the Core Structure
The nomenclature "this compound" precisely defines a complex monosaccharide derivative. A systematic deconstruction of this name reveals the foundational elements of its molecular architecture. The molecule's chemical formula is C₂₆H₂₈O₅, and it has a molecular weight of approximately 420.50 g/mol .[1][2][3][4]
The Arabinofuranose Scaffold
The foundation of the molecule is arabinofuranose , a pentose (five-carbon sugar) arranged in a five-membered ring structure known as a furanose ring. This ring consists of four carbon atoms and one oxygen atom. The numbering of the carbon atoms follows standard carbohydrate nomenclature, starting from the anomeric carbon (C1) adjacent to the ring oxygen.
Stereochemical Configuration: The β-D-Anomer
The prefixes "β" (beta) and "D" are crucial stereochemical descriptors:
-
D-Configuration: The "D" designation refers to the configuration at the stereocenter furthest from the anomeric carbon, which is C4 in arabinofuranose. In D-arabinose, the hydroxyl group at C4 is oriented on the same side as the hydroxyl group of D-glyceraldehyde in a Fischer projection.
-
β-Anomer: The "β" designation describes the stereochemistry at the anomeric carbon (C1). In the furanose ring, the C5 substituent (the -CH₂OBn group) serves as the reference point. The β configuration indicates that the hydroxyl group at C1 is cis (on the same face of the ring) to the C5 substituent. This contrasts with the α-anomer, where the C1 hydroxyl group would be trans to the C5 substituent. The anomeric hydroxyl group makes the molecule a hemiacetal.
The Strategic Role of Benzyl Protecting Groups
The name "2,3,5-tri-O-benzyl" specifies that the hydroxyl groups (-OH) originally present at carbons C2, C3, and C5 of D-arabinofuranose have been converted into benzyl ethers (-OCH₂Ph). This is achieved by reacting the sugar with a benzylating agent, such as benzyl bromide, in the presence of a base.[5]
The function of these benzyl groups is twofold:
-
Chemical Protection: They render the hydroxyl groups at C2, C3, and C5 chemically inert to a wide range of reaction conditions. This allows for selective chemical modification at the unprotected anomeric (C1) hydroxyl group.
-
Solubility Modification: The three bulky, nonpolar benzyl groups significantly increase the molecule's solubility in common organic solvents (e.g., dichloromethane, tetrahydrofuran), which is essential for performing reactions in non-aqueous media.
The single remaining free hydroxyl group at the anomeric C1 position is the key site of reactivity for this molecule, making it a valuable glycosyl donor for the synthesis of more complex carbohydrates and nucleosides.[3][6]
Caption: 2D structure of 2,3,5-tri-O-benzyl-β-D-arabinofuranose.
Conformational Analysis
Unlike rigid six-membered pyranose rings, five-membered furanose rings are conformationally flexible. They typically adopt non-planar "envelope" or "twist" conformations to minimize steric strain.
Furanose Ring Puckering
For arabinofuranose derivatives, the ring puckering is often described by pseudorotation parameters. A common conformation found for related structures is the C3-endo, C2-exo (N-type) twist conformation.[5] In this arrangement, the C3 atom is displaced above the plane defined by C1, O4, and C4, while the C2 atom is displaced below it. This specific puckering orients the substituents in a way that minimizes unfavorable steric interactions, particularly between the bulky benzyl groups. The exact conformation can be influenced by the solvent and by intermolecular interactions in the crystalline state.[5]
Spectroscopic and Physicochemical Properties
The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₅ | [1][2][3] |
| Molecular Weight | 420.50 g/mol | [1][3][4] |
| Appearance | White Powder / Crystalline Solid | [3][7] |
| CAS Number | 60933-68-8 | [1][3][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Signature
NMR spectroscopy is the most powerful tool for confirming the structure and stereochemistry of this molecule. While a full analysis is complex, key features in the ¹³C NMR spectrum are diagnostic. For a related xylofuranose analogue, distinct signals are observed for the anomeric carbons (C1) of the α and β forms, typically around 95.9 ppm and 101.6 ppm, respectively.[5] The carbons bearing the benzyl groups (C2, C3, C5) and the carbons of the benzyl groups themselves (aromatic and benzylic -CH₂-) appear in characteristic regions of the spectrum.[5][6]
Synthesis and Application as a Synthetic Intermediate
2,3,5-tri-O-benzyl-D-arabinofuranose is not typically an end product but rather a crucial building block for more complex molecules.[6] Its synthesis and subsequent reactions are central to its utility.
Synthetic Strategies
The compound is generally prepared from commercially available D-arabinose. A common laboratory-scale synthesis involves a two-step process:
-
Fischer Glycosylation: D-arabinose is reacted with an alcohol (e.g., methanol) under acidic conditions to form a mixture of methyl arabinofuranosides and pyranosides.
-
Benzylation: The hydroxyl groups of the methyl glycoside are then protected using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).
-
Hydrolysis: The methyl glycoside at C1 is selectively cleaved under acidic conditions to yield the target hemiacetal, 2,3,5-tri-O-benzyl-D-arabinofuranose, as a mixture of α and β anomers which can then be separated.[5][6]
Caption: General synthetic workflow for 2,3,5-tri-O-benzyl-D-arabinofuranose.
Reactivity and Role in Glycosylation
The primary utility of this compound stems from the reactivity of its anomeric hydroxyl group. This hydroxyl can be converted into a good leaving group (e.g., a trichloroacetimidate, halide, or thioether), transforming the molecule into a "glycosyl donor." This activated donor can then react with a "glycosyl acceptor" (another molecule with a free hydroxyl group) to form a glycosidic bond. The synthesis of β-arabinofuranosides, which are components of the cell wall of Mycobacterium tuberculosis, is a particularly important application, though achieving high β-selectivity can be challenging.[8] The choice of protecting groups, activating agent, and reaction conditions is critical to controlling the stereochemical outcome of the glycosylation reaction.[8]
Conclusion
This compound is a molecule of significant strategic importance in synthetic organic chemistry. Its structure is a carefully designed interplay between the flexible furanose core, the defined D-stereochemistry, and the bulky, inert benzyl protecting groups. This arrangement isolates the reactivity to the anomeric C1 position, establishing the compound as a key building block for the stereoselective synthesis of oligosaccharides, nucleoside antibiotics, and other vital glycoconjugates. A thorough understanding of its structure and conformation is paramount for any researcher aiming to leverage its synthetic potential.
References
- 1. scbt.com [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 4. 2,3,5-Tri-O-benzyl-D-arabinofuranose | 160549-10-0 | MT05402 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-3-5-tri-O-benzyl-B-D-arabino-furanose [jinonpharma.com]
- 8. pubs.acs.org [pubs.acs.org]
2,3,5-tri-o-benzyl-beta-d-arabinofuranose chemical properties
An In-depth Technical Guide to 2,3,5-tri-O-benzyl-β-D-arabinofuranose: Properties, Synthesis, and Applications
Introduction
2,3,5-tri-O-benzyl-β-D-arabinofuranose is a pivotal protected monosaccharide derivative that serves as a cornerstone in modern carbohydrate chemistry and drug discovery. Its strategic placement of benzyl ether protecting groups on the 2, 3, and 5 hydroxyl positions of the arabinofuranose scaffold renders the anomeric hydroxyl group at position 1 uniquely available for stereoselective glycosylation reactions. This structural feature, combined with the stability of the benzyl ethers under a wide range of reaction conditions and their subsequent facile removal, makes it an indispensable building block for the synthesis of complex oligosaccharides, nucleoside analogues, and other glycoconjugates with significant biological activity. This guide provides an in-depth exploration of its chemical properties, synthesis, and key applications for researchers and professionals in the field.
Physicochemical Properties
The fundamental chemical and physical properties of 2,3,5-tri-O-benzyl-β-D-arabinofuranose are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | References |
| Molecular Formula | C₂₆H₂₈O₅ | [1][2][3] |
| Molecular Weight | 420.50 g/mol | [1][3] |
| CAS Number | 60933-68-8 | [3][4] |
| Appearance | White powder | [1] |
| Purity | ≥99% (TLC) | |
| Optical Activity | [α]20/D -9.0 to -1.5 °, c = 1% (w/v) in chloroform | |
| Storage Temperature | 2-8°C | [2] |
Synthesis Strategies
The synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose typically starts from the commercially available D-arabinose. A common and efficient method involves a two-step process: Fischer glycosylation followed by benzylation.[5][6] This approach is favored due to the accessibility of the starting material and the straightforward nature of the reactions.
Rationale Behind the Synthetic Route
The choice of a two-step synthesis involving an initial Fischer glycosylation to form a methyl arabinofuranoside is a strategic decision to control the anomeric stereochemistry and to protect the anomeric hydroxyl group temporarily. This allows for the subsequent benzylation of the remaining hydroxyl groups at positions 2, 3, and 5. The final step involves the hydrolysis of the methyl glycoside to liberate the anomeric hydroxyl group, yielding the target compound. An alternative strategy involves the synthesis via an allyl glycoside, which can be advantageous in certain contexts.[7]
Experimental Protocol: Synthesis from D-Arabinose
Step 1: Fischer Glycosylation of D-Arabinose
-
Suspend D-arabinose in methanol.
-
Add a catalytic amount of a strong acid, such as acetyl chloride or a sulfonic acid resin.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for several hours until the starting material is consumed (monitored by TLC).[8]
-
Neutralize the reaction with a basic resin and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl arabinofuranoside.
Step 2: Benzylation of Methyl Arabinofuranoside
-
Dissolve the crude methyl arabinofuranoside in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[8]
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 2,3,5-tri-O-benzyl-α,β-D-arabinofuranoside.
Step 3: Hydrolysis of the Methyl Glycoside
-
Dissolve the purified methyl 2,3,5-tri-O-benzyl-α,β-D-arabinofuranoside in a mixture of glacial acetic acid and aqueous hydrochloric acid.[8]
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.[8]
-
Cool the reaction to room temperature and neutralize with a base, such as an aqueous solution of potassium hydroxide.[8]
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain 2,3,5-tri-O-benzyl-β-D-arabinofuranose.
Caption: Synthetic workflow for 2,3,5-tri-O-benzyl-β-D-arabinofuranose.
Key Chemical Transformations
The utility of 2,3,5-tri-O-benzyl-β-D-arabinofuranose lies in its reactivity, particularly at the anomeric center, and the ability to deprotect the benzyl ethers.
Glycosylation Reactions
The free hydroxyl group at the anomeric position makes this compound an excellent glycosyl donor for the stereoselective formation of glycosidic bonds. The outcome of the glycosylation is highly dependent on the reaction conditions, including the choice of glycosyl acceptor, promoter, and solvent.
Experimental Protocol: A Representative Glycosylation Reaction
-
Dissolve 2,3,5-tri-O-benzyl-β-D-arabinofuranose and the glycosyl acceptor in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a suitable promoter, such as N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., silver trifluoromethanesulfonate), at a low temperature (e.g., -78°C).[9]
-
Stir the reaction mixture at low temperature and allow it to warm gradually to room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Dilute the mixture with an organic solvent, wash with aqueous sodium bicarbonate and brine, dry, and concentrate.
-
Purify the resulting glycoside by column chromatography.
Caption: Generalized glycosylation reaction scheme.
Deprotection of Benzyl Ethers
The removal of the benzyl protecting groups is a crucial final step in many synthetic sequences to unveil the free hydroxyl groups of the arabinofuranose moiety. While catalytic hydrogenolysis is a common method, it may not be suitable for substrates with other reducible functional groups.[10] An alternative mild method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.[10]
Experimental Protocol: Photochemical Deprotection with DDQ
-
Dissolve the benzylated arabinofuranoside derivative in acetonitrile.
-
Add an excess of DDQ to the solution.
-
Irradiate the reaction mixture with a long-wavelength UV lamp (e.g., 365 nm) at room temperature.[10]
-
Monitor the reaction by TLC. The reaction's progress is indicated by the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture.
-
Purify the deprotected product by column chromatography to remove the DDQ byproducts.
Applications in Medicinal Chemistry and Glycoscience
2,3,5-tri-O-benzyl-β-D-arabinofuranose is a vital intermediate in the synthesis of a wide array of biologically active molecules.[]
-
Nucleoside Analogues: It serves as a precursor for the synthesis of various nucleoside analogues with potential antiviral (including anti-HIV) and anticancer activities.[7][]
-
Oligosaccharide Synthesis: This compound is extensively used in the stereoselective synthesis of oligosaccharides and other complex carbohydrates.[1] These synthesized oligosaccharides are crucial for studying carbohydrate-protein interactions and for the development of carbohydrate-based vaccines and therapeutics.
-
Enzyme Inhibitors: It has been utilized in the synthesis of isosteric phosphonate analogues of fructose 2,6-bisphosphate, which are known to inhibit fructose bisphosphatase.[] Additionally, it is a stereoselective analog that can inhibit human maltase glucoamylase.[1]
References
- 1. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 2. 2,3,5-Tri-O-benzyl-D-arabinofuranose | 160549-10-0 | MT05402 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
The Synthetic Cornerstone: A Technical Guide to 2,3,5-Tri-O-benzyl-β-D-arabinofuranose (CAS 60933-68-8) for Advanced Drug Development
This guide provides an in-depth technical overview of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, a pivotal intermediate in the synthesis of a significant class of therapeutic agents. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, characterization, and strategic application of this compound, moving beyond a simple recitation of facts to explore the rationale behind its synthetic utility.
Introduction: The Strategic Importance of a Protected Arabinofuranose
2,3,5-Tri-O-benzyl-β-D-arabinofuranose (CAS 60933-68-8) is a protected monosaccharide that serves as a critical building block in the multi-step synthesis of various nucleoside analogs.[1][] Its core value lies in the strategic placement of benzyl ether protecting groups on the hydroxyl moieties of the arabinose sugar. This protection renders the sugar stable to a wide range of reaction conditions, allowing for selective modifications at the anomeric carbon (C1), which is essential for the formation of the glycosidic bond with a nucleobase. The choice of benzyl groups is deliberate; they are relatively robust yet can be removed under specific, mild conditions, typically through catalytic hydrogenation, without compromising the integrity of the final, often sensitive, nucleoside analog. This strategic protection is fundamental to its role as a key intermediate in the development of therapeutics for formidable diseases such as cancer and viral infections, including HIV.[1][]
Chemical Profile and Physicochemical Properties
A comprehensive understanding of the chemical and physical properties of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose is paramount for its effective handling, reaction optimization, and purification.
| Property | Value | Reference |
| CAS Number | 60933-68-8 | [] |
| Molecular Formula | C₂₆H₂₈O₅ | [] |
| Molecular Weight | 420.50 g/mol | [] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Purity | ≥99% (HPLC/TLC) | [3][4] |
| Storage Temperature | +2 to +8 °C | [4] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. One established and convenient route proceeds from the readily available starting material, L-arabinose, via an allyl glycoside intermediate.[5] This method offers a practical approach for laboratory-scale synthesis.
Synthesis Workflow
References
- 1. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 4. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g, CAS No. 60933-68-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-arabinofuranose: Synthesis, Characterization, and Application
Introduction
In the landscape of modern medicinal chemistry and glycobiology, the strategic manipulation of carbohydrate scaffolds is paramount to the development of novel therapeutics. Among the vast arsenal of synthetic building blocks, protected monosaccharides stand out for their utility and versatility. This guide provides an in-depth technical examination of 2,3,5-Tri-O-benzyl-D-arabinofuranose , a pivotal intermediate in the synthesis of a wide range of bioactive molecules, including nucleoside analogues that form the backbone of numerous antiviral and anticancer agents.
This document moves beyond a simple recitation of facts, offering a nuanced perspective grounded in practical laboratory experience. We will explore not only the "what" and "how" but also the critical "why" that governs the synthetic strategies, purification protocols, and analytical validation of this essential carbohydrate derivative. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, synthesis, and profound impact on therapeutic innovation.
Molecular Profile and Physicochemical Properties
2,3,5-Tri-O-benzyl-D-arabinofuranose is a derivative of the pentose sugar D-arabinose. The furanose (five-membered ring) form is stabilized, and three of its hydroxyl groups are masked by benzyl ethers. This "protection" is the key to its synthetic utility.
The Strategic Importance of Benzyl Protecting Groups
The choice of benzyl ethers as protecting groups is a deliberate and strategic one, rooted in decades of carbohydrate chemistry.
-
Robustness: Benzyl ethers are exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis, oxidation, and many organometallic reagents. This stability allows for selective chemical transformations at other positions of the sugar, primarily the anomeric (C1) hydroxyl group.
-
Orthogonality: The true power of a protecting group lies in its selective removal. Benzyl groups are typically cleaved under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). This process, known as hydrogenolysis, is highly efficient and clean. The conditions are orthogonal to those used to remove many other common protecting groups (e.g., acid-labile silyl ethers or base-labile acyl groups), enabling complex, multi-step synthetic sequences.
-
Lipophilicity: The introduction of three phenyl rings significantly increases the molecule's lipophilicity. This is a practical advantage, as it improves solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene), simplifying reaction workups and purification by silica gel chromatography.
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 420.50 g/mol | |
| Molecular Formula | C₂₆H₂₈O₅ | |
| CAS Number | 60933-68-8 (for β-anomer) | |
| Appearance | White to off-white powder or crystals | |
| Storage Temperature | 2–8 °C | |
| IUPAC Name | (2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |
| InChI Key | NAQUAXSCBJPECG-FXSWLTOZSA-N |
Synthesis and Purification
The synthesis of 2,3,5-tri-O-benzyl-D-arabinofuranose is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The most common and reliable strategies commence from commercially available D-arabinose.
Methodology 1: The Classical Three-Step Approach
This widely-used strategy involves the formation of a methyl glycoside, followed by exhaustive benzylation, and finally, hydrolysis of the methyl glycoside to liberate the anomeric hydroxyl group. This sequence ensures that the anomeric position is temporarily blocked, allowing the other hydroxyls to be benzylated.
Caption: Classical three-step synthesis of the target compound.
Experimental Protocol:
-
Step 1: Fischer Glycosylation.
-
Suspend D-arabinose in anhydrous methanol (MeOH).
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride, sulfuric acid, or an acidic resin). The reaction of acetyl chloride with methanol in situ generates HCl, a common choice.
-
Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and neutralize the acid with a base (e.g., sodium bicarbonate or a basic resin).
-
Remove the solvent under reduced pressure. The resulting crude product is a mixture of methyl arabinofuranoside anomers and some pyranoside forms, which is often used directly in the next step without extensive purification. Causality: The Fischer glycosylation is an equilibrium-driven reaction that favors the formation of the thermodynamically stable five- and six-membered ring glycosides. Using methanol as the solvent drives the reaction toward the methyl glycoside product.
-
-
Step 2: Exhaustive Benzylation.
-
Dissolve the crude methyl arabinoside in an anhydrous polar aprotic solvent, typically N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath (0 °C).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. NaH is a strong, non-nucleophilic base that deprotonates the free hydroxyl groups to form alkoxides.
-
After stirring for a period to allow for complete deprotonation, add benzyl bromide (BnBr) dropwise. This is an exothermic reaction and requires careful temperature control.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of methanol, followed by water.
-
Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude tribenzylated methyl glycoside. Causality: The use of a strong base like NaH ensures complete deprotonation of all hydroxyl groups, driving the Williamson ether synthesis to completion for exhaustive benzylation. DMF is an ideal solvent as it is polar enough to dissolve the reagents but does not interfere with the reaction.
-
-
Step 3: Anomeric Hydrolysis.
-
Dissolve the purified methyl 2,3,5-tri-O-benzyl-D-arabinofuranoside in a mixture of acetic acid and aqueous HCl.
-
Heat the mixture (e.g., 80-100 °C) for several hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent, dry, and concentrate. Causality: The acidic conditions are specifically chosen to cleave the more labile anomeric acetal (the methyl glycoside) while leaving the robust benzyl ethers on the rest of the sugar ring intact.
-
Purification
The final crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is used for elution. The increased lipophilicity from the benzyl groups allows for efficient separation from any polar, partially benzylated, or unreacted starting materials. The final product appears as a mixture of α and β anomers at the C1 position.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of 2,3,5-tri-O-benzyl-D-arabinofuranose. A combination of spectroscopic and chromatographic techniques provides a self-validating system of quality control.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and anomeric ratio | Aromatic protons (δ 7.2-7.4 ppm), benzyl CH₂ (δ 4.4-4.8 ppm), sugar backbone protons (δ 3.5-5.5 ppm). Distinct signals for α and β anomeric protons. |
| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons (δ 127-138 ppm), anomeric carbons (δ 95-105 ppm), sugar backbone carbons (δ 68-88 ppm), benzyl CH₂ (δ ~72-74 ppm). |
| Mass Spec. | Molecular weight verification | ESI-MS: [M+Na]⁺ at m/z 443.5. HRMS should match the calculated exact mass of C₂₆H₂₈O₅Na. |
| TLC/HPLC | Purity assessment | TLC: A single spot (or two very close spots for anomers) with a typical Rf of 0.3-0.5 in 3:1 Hexanes:EtOAc. HPLC: Purity should be ≥99%. |
Interpreting NMR Spectra
-
¹H NMR: The most informative region is the anomeric proton (H-1). The β-anomer typically shows the H-1 proton as a small coupling constant (J ≈ 1-2 Hz), while the α-anomer has a larger coupling constant (J ≈ 4-5 Hz). The large cluster of signals between 7.2 and 7.4 ppm corresponds to the 15 aromatic protons of the three benzyl groups. The benzylic methylene protons (OCH₂) appear as a series of doublets and singlets between 4.4 and 4.8 ppm. The remaining sugar protons (H-2 to H-5) are found in the crowded region between 3.5 and 4.3 ppm.
-
¹³C NMR: The anomeric carbon (C-1) is the most downfield of the sugar carbons, typically appearing between 95 ppm (α-anomer) and 102 ppm (β-anomer). The carbons bearing the benzyl ethers (C-2, C-3, C-5) and the ring carbon C-4 appear in the 68-88 ppm range. The benzylic carbons (OCH₂) are typically found around 72-74 ppm, while the aromatic carbons show signals in the 127-138 ppm region.
Applications in Drug Development and Research
The primary value of 2,3,5-tri-O-benzyl-D-arabinofuranose lies in its role as a versatile precursor for nucleoside analogues, which are cornerstones of antiviral and anticancer therapies. The free anomeric hydroxyl group is the reactive handle for coupling with nucleobases.
Caption: General pathway from the title compound to a nucleoside drug.
Key Therapeutic Targets:
-
Antiviral Agents: Arabinose-based nucleosides, such as Vidarabine (Ara-A), were among the first antiviral drugs. The arabinofuranose sugar mimics the natural deoxyribose but the 2'-hydroxyl is in the 'up' (arabino) configuration, which disrupts viral DNA polymerase activity. The synthesis of these drugs often begins with a protected arabinofuranose derivative.
-
Anticancer Agents: Nelarabine is a chemotherapy drug used to treat T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. It is a prodrug of arabinosylguanine (Ara-G), which is incorporated into the DNA of cancer cells, leading to the inhibition of DNA synthesis and apoptosis. The chemical synthesis of Nelarabine and related compounds relies on precursors like 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride, which is derived from the title compound.
-
Synthesis of Complex Glycans: Beyond nucleosides, this compound is used in the stereoselective synthesis of oligosaccharides and other complex carbohydrates for research in glycobiology and immunology.
Conclusion
2,3,5-Tri-O-benzyl-D-arabinofuranose is far more than a simple chemical; it is an enabling tool for complex molecular construction. Its molecular weight of 420.50 g/mol and well-defined structure, characterized by robust benzyl ether protecting groups, make it an ideal and reliable intermediate for multi-step syntheses. The logical choice of these protecting groups ensures stability and allows for selective deprotection, a cornerstone of modern synthetic chemistry. As researchers continue to push the boundaries of drug discovery, the demand for versatile and high-purity building blocks like 2,3,5-tri-O-benzyl-D-arabinofuranose will remain critical, solidifying its place as an indispensable component in the development of life-saving therapeutics.
solubility of 2,3,5-tri-o-benzyl-beta-d-arabinofuranose in organic solvents
An In-depth Technical Guide to the Solubility of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose in Organic Solvents
Introduction: The Significance of a Protected Sugar's Solubility
This compound is a key intermediate in the field of carbohydrate chemistry and drug discovery.[1] As a derivative of D-arabinose, a naturally occurring pentose, its hydroxyl groups at the 2, 3, and 5 positions are protected by bulky, non-polar benzyl groups. This strategic protection leaves the anomeric hydroxyl group at the C1 position available for stereoselective glycosylation reactions, making it an invaluable building block for the synthesis of complex oligosaccharides, nucleoside analogues, and other carbohydrate-based therapeutics.[1][2]
The efficacy of this compound in any synthetic route is fundamentally governed by its solubility in organic solvents. Solubility dictates the choice of reaction media, the conditions for purification via chromatography, and the methods for crystallization and isolation of final products. A thorough understanding of its solubility profile is, therefore, not merely academic but a critical prerequisite for its successful application in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this important compound, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and its Implications for Solubility
The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound (Molecular Formula: C₂₆H₂₈O₅, Molecular Weight: 420.5 g/mol ) is characterized by a central polar arabinofuranose ring and three large, non-polar benzyl ether groups.[1][3]
-
Hydrophobic Benzyl Groups: The three benzyl groups (C₆H₅CH₂-) are the dominant feature of the molecule. These aromatic moieties are non-polar and hydrophobic, contributing to significant van der Waals interactions. They create a large non-polar surface area, which favors solubility in non-polar or moderately polar organic solvents.
-
Polar Core and Free Hydroxyl Group: The furanose ring itself contains ether linkages, contributing to some polarity. More importantly, the free hydroxyl group at the anomeric carbon (C1) is a polar, hydrogen-bond-donating group. This single hydroxyl group provides a site for interaction with polar, protic solvents.
This amphiphilic nature—a predominantly hydrophobic exterior with a small, localized polar region—results in a nuanced solubility profile. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility. The large non-polar character imparted by the benzyl groups suggests that the compound will be more soluble in non-polar and moderately polar aprotic solvents than in highly polar or protic solvents.
Solubility Profile in Common Organic Solvents
The following table summarizes the solubility of this compound in a range of organic solvents commonly used in synthesis and purification. The data is compiled from chemical supplier information, implicit data from published synthetic procedures, and predictions based on the molecular structure.
| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale & References |
| Dichloromethane (DCM) | Halogenated | Freely Soluble | A moderately polar aprotic solvent. Its ability to engage in dipole-dipole interactions and its relatively low polarity make it an excellent solvent for this compound. It is commonly used as a solvent in reactions and for chromatographic purification of benzylated sugars.[4][5] |
| Chloroform (CHCl₃) | Halogenated | Freely Soluble (>10 mg/mL) | Similar to DCM, its polarity is well-suited for dissolving the compound. A concentration of 1% w/v (10 mg/mL) has been explicitly reported for optical rotation measurements, confirming high solubility.[6] |
| Ethyl Acetate (EtOAc) | Ester | Soluble | A moderately polar aprotic solvent. It is frequently used in combination with less polar solvents like hexanes or petroleum ether for flash chromatography of this compound, indicating good solubility.[5][7] |
| Tetrahydrofuran (THF) | Ether | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic compounds. Its ability to dissolve this compound is demonstrated by its use in synthetic procedures involving the parent compound, 9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)adenine.[2] |
| Toluene | Aromatic Hydrocarbon | Soluble to Sparingly Soluble | A non-polar aprotic solvent. The aromatic nature of toluene can interact favorably with the benzyl groups of the solute via π-stacking, promoting solubility. |
| Acetone | Ketone | Soluble | A polar aprotic solvent. Its polarity is suitable for dissolving the benzylated sugar, though it is less commonly used as a reaction solvent for this specific compound compared to halogenated solvents. |
| Methanol (MeOH) | Polar Protic | Soluble | A polar protic solvent. While the large non-polar groups limit solubility in highly polar environments, the free anomeric hydroxyl group can hydrogen bond with methanol, and the overall polarity of methanol is low enough to accommodate the benzyl groups. Explicitly stated as "Soluble in methanol".[8][9][10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. It is used as a solvent for the benzylation of related sugars.[7] |
| Hexanes / Petroleum Ether | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | Very non-polar solvents. While used as a co-solvent in chromatography to modulate polarity, the compound is unlikely to be highly soluble in these solvents alone due to the polarity of the furanose core and the free hydroxyl group.[5][7] |
| Water | Polar Protic | Insoluble | The overwhelming hydrophobic character of the three benzyl groups prevents dissolution in water, despite the presence of a single hydroxyl group.[11][12] |
Authoritative Protocol for Thermodynamic Solubility Determination
For drug development and many research applications, determining the thermodynamic or equilibrium solubility is crucial as it represents the true solubility of a compound in a given medium at equilibrium.[1][13] The "shake-flask" method is the gold standard for this measurement and is recommended by regulatory bodies such as the USP and ICH.[14][15][16][17] The following protocol is a self-validating system for the accurate determination of solubility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (powder form)[16]
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps and PTFE-lined septa
-
Orbital shaker with temperature control
-
Analytical balance (readable to at least 0.01 mg)
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Validated HPLC method for quantification (with a suitable UV detector, as the benzyl groups provide a strong chromophore)
Step-by-Step Methodology
-
Preparation of the Sample:
-
Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid throughout the experiment. A starting point is to add approximately 5-10 mg of solid to 1-2 mL of the solvent.
-
Precisely add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples at a moderate speed (e.g., 100-150 rpm) to ensure continuous mixing of the solid with the solvent without creating a vortex.[15]
-
The key to this protocol is ensuring equilibrium is reached. This must be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[15][18] For poorly soluble compounds, equilibrium may take longer to achieve.[1]
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved microparticles. It is advisable to discard the first few drops of the filtrate to saturate any potential binding sites on the filter.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the pre-validated HPLC calibration curve.
-
Analyze the diluted sample by HPLC.
-
Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
-
Validation and Controls:
-
Perform each solubility determination in at least triplicate to ensure reproducibility.[15]
-
Prepare a calibration curve for the compound in each solvent to be tested.
-
Confirm the chemical stability of the compound in the solvent over the duration of the experiment by analyzing a standard solution stored under the same conditions.[16]
-
Conclusion
This compound exhibits a solubility profile dominated by its large hydrophobic benzyl groups, rendering it highly soluble in common moderately polar and non-polar aprotic organic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility in polar protic solvents like methanol is moderate, facilitated by the presence of a single anomeric hydroxyl group. A comprehensive understanding of these solubility characteristics, underpinned by robust experimental determination using standardized protocols like the shake-flask method, is essential for optimizing its use in the synthesis of complex carbohydrates and advancing drug development programs.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. admescope.com [admescope.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 60933-68-8 [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.5 Properties of Monosaccharides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. who.int [who.int]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to 2,3,5-Tri-O-benzyl-D-arabinofuranose: Commercial Availability, Synthesis, and Application in Drug Discovery
For researchers, medicinal chemists, and drug development professionals embarking on the synthesis of novel nucleoside analogs, the strategic selection of protected carbohydrate intermediates is paramount. Among these, 2,3,5-Tri-O-benzyl-D-arabinofuranose stands out as a critical building block, prized for its role in constructing the arabinose core found in a variety of antiviral and anticancer agents. This guide provides an in-depth technical overview of its commercial availability, key quality attributes, a reliable synthetic protocol, and its pivotal applications in contemporary drug discovery.
Commercial Availability and Supplier Landscape
2,3,5-Tri-O-benzyl-D-arabinofuranose is readily available from a range of fine chemical suppliers, catering to both small-scale research and larger developmental needs. The compound is typically offered as a white to off-white solid. It is important for researchers to be aware of the different CAS numbers which may denote specific anomers or anomeric mixtures.
A summary of prominent suppliers and their typical offerings is presented below:
| Supplier | Typical Quantities Offered | Representative Pricing (USD) | CAS Number(s) Cited |
| P212121 | 5 g, 10 g, 25 g, 50 g, 100 g | $121.79 (5 g) | 160549-10-0, 37776-25-3 |
| Biosynth Carbosynth | 5 g, 25 g | $105.00 (5 g) | 37776-25-3 |
| Iris Biotech GmbH | 5 g, 25 g, 100 g | $256.50 (5 g) | 37776-25-3 |
| Thermo Scientific | 1 g | $53.00 (1 g) | Not specified |
| Carl ROTH | 5 g, 10 g, 25 g, 50 g | €1,815.70 (50 g) | 60933-68-8 (β-anomer) |
| BOC Sciences | Custom | Inquiry-based | 60933-68-8 (β-anomer) |
Pricing and availability are subject to change and should be confirmed with the respective suppliers.
Understanding the Chemical Identity: CAS Numbers and Anomers
A point of potential confusion for researchers is the existence of multiple CAS numbers for this compound. This arises from the stereochemistry at the anomeric carbon (C1).
The Enduring Sentinel: A Technical Guide to Benzyl Protecting Groups in Carbohydrate Synthesis
<
Abstract
In the intricate world of carbohydrate chemistry, where a multitude of hydroxyl groups with similar reactivities present a formidable synthetic challenge, the judicious use of protecting groups is paramount.[1] Among the arsenal of protective moieties, the benzyl group stands out as a robust and versatile tool, indispensable for the construction of complex oligosaccharides and glycoconjugates.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of benzyl protecting groups, from their fundamental properties and methods of installation to their profound influence on glycosylation stereoselectivity and advanced deprotection strategies. Tailored for researchers, scientists, and drug development professionals, this document synthesizes established principles with field-proven insights to offer a comprehensive resource for navigating the complexities of modern carbohydrate synthesis.
Introduction: The Benzyl Group as a Cornerstone of Glycochemistry
Carbohydrates are characterized by a dense arrangement of hydroxyl groups, necessitating a strategic approach to differentiate them during multi-step syntheses.[1] Protecting groups serve as temporary masks, allowing for regioselective modification of the carbohydrate scaffold.[4] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functionalities.
The benzyl (Bn) ether fulfills these criteria admirably, making it one of the most frequently employed "permanent" protecting groups in oligosaccharide synthesis.[2][5] Its stability under both acidic and basic conditions provides a wide synthetic window for subsequent transformations.[2][6][7] This guide will delve into the core applications of benzyl groups, including their role as simple ethers and as part of the more complex benzylidene acetals.
Installation of Benzyl Ethers: Methodologies and Mechanistic Considerations
The primary method for the formation of benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[8][9]
Classical Benzylation under Basic Conditions
The most common protocol involves the deprotonation of the carbohydrate's hydroxyl group with a strong base, such as sodium hydride (NaH), followed by the addition of benzyl bromide (BnBr) or benzyl chloride (BnCl).[10][11]
Mechanism of Base-Mediated Benzylation:
Caption: Williamson ether synthesis for benzyl protection.
While effective, the use of a strong base like NaH can sometimes lead to side reactions, such as acyl group migration.[12] For more sensitive substrates or when regioselectivity is desired, milder bases like silver oxide (Ag₂O) can be employed.[7]
Benzylation under Acidic and Neutral Conditions
For substrates that are unstable in the presence of strong bases, alternative methods have been developed. Benzyl trichloroacetimidate, activated by a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoromethanesulfonic acid, TMSOTf), allows for benzylation under acidic conditions.[7] More recently, reagents like 2-benzyloxy-1-methylpyridinium triflate have enabled benzylation under neutral conditions.[7]
The Benzylidene Acetal: A Versatile Tool for Diol Protection and Manipulation
The benzylidene acetal is a crucial protecting group in carbohydrate chemistry, formed by the reaction of a 1,2- or 1,3-diol with benzaldehyde.[4][13] It is particularly useful for the simultaneous protection of the 4- and 6-hydroxyl groups of hexopyranosides, forming a thermodynamically favored six-membered ring.[4][14]
Formation of a 4,6-O-Benzylidene Acetal:
References
- 1. tutorchase.com [tutorchase.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CN107365334B - Process for benzylation of monoglycosides - Google Patents [patents.google.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 14. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,3,5-tri-O-benzyl-beta-D-arabinofuranose, a critical intermediate in the synthesis of various biologically active molecules, including nucleoside analogues and oligosaccharides. Understanding the chemical stability of this compound is paramount for ensuring the integrity of research and the quality of downstream products. This document outlines the intrinsic stability of the molecule, potential degradation pathways, and provides field-proven protocols for its handling, storage, and stability assessment.
Physicochemical Properties and Intrinsic Stability
This compound is a white to off-white crystalline powder.[1][2] Its molecular formula is C₂₆H₂₈O₅, with a molecular weight of 420.50 g/mol .[3][4][5][6] The presence of the three benzyl ether protecting groups renders the molecule significantly less polar than its parent arabinofuranose, making it soluble in organic solvents such as chloroform and methanol.[4][7]
The core stability of this compound is governed by the robustness of the benzyl ether linkages and the furanose ring system. Benzyl ethers are generally stable to a wide range of reaction conditions, which is why they are extensively used as protecting groups in carbohydrate chemistry.[8] However, they are susceptible to cleavage under specific conditions, which dictates the handling and storage protocols for this compound. The molecule is considered stable under normal, ambient conditions.[2]
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₅ | [3][4][6] |
| Molecular Weight | 420.50 g/mol | [3][4][5] |
| Appearance | White to off-white powder | [1][2] |
| Storage Temperature | 2-8°C | [4][7][9] |
| Solubility | Soluble in methanol | [7] |
Potential Degradation Pathways
The degradation of this compound can be initiated by several factors, including exposure to strong acids, oxidizing agents, and conditions conducive to hydrogenolysis. Understanding these pathways is crucial for designing appropriate stability studies and for preventing unwanted degradation during its use in synthesis.
Acid-Catalyzed Hydrolysis
While generally stable to mild acidic conditions, prolonged exposure to strong acids can lead to the cleavage of the benzyl ether linkages, yielding the corresponding debenzylated arabinofuranose and benzyl alcohol. The furanoside linkage is also susceptible to acid hydrolysis, which can lead to the opening of the sugar ring.
Oxidative Degradation
Strong oxidizing agents can attack the benzylic positions of the protecting groups.[1] This can lead to the formation of benzaldehyde and benzoic acid derivatives, along with the deprotected sugar. The anomeric hydroxyl group can also be oxidized. A safety data sheet for the compound specifically lists strong oxidizing agents as incompatible materials.[2] Hazardous decomposition products under fire conditions include carbon monoxide and carbon dioxide, indicative of oxidative breakdown at high temperatures.[2]
Hydrogenolysis
The benzyl ether groups are readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst).[3][10] This is a common deprotection strategy in synthetic chemistry but represents a degradation pathway if the compound is inadvertently exposed to such conditions.
Caption: Major degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:
-
Temperature: The compound should be stored in a refrigerator at 2-8°C .[4][7][9]
-
Atmosphere: Containers should be tightly sealed and stored in a dry environment to protect from moisture.[2][7]
-
Inert Atmosphere: For long-term storage, particularly for high-purity reference standards, storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.
-
Handling: When handling the compound, wear appropriate personal protective equipment, including gloves and safety glasses.[2][5] Avoid generating dust.[2]
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][11][12][13] This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions.
Objective
To evaluate the intrinsic stability of this compound and to identify its degradation products under hydrolytic, oxidative, and photolytic stress conditions.
Materials
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatograph (HPLC) with a UV or photodiode array (PDA) detector
-
pH meter
-
Photostability chamber
Experimental Workflow
Caption: Workflow for the forced degradation study of the compound.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a known weight of the stressed solid in methanol to obtain a 1 mg/mL solution.
-
Control Sample: Keep a portion of the stock solution at 2-8°C, protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Development of a Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[14][15]
Method Characteristics
-
Specificity: The method must be able to resolve the peak of this compound from any potential degradation products and process impurities.
-
Accuracy and Precision: The method should provide accurate and precise measurements of the compound's concentration.
-
Linearity and Range: The method should demonstrate a linear response over a defined concentration range.
-
Robustness: The method should be insensitive to small, deliberate variations in method parameters.
Recommended Technique: HPLC
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for developing a stability-indicating method for this compound due to its high resolving power and sensitivity.[14] The presence of benzyl groups allows for sensitive UV detection.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions, as well as by catalytic hydrogenolysis. For optimal stability, the compound should be stored at 2-8°C in a dry, dark environment. A well-designed forced degradation study is essential for understanding its stability profile and for the development of a robust, stability-indicating analytical method, which is a prerequisite for its use in GMP-compliant synthetic processes and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. sgs.com [sgs.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. bioprocessintl.com [bioprocessintl.com]
Navigating the Synthesis Landscape: A Technical Guide to 2,3,5-tri-O-benzyl-beta-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2,3,5-tri-O-benzyl-beta-D-arabinofuranose, a key intermediate in carbohydrate chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond a simple safety data sheet to offer practical insights into its handling, reactivity, and application, ensuring both safety and experimental success.
Core Characteristics and Safety Profile
This compound is a white to off-white crystalline powder.[1] Its structure, featuring three benzyl ether protecting groups, renders it stable under a range of conditions, yet allows for selective deprotection, a cornerstone of modern oligosaccharide synthesis.[1] Understanding its physical and chemical properties is the first step toward safe and effective utilization.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₈O₅ | [1][2] |
| Molecular Weight | 420.50 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Soluble in methanol |
Hazard Identification and Precautionary Measures
While not classified as acutely toxic, appropriate handling is paramount to minimize exposure and ensure a safe laboratory environment. The primary hazards are associated with inhalation of the powder and direct contact with skin and eyes.
| Hazard | GHS Classification | Precautionary Statement |
| Inhalation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. |
| Skin Contact | May cause mild irritation. | Wear protective gloves (e.g., nitrile). |
| Eye Contact | May cause irritation. | Wear safety glasses with side shields or goggles. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
Handling, Storage, and Disposal: A Protocol for Safety
Adherence to proper laboratory protocols is essential when working with this compound. The following workflows provide a systematic approach to its management in a research setting.
Standard Handling Workflow
The following diagram outlines the essential steps for safely handling the compound from receipt to use in an experiment.
Caption: Standard workflow for handling this compound.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial to prevent exposure and contamination.
Caption: Emergency procedure for a solid chemical spill.
Application in Synthesis: A Practical Perspective
The benzyl ether groups of this compound are key to its utility. They are stable to a wide variety of reaction conditions, allowing for transformations at other positions of the sugar. This "protecting group strategy" is fundamental in the multi-step synthesis of complex oligosaccharides and nucleoside analogues.
Representative Experimental Protocol: Glycosylation
The following is a representative, generalized protocol for a glycosylation reaction using a protected arabinofuranose derivative as a glycosyl donor. This illustrates a common application for this class of compounds.
Objective: To couple the protected arabinofuranose with a glycosyl acceptor to form a disaccharide.
Materials:
-
This compound (or a suitable derivative)
-
Glycosyl acceptor (e.g., a partially protected monosaccharide)
-
Anhydrous dichloromethane (DCM)
-
Activating agent (e.g., N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (AgOTf))
-
Molecular sieves (4Å)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), combine the this compound derivative, the glycosyl acceptor, and activated 4Å molecular sieves in anhydrous DCM.
-
Equilibration: Stir the mixture at room temperature for 30-60 minutes to ensure an anhydrous environment.
-
Cooling: Cool the reaction mixture to the appropriate temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Activation: Add the activating agents (e.g., NIS and a catalytic amount of AgOTf) to the cooled mixture. The reaction is often light-sensitive, so it is advisable to wrap the flask in aluminum foil.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution).
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove the molecular sieves, washing with DCM. The combined organic filtrate is then washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired disaccharide.
The benzyl groups can be removed in a later step, typically by catalytic hydrogenolysis (e.g., H₂, Pd/C), to yield the deprotected oligosaccharide.
Reactivity and Incompatibilities
The primary reactivity of this compound is centered around the anomeric hydroxyl group and the benzyl ether protecting groups.
-
Anomeric Hydroxyl Group: This group can be activated to form a glycosidic bond, as described in the protocol above.
-
Benzyl Ethers: While generally stable, these groups can be cleaved under specific conditions:
-
Catalytic Hydrogenolysis: The most common method for deprotection, using hydrogen gas and a palladium catalyst (Pd/C).
-
Strong Lewis Acids: Can cleave benzyl ethers, but this is less common and can affect other functional groups.
-
Oxidizing Agents: Strong oxidizing agents should be avoided as they can oxidize the benzyl groups.
-
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
Hazardous Decomposition Products:
-
Under combustion, it will produce carbon monoxide (CO) and carbon dioxide (CO₂).
Conclusion
This compound is a valuable tool for the synthesis of complex carbohydrates and nucleosides. Its effective use hinges on a thorough understanding of its properties and a commitment to safe handling practices. By integrating the principles of protecting group chemistry with rigorous safety protocols, researchers can confidently and successfully employ this versatile building block in their drug discovery and development efforts.
References
discovery and history of arabinofuranose derivatives
An In-Depth Technical Guide: The Arabinofuranose Scaffold: From Foundational Discovery to Modern Therapeutics
Abstract
Arabinofuranose, a five-carbon sugar existing in a five-membered ring form, represents a fascinating and vital scaffold in biochemistry and drug development. While its pyranose counterpart is thermodynamically more stable, the furanose form is prevalent in key biological structures, particularly in the cell walls of plants and pathogenic microorganisms like Mycobacterium tuberculosis. This guide provides a comprehensive exploration of the discovery, history, and evolving significance of arabinofuranose derivatives. We will traverse the foundational stereochemical work of Emil Fischer, delve into the critical role of arabinofuranose in the mycobacterial cell wall, analyze the mechanism of the landmark drug ethambutol, and survey the synthetic and enzymatic strategies developed to access these complex molecules for therapeutic applications, including antiviral and immunomodulatory agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this crucial class of carbohydrates.
Chapter 1: The Foundational Era: Discovery and Structural Elucidation
The story of arabinofuranose begins not in a modern laboratory, but with the analysis of a natural plant gum. The monosaccharide arabinose was first isolated from gum arabic, from which it derives its name.[1][2][3] Initially, its structure was a mystery, a puzzle that would be solved by the unparalleled work of Emil Fischer in the late 19th century.
Emil Fischer and the Dawn of Stereochemistry
Emil Fischer's research into the structure of sugars, for which he was awarded the Nobel Prize in 1902, was a monumental achievement in organic chemistry.[4] Using a combination of simple chemical reactions and brilliant deductive reasoning, Fischer unraveled the complex stereochemistry of glucose and other monosaccharides, including arabinose.[5] His work was predicated on the van't Hoff-Le Bel theory of the tetrahedral carbon atom, which posited that carbon atoms bonded to four different substituents are chiral.
Fischer employed several key reactions to determine the relative configuration of the chiral centers in arabinose:
-
Kiliani-Fischer Synthesis: This reaction elongates the carbon chain of an aldose by one carbon. When applied to D-arabinose, it produces a mixture of two new hexoses, D-glucose and D-mannose.[6] This established a direct structural relationship between the five-carbon arabinose and the six-carbon glucose.
-
Wohl Degradation (and later Ruff Degradation): This method shortens the carbon chain of an aldose by one carbon. Degradation of D-glucose yields D-arabinose, confirming the stereochemical configuration of three of its chiral centers.[4]
-
Oxidation to Aldaric Acids: Oxidation of both the aldehyde and the primary alcohol groups of an aldose forms a dicarboxylic acid (an aldaric acid). The optical activity of the resulting aldaric acid provided crucial clues about the molecule's internal symmetry. The fact that oxidizing arabinose produced an optically active arabinaric acid allowed Fischer to deduce the specific arrangement of its hydroxyl groups.[5]
Through this logical and systematic approach, Fischer correctly proposed the stereochemical structure of arabinose, a feat accomplished with only the most basic analytical tools like polarimetry and melting point analysis.[5]
The Furanose Form and Natural Prevalence
While we often draw sugars in their linear Fischer projection, in solution, they exist predominantly as cyclic hemiacetals. For a pentose like arabinose, this can be a six-membered pyranose ring or a five-membered furanose ring. For most sugars, the "D" enantiomer is the most common in nature. Arabinose is a notable exception; L-arabinose is far more abundant than D-arabinose and is a key component of biopolymers like hemicellulose and pectin in plant cell walls.[1][7]
Furthermore, it is the kinetically favored, less stable furanose ring form that is the biologically active building block for these critical polysaccharides, not the more stable pyranose form.[8] This structural preference has profound implications for the biology of plants and the pathogenicity of microorganisms, setting the stage for the discovery of arabinofuranose-targeted therapeutics.
Chapter 2: The Biological Significance of Arabinofuranose Polysaccharides
The incorporation of arabinofuranose into complex polysaccharides is a recurring theme in biology, from the structural framework of plants to the defensive wall of one of humanity's most persistent pathogens.
In the Plant Kingdom
In plants, L-arabinofuranose is a vital constituent of the cell wall, contributing to its structural integrity and flexibility. It is found in:
-
Pectins: Specifically in the side chains of rhamnogalacturonan I.[8][9]
-
Hemicelluloses: Such as glucuronoarabinoxylans.[8]
-
Arabinogalactan Proteins (AGPs): A diverse class of glycoproteins involved in various developmental processes.[9][10]
The biosynthesis of these polymers relies on nucleotide sugar precursors. In plants, UDP-D-Xylose is converted to UDP-L-Arabinose by enzymes like UDP-D-xylose 4-epimerase.[9] Subsequently, specific mutases convert the pyranose form (UDP-L-Arap) into the furanose form (UDP-L-Araf), which is the substrate used by arabinosyltransferases to build the polysaccharide chains within the Golgi apparatus.[8] The remodeling of these arabinan chains by enzymes like α-L-arabinofuranosidases is also crucial for plant growth and development.[11][12]
The Mycobacterial Cell Wall: An Achilles' Heel
The cell wall of Mycobacterium tuberculosis (Mtb) is a unique and complex structure, essential for the bacterium's survival and a primary determinant of its virulence.[13] It is composed of a core mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[14][15] Two major polysaccharides within this wall are rich in D-arabinofuranose (D-Araf), a form absent in mammals, making its biosynthetic pathway an ideal target for selective drug action.[14][16]
-
Arabinogalactan (AG): This highly branched polysaccharide acts as a covalent linker, attaching the outer mycolic acid layer to the peptidoglycan.[14][17][18] The arabinan portion of AG consists of a complex arrangement of α(1→5), α(1→3), and β(1→2) linked D-Araf residues.[15][19]
-
Lipoarabinomannan (LAM): This large glycolipid is anchored in the plasma membrane and extends through the cell wall. It plays a critical role in the host-pathogen interaction, modulating the host immune response.[14][18]
The synthesis of these vital arabinans depends on a specific lipid-linked sugar donor, decaprenylmonophosphoryl-D-arabinose (DPA), and a series of specialized arabinofuranosyltransferases (Afts).[15][19] The absolute requirement for this pathway for mycobacterial viability led directly to the discovery of one of the most important anti-tuberculosis drugs.
Chapter 3: Ethambutol: A Paradigm of Targeted Drug Action
The discovery of Ethambutol in 1961 was a landmark event in the treatment of tuberculosis.[][21] It is a first-line bacteriostatic agent that works by specifically disrupting the synthesis of the arabinan components of the Mtb cell wall.[][22]
Mechanism of Action: Inhibiting Arabinosyltransferases
Ethambutol's primary mechanism of action is the inhibition of a family of enzymes known as arabinosyltransferases, specifically the products of the embCAB gene cluster (EmbA, EmbB, and EmbC).[15][22][23][24] These membrane-bound enzymes are responsible for transferring D-Araf residues from the donor molecule DPA onto the growing arabinan chains of AG and LAM.[21][24]
The process is as follows:
-
Enzyme Targeting: Ethambutol specifically targets the EmbA and EmbB enzymes, which are crucial for the polymerization of the linear α(1→5) and branching α(1→3) arabinan chains of arabinogalactan.[19][23]
-
Inhibition of Polymerization: By inhibiting these enzymes, Ethambutol halts the assembly of the arabinan domains.[21][22][23]
-
Disruption of Cell Wall Integrity: The incomplete arabinogalactan can no longer serve as a proper anchor for the mycolic acid layer. This disrupts the integrity of the entire mAGP complex, leading to a significant increase in the permeability of the cell wall.[][21][24]
This increased permeability not only weakens the bacterium but also enhances the efficacy of other anti-tubercular drugs, which is why Ethambutol is almost always used as part of a multi-drug cocktail.[24]
References
- 1. Arabinose - Wikipedia [en.wikipedia.org]
- 2. merriam-webster.com [merriam-webster.com]
- 3. Production and Utilization of L-Arabinose in China [scirp.org]
- 4. In 1891, Emil Fischer determined the structures of glucose and th... | Study Prep in Pearson+ [pearson.com]
- 5. vanthoff [ursula.chem.yale.edu]
- 6. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Cell Wall Modifications in Arabidopsis Plants with Altered α-l-Arabinofuranosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into terminal arabinosylation biosynthesis of the mycobacterial cell wall arabinan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Enzymatic synthesis of oligo-D-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical Synthesis of Arabinogalactans from the Mycobacterium tuberculosis Cell Wall up to the 92-mer and Structure-Conformation-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ethambutol - Wikipedia [en.wikipedia.org]
- 22. Describe the mechanism of action of Ethambutol against mycobacterium tube.. [askfilo.com]
- 23. droracle.ai [droracle.ai]
- 24. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose from D-arabinose
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2,3,5-tri-O-benzyl-β-D-arabinofuranose
In the landscape of modern drug discovery and glycobiology, selectively protected monosaccharides serve as critical chiral building blocks.[1][2] Among these, arabinofuranose derivatives are of particular interest due to their presence in essential bacterial cell wall components, such as the arabinogalactan and lipoarabinomannan of Mycobacterium tuberculosis, and their role as precursors to potent antiviral nucleoside analogues.[3][4] The title compound, 2,3,5-tri-O-benzyl-β-D-arabinofuranose, is a versatile intermediate where the benzyl ethers act as robust protecting groups for the hydroxyl moieties at the C2, C3, and C5 positions. This protection strategy is invaluable as benzyl ethers are stable under a wide array of reaction conditions, yet can be cleanly removed via catalytic hydrogenolysis.[5]
This application note provides a comprehensive, step-by-step guide for the synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose from the commercially available and inexpensive starting material, D-arabinose. The described three-stage synthesis involves an initial Fischer glycosylation to form the methyl arabinofuranoside, followed by perbenzylation of the hydroxyl groups, and concluding with a carefully controlled hydrolysis of the anomeric methyl group to yield the desired product. Each step is detailed with expert insights into the reaction mechanisms, critical parameters, and potential challenges, ensuring a reproducible and efficient synthesis.
Overall Synthetic Workflow
The synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose from D-arabinose is a multi-step process that can be visualized as follows:
Caption: Overall workflow for the synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| D-Arabinose | ≥99% | Sigma-Aldrich, Acros Organics, or equivalent | |
| Methanol (MeOH) | Anhydrous | Various | |
| Acetyl Chloride (AcCl) | Reagent Grade | Various | Caution: Corrosive, handle in a fume hood. |
| Amberlite IRA-400 (OH⁻ form) | Ion-exchange resin | Various | Or equivalent basic resin. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Various | Caution: Flammable solid, reacts violently with water. |
| Benzyl Bromide (BnBr) | ≥98% | Various | Caution: Lachrymator and corrosive. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | |
| Glacial Acetic Acid (AcOH) | Reagent Grade | Various | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Various | |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | |
| Hexanes | ACS Grade | Various | |
| Dichloromethane (DCM) | ACS Grade | Various | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Experimental Protocols
Step 1: Synthesis of Methyl α/β-D-arabinofuranoside (Fischer Glycosylation)
The Fischer glycosylation of D-arabinose in methanol under acidic conditions yields a mixture of methyl furanosides and pyranosides. By controlling the reaction time, the formation of the kinetically favored furanosides can be maximized.[4][5]
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add acetyl chloride (2.5 mL, ~35.0 mmol) to anhydrous methanol (300 mL) at 0 °C (ice bath). Stir the solution for 30 minutes at room temperature to generate methanolic HCl in situ.
-
Add D-arabinose (5.0 g, 33.3 mmol) to the acidic methanol solution.
-
Heat the reaction mixture to 30 °C and stir for approximately 3.5 hours. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:MeOH 8:2 v/v) to follow the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature and neutralize it by adding a basic ion-exchange resin (e.g., Amberlite IRA-400, OH⁻ form) until the pH reaches approximately 8.
-
Filter the resin and wash it with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude methyl α/β-D-arabinofuranoside as a light-yellow oil. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-α/β-D-arabinofuranoside (Perbenzylation)
The perbenzylation of the methyl arabinofuranoside is achieved via a Williamson ether synthesis, where the hydroxyl groups are deprotonated by a strong base (sodium hydride) to form alkoxides, which then undergo nucleophilic substitution with benzyl bromide.
Protocol:
-
Wash sodium hydride (60% dispersion in mineral oil, ~4.0 g, ~100 mmol) with hexanes (3 x 20 mL) to remove the mineral oil. Decant the hexanes carefully under an inert atmosphere.
-
Suspend the washed NaH in anhydrous DMF (100 mL) in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and an inert gas inlet.
-
Cool the suspension to 0 °C (ice bath).
-
Dissolve the crude methyl α/β-D-arabinofuranoside from Step 1 in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (~11.9 mL, 100 mmol) dropwise over 1 hour. Caution: This reaction is exothermic. For larger scale reactions, very slow addition of benzyl chloride may be required to prevent charring.[6]
-
Allow the reaction to warm to room temperature and stir for 20-24 hours. Monitor the reaction by TLC (e.g., using a mobile phase of hexanes:EtOAc 4:1 v/v).
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:EtOAc) to afford the methyl 2,3,5-tri-O-benzyl-α/β-D-arabinofuranoside as a pale-yellow syrup.[6] An expected yield is in the range of 93%.[6]
Step 3: Synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose (Anomeric Hydrolysis)
The final step involves the acidic hydrolysis of the anomeric methyl glycoside to yield the free sugar. This step requires careful control to avoid the cleavage of the benzyl ether protecting groups.[6][7]
Protocol:
-
In a round-bottom flask, dissolve the purified methyl 2,3,5-tri-O-benzyl-α/β-D-arabinofuranoside in a mixture of glacial acetic acid (63 mL) and 1 M aqueous HCl (16 mL).[7]
-
Heat the solution at 80 °C for 17 hours, followed by an increase in temperature to 100 °C for 4 hours.[7] Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a 5 M aqueous solution of potassium hydroxide (KOH) until the pH is approximately 7.
-
Extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Combine the organic layers and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexanes:EtOAc) or by crystallization. For crystallization, dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly can yield the desired product as a white solid.
Characterization of 2,3,5-tri-O-benzyl-β-D-arabinofuranose
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white powder/crystals[8] |
| Molecular Formula | C₂₆H₂₈O₅[8] |
| Molecular Weight | 420.50 g/mol [8] |
| Optical Rotation | [α]²⁰/D between -1.5° and -9.0° (c=1 in CHCl₃) |
| TLC | A single spot in an appropriate solvent system (e.g., hexanes:EtOAc 7:3 v/v) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups between δ 7.2-7.4 ppm. The benzylic methylene protons (CH₂Ph) will appear as multiple signals, typically between δ 4.4-4.8 ppm. The sugar ring protons will be present in the region of δ 3.5-5.5 ppm. The anomeric proton (H-1) is expected to be a doublet, and its chemical shift and coupling constant will be indicative of the anomeric configuration.
-
¹³C NMR (CDCl₃): The spectrum will show signals for the aromatic carbons between δ 127-138 ppm. The benzylic carbons (CH₂Ph) will resonate around δ 72-74 ppm. The carbons of the sugar backbone will appear in the range of δ 60-90 ppm, with the anomeric carbon (C-1) typically found between δ 95-105 ppm.
Troubleshooting and Key Considerations
-
Incomplete Fischer Glycosylation: Prolonged reaction times can lead to a higher proportion of the thermodynamically more stable pyranoside anomers. It is crucial to monitor the reaction by TLC to stop it at the optimal time for furanoside formation.
-
Low Yield in Benzylation: The use of anhydrous solvents and reagents is critical for the success of the benzylation step, as sodium hydride reacts with water. Incomplete removal of mineral oil from the NaH can also hinder the reaction.
-
Byproduct Formation in Benzylation: Overheating during the addition of benzyl bromide can lead to charring and the formation of byproducts.[6] Slow, controlled addition at 0 °C is recommended.
-
Difficulty in Final Hydrolysis: The acidic hydrolysis of the methyl glycoside can be a delicate step. If the conditions are too harsh (e.g., higher temperature or longer reaction time), cleavage of the benzyl ethers may occur.[6] Careful monitoring by TLC is essential. If debenzylation is observed, reducing the reaction temperature or time may be necessary.
-
Purification Challenges: The benzylated sugars and byproducts can have similar polarities, making chromatographic separation challenging. Careful selection of the eluent system and potentially using a gradient elution is important for achieving high purity. Crystallization, if successful, can be an excellent method for obtaining highly pure product.
Conclusion
The synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose from D-arabinose is a valuable process for obtaining a key building block for various applications in medicinal chemistry and glycobiology. The three-step protocol outlined in this document, based on established chemical transformations, provides a reliable pathway to this important intermediate. By understanding the principles behind each step and adhering to the detailed procedures, researchers can successfully synthesize this compound with good yield and high purity.
References
- 1. d-nb.info [d-nb.info]
- 2. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 7. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, 50 g, CAS No. 60933-68-8 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. 2,3,5-Tri-O-benzyl-D-arabinofuranose | 160549-10-0 | MT05402 [biosynth.com]
Application Notes & Protocols: The Strategic Use of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose in the Synthesis of Bioactive Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Arabinonucleosides and the Role of a Key Intermediate
Arabinose nucleosides, or arabinosides, represent a critical class of nucleoside analogues renowned for their potent biological activities.[1] Members of this family, such as Vidarabine (Ara-A) and Cytarabine (Ara-C), are cornerstone therapeutics in antiviral and anticancer treatments.[1][2] Their efficacy often stems from the unique stereochemistry of the arabinofuranose sugar moiety, which differs from the natural ribose at the 2'-position. This structural alteration allows them to act as inhibitors or terminators of DNA and RNA synthesis in viral or cancerous cells.[2]
The chemical synthesis of these vital compounds is a complex, multistep process that hinges on the precise control of stereochemistry and the strategic use of protecting groups.[1] Within this synthetic landscape, 2,3,5-Tri-O-benzyl-β-D-arabinofuranose emerges as an indispensable building block.[][4] Its utility is rooted in the properties of the benzyl (Bn) ether protecting groups. Benzyl ethers are exceptionally stable under a wide range of reaction conditions used for modifying the nucleobase or building the glycosidic bond. However, they can be reliably removed under specific reductive conditions, a process known as hydrogenolysis.[5][6] This robust "protect-couple-deprotect" strategy allows chemists to construct the complex nucleoside architecture with high fidelity.
This document provides a detailed guide to the synthesis and application of this key intermediate, offering both the theoretical rationale and field-tested protocols for its use in the synthesis of arabinonucleoside analogues.
Synthesis of the Key Intermediate: 2,3,5-Tri-O-benzyl-D-arabinofuranose
The preparation of the tri-O-benzylated arabinofuranose is the foundational step. While several routes exist, a common and effective strategy involves the direct benzylation of D-arabinose followed by controlled hydrolysis of an intermediate glycoside. An alternative approach, detailed here, proceeds via an allyl glycoside, which offers a convenient pathway to the desired free sugar.[4]
Experimental Protocol: Synthesis via Allyl Glycoside
This protocol is adapted from methodologies that utilize an allyl glycoside intermediate for facile deprotection to the hemiacetal.[4]
Step 1: Formation of Allyl Arabinofuranoside
-
Suspend D-arabinose in a significant excess of allyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture under reflux with stirring, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure to obtain the crude allyl arabinofuranoside.
Step 2: Benzylation of Hydroxyl Groups
-
Dissolve the crude allyl glycoside in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath (0 °C).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas. Perform in a well-ventilated fume hood.
-
After stirring for 30 minutes, add benzyl bromide (BnBr) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude allyl 2,3,5-tri-O-benzyl-D-arabinofuranoside. Purify by flash chromatography.
Step 3: Cleavage of the Allyl Group
-
Dissolve the purified allyl glycoside in a suitable solvent mixture (e.g., ethanol/toluene/water).
-
Add a catalytic amount of Wilkinson's catalyst [RhCl(PPh₃)₃].
-
Heat the mixture to reflux.
-
After a short period, add dilute hydrochloric acid and continue to reflux, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction, neutralize, and remove the solvent. The residue contains the target 2,3,5-tri-O-benzyl-D-arabinofuranose. Purify by flash chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target intermediate.
Data Summary: Synthesis
| Step | Key Reagents | Solvent | Typical Yield | Purification Method |
| 1. Glycosidation | D-Arabinose, Allyl Alcohol, H⁺ | Allyl Alcohol | 85-95% | None (used crude) |
| 2. Benzylation | NaH, Benzyl Bromide | DMF | 70-85% | Flash Chromatography |
| 3. Deprotection | Wilkinson's Catalyst, HCl | EtOH/Toluene/H₂O | 80-90% | Flash Chromatography |
Application in Nucleoside Synthesis: The Glycosylation Reaction
The central application of 2,3,5-tri-O-benzyl-arabinofuranose is its role as the glycosyl donor in the N-glycosylation reaction. This step forms the crucial C-N bond between the sugar's anomeric carbon (C1') and the nitrogen of a nucleobase. To achieve this, the hydroxyl group at the anomeric position must first be converted into a good leaving group, such as a halide or acetate. The most common strategy is the Vorbrüggen glycosylation, which involves reacting a silylated nucleobase with an activated sugar in the presence of a Lewis acid catalyst.
Experimental Protocol: Vorbrüggen Glycosylation
Step 1: Activation of the Sugar
-
Dissolve 2,3,5-tri-O-benzyl-D-arabinofuranose in anhydrous dichloromethane (DCM).
-
Add acetic anhydride and a catalytic amount of pyridine.
-
Stir at room temperature until TLC analysis indicates complete conversion to the anomeric acetate (1-O-acetyl-2,3,5-tri-O-benzyl-D-arabinofuranose).
-
Work up the reaction by washing with aqueous HCl, sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the activated sugar, which can often be used without further purification.
Step 2: Silylation of the Nucleobase
-
Suspend the desired nucleobase (e.g., Uracil, Adenine) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Heat the mixture to reflux under an inert atmosphere (e.g., Argon) until the solution becomes clear, indicating complete silylation.
-
Cool the solution to room temperature.
Step 3: The Coupling Reaction
-
Dissolve the activated sugar from Step 1 in anhydrous acetonitrile and add it to the solution of the silylated nucleobase from Step 2.
-
Cool the mixture to 0 °C.
-
Add a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting protected nucleoside by flash chromatography to isolate the desired β-anomer.[7]
Glycosylation Workflow Diagram
Caption: General workflow for Vorbrüggen glycosylation.
Data Summary: Glycosylation Conditions
| Nucleobase Type | Typical Catalyst | Solvent | Temp. (°C) | β:α Ratio |
| Pyrimidine (U, T, C) | TMSOTf, SnCl₄ | Acetonitrile, DCE | 0 to RT | >10:1 |
| Purine (A, G) | TMSOTf | Acetonitrile | 0 to RT | ~5:1 to >10:1 |
Final Step: Deprotection of Benzyl Groups
The final transformation is the removal of the three benzyl ether protecting groups to unveil the free hydroxyls of the arabinose moiety, yielding the final biologically active nucleoside. The most common and effective method for this is catalytic hydrogenolysis.[8]
Challenges in Deprotection
While seemingly straightforward, the hydrogenolysis of benzyl groups in nucleosides can be challenging. The nucleobase itself can sometimes poison the palladium catalyst, slowing the reaction.[9] Furthermore, for certain pyrimidines like uracil and cytosine, the C5=C6 double bond is susceptible to reduction under standard hydrogenolysis conditions. To circumvent this, transfer hydrogenolysis using a hydrogen donor like cyclohexene or ammonium formate is often employed.[10]
Experimental Protocol: Catalytic Hydrogenolysis
Method A: Standard Hydrogenolysis (For Purines and Thymine)
-
Dissolve the protected nucleoside in a suitable solvent, such as methanol or ethanol.
-
Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C). The catalyst loading is usually around 10-20% by weight relative to the substrate.
-
Place the reaction flask in a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (e.g., from a balloon or a Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction can take from a few hours to several days.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric upon drying; keep the filter cake wet.
-
Concentrate the filtrate to yield the deprotected nucleoside. Purify by recrystallization or chromatography if necessary.
Method B: Transfer Hydrogenolysis (For Uracil and Cytosine)
-
Dissolve the protected nucleoside in ethanol.
-
Add 10% Pd/C and a hydrogen donor, such as cyclohexene or ammonium formate.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter through Celite, and concentrate the filtrate.
-
Purify the final product as needed.
Deprotection Workflow Diagram
Caption: Workflow for the final deprotection step.
Conclusion
2,3,5-Tri-O-benzyl-β-D-arabinofuranose is a cornerstone intermediate in medicinal chemistry, providing a reliable and versatile platform for the synthesis of a wide array of biologically active arabinonucleosides.[] The stability of its benzyl protecting groups allows for complex chemical manipulations during the crucial glycosylation step, while their clean removal via hydrogenolysis provides access to the final target compounds. The protocols and principles outlined in this guide offer a robust framework for researchers engaged in the discovery and development of novel nucleoside-based therapeutics.
References
- 1. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of arabinosyl nucleosides as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl group - Wikipedia [en.wikipedia.org]
- 7. Synthesis and antiviral properties of arabino and ribonucleosides of 1,3-dideazaadenine, 4-nitro-1,3-dideazapurine and diketopiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
application of 2,3,5-tri-o-benzyl-beta-d-arabinofuranose in oligosaccharide synthesis
An In-Depth Guide to the Application of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose in Complex Oligosaccharide Synthesis
Introduction: The Significance of Arabinofuranose Motifs
Arabinofuranose-containing oligosaccharides are not merely chemical curiosities; they are integral components of the cell walls of pathogenic mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] These complex glycans, found in arabinogalactan (AG) and lipoarabinomannan (LAM), are essential for the bacterium's viability, structural integrity, and interaction with the host immune system.[3] Consequently, the enzymes responsible for their assembly, the arabinosyltransferases, are prime targets for novel anti-tubercular drugs. The chemical synthesis of defined arabinofuranosyl oligosaccharides is paramount for studying these enzymes, developing inhibitors, and creating diagnostic tools.
This guide focuses on the strategic application of 2,3,5-tri-O-benzyl-β-D-arabinofuranose , a cornerstone building block for accessing these complex structures. Its utility lies not in its direct reactivity, but in its role as a stable, selectively protected precursor to highly reactive glycosyl donors.
Core Principles: The Role of Benzyl Protecting Groups in Stereocontrol
In oligosaccharide synthesis, the choice of protecting groups is as critical as the choice of coupling strategy. Benzyl (Bn) ethers are classified as "permanent" or "persistent" protecting groups, valued for their stability across a wide range of reaction conditions, yet cleanly removable under mild catalytic hydrogenation.[4][5]
Crucially, in the context of arabinofuranosylation, the benzyl group at the C-2 position is non-participating . This is the single most important mechanistic consideration for this building block.
-
Non-Participating Group (e.g., Benzyl at C-2): A C-2 ether does not have a carbonyl oxygen that can loop back to attack the anomeric center. Its presence allows for an SN2-type reaction pathway where the glycosyl acceptor can attack from either the α- or β-face of the intermediate oxacarbenium ion. By carefully controlling reaction conditions, particularly temperature, one can favor the formation of the thermodynamically less stable but kinetically accessible 1,2-cis (β-arabinofuranoside) linkage.[6] The synthesis of these β-linkages is a notorious challenge in carbohydrate chemistry.[6][7]
-
Participating Group (e.g., Acetyl or Benzoyl at C-2): In contrast, an acyl group at C-2 will form a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate physically blocks the α-face, forcing the glycosyl acceptor to attack exclusively from the β-face, resulting in the formation of the 1,2-trans (α-arabinofuranoside) linkage.
Therefore, the tribenzylated arabinofuranose described here is the precursor of choice for syntheses targeting the challenging β-arabinofuranosyl linkage.
The Synthetic Workflow: From Hemiacetal to Oligosaccharide
The application of 2,3,5-tri-O-benzyl-β-D-arabinofuranose follows a reliable three-stage workflow. The initial hemiacetal is first activated by converting it into a stable yet reactive glycosyl donor. This donor is then coupled with a desired acceptor. Finally, the protecting groups are removed to yield the target oligosaccharide.
Caption: Core 3-stage workflow for oligosaccharide synthesis.
Detailed Experimental Protocols
These protocols provide a self-validating framework for the synthesis of a representative disaccharide. Each step includes causality-driven explanations and validation checkpoints.
Protocol 1: Synthesis of the Glycosyl Donor
Objective: To convert the hemiacetal 2,3,5-tri-O-benzyl-β-D-arabinofuranose into a more reactive Phenyl 2,3,5-tri-O-benzyl-1-thio-β-D-arabinofuranoside donor.
Causality: The anomeric hydroxyl group is a poor leaving group. Converting it to a thioglycoside provides a stable, isolable compound that can be selectively activated ("armed") for glycosylation using thiophilic promoters. Boron trifluoride etherate is an effective Lewis acid for catalyzing this transformation.
Materials:
-
2,3,5-tri-O-benzyl-β-D-arabinofuranose (1.0 eq)
-
Thiophenol (1.5 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation: Add 2,3,5-tri-O-benzyl-β-D-arabinofuranose (e.g., 4.20 g, 10 mmol) and activated 4Å molecular sieves to a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous DCM (e.g., 100 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thiophenol (e.g., 1.53 mL, 15 mmol) via syringe. Stir for 10 minutes.
-
Catalysis: Slowly add BF₃·OEt₂ (e.g., 2.5 mL, 20 mmol) dropwise over 15 minutes. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The product thioglycoside should have a higher Rf value than the starting hemiacetal. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Decant the solution from the molecular sieves and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 4:1) to afford the Phenyl 2,3,5-tri-O-benzyl-1-thio-β-D-arabinofuranoside as a mixture of anomers (typically a colorless oil).
Validation: The success of the synthesis is confirmed by ¹H NMR, where the appearance of new signals in the aromatic region for the phenylthio group and characteristic anomeric proton signals (typically between δ 5.5-6.0 ppm) confirms product formation.
Protocol 2: NIS/AgOTf-Promoted Glycosylation
Objective: To couple the thioglycoside donor with a glycosyl acceptor, Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, to form a β-(1→6) linked disaccharide.
Causality: This protocol uses a combination of N-Iodosuccinimide (NIS) and a catalytic amount of Silver trifluoromethanesulfonate (AgOTf). NIS is the primary thiophile that activates the thioglycoside. The highly Lewis acidic AgOTf acts as a co-promoter, accelerating the reaction and facilitating the formation of the reactive oxacarbenium ion intermediate. The reaction is performed at low temperature (-40 °C to -20 °C) to enhance the kinetic selectivity for the desired β-anomer (1,2-cis).
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Strategic Deprotection of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose to D-Arabinofuranose
An Application Guide and Protocol
Abstract
Benzyl ethers are paramount as protecting groups in the intricate field of carbohydrate synthesis due to their stability across a wide range of chemical conditions.[1] However, their effective removal—a process known as debenzylation—is a critical step to unveil the final, biologically active molecule. This document provides a comprehensive guide to the deprotection of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose, a key intermediate in the synthesis of various nucleoside antibiotics and arabinofuranosides.[2] We will delve into the mechanistic underpinnings of the most reliable deprotection strategies, with a primary focus on catalytic hydrogenation. Detailed, field-proven protocols for the reaction, real-time monitoring by Thin-Layer Chromatography (TLC), and final product characterization are provided. Furthermore, a comparative analysis of alternative methods and a troubleshooting guide are included to equip researchers for a variety of experimental scenarios.
Core Concepts: The Rationale Behind Debenzylation Strategies
The cleavage of a benzyl ether bond is most commonly and efficiently achieved through hydrogenolysis. This reaction involves the reductive cleavage of the carbon-oxygen bond using hydrogen gas and a metal catalyst.
Mechanism of Catalytic Hydrogenation: The accepted mechanism for palladium-catalyzed hydrogenolysis involves the following key steps:
-
Adsorption: Both the benzyl-protected sugar and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Oxidative Addition: The palladium metal center inserts into the C-O bond of the benzyl ether.
-
Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the palladium surface, forming reactive palladium hydride species.
-
Reductive Elimination: The palladium-bound substrate reacts with the hydride species, leading to the cleavage of the C-O bond. The desired arabinofuranose is released, and toluene is formed as a stable, easily removable byproduct. The catalyst is regenerated and can participate in further catalytic cycles.
This method is favored for its exceptionally clean reaction profile and mild conditions, which preserve other sensitive functional groups that might be incompatible with harsher deprotection methods.[3]
Comparative Analysis of Deprotection Methods
While catalytic hydrogenation is the gold standard, other methods exist for specific applications or when hydrogenation is not feasible. The choice of method is dictated by factors such as substrate complexity, presence of other reducible functional groups, and available equipment.
| Method | Reagents & Conditions | Advantages | Limitations & Considerations |
| Catalytic Hydrogenation | 10% Pd/C or 20% Pd(OH)₂/C, H₂ gas (balloon or Parr apparatus), MeOH or EtOH solvent, room temp.[3] | Very clean, high-yielding, mild conditions, byproduct (toluene) is easily removed. | Catalyst is pyrophoric and sensitive to poisoning by sulfur or halogen compounds.[3][4][5] Requires specialized equipment for handling H₂ gas safely.[6] |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, Hydrogen donor (e.g., ammonium formate, formic acid, triethylsilane), MeOH, reflux.[3][7][8] | Avoids the use of flammable hydrogen gas, making it operationally simpler and safer.[8] Fast and effective.[7] | May require elevated temperatures. The hydrogen donor and its byproducts must be removed during work-up. |
| Birch Reduction (Dissolving Metal) | Sodium (Na) or Lithium (Li) metal, liquid ammonia (NH₃), -78 °C.[3][9] | Extremely powerful method, effective for stubborn benzyl ethers where hydrogenation fails. | Harsh conditions, not compatible with many other functional groups (e.g., esters, ketones). Requires careful handling of liquid ammonia and alkali metals. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), CH₂Cl₂/H₂O.[3][9] | Useful when the substrate is sensitive to reduction. Selective for electron-rich benzyl ethers (like PMB). | Often requires stoichiometric or excess amounts of the oxidizing agent.[10] Can be less effective for standard benzyl ethers and may require specific conditions like photo-oxidation.[11] |
Experimental Protocols & Methodologies
Workflow Overview
The overall process involves setting up the reaction under an inert atmosphere, performing the hydrogenation, monitoring its progress, filtering the catalyst, and finally, purifying and characterizing the product.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Global Debenzylation via Catalytic Hydrogenation
This protocol describes the complete removal of all three benzyl groups from 2,3,5-tri-O-benzyl-β-D-arabinofuranose using palladium on carbon and hydrogen gas.
Materials and Equipment:
-
2,3,5-Tri-O-benzyl-β-D-arabinofuranose (CAS: 60933-68-8)[12]
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon setup
-
Vacuum/Nitrogen manifold (Schlenk line)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Safety Precautions:
-
Hydrogen gas is extremely flammable and can form explosive mixtures with air. [4] All operations must be conducted in a well-ventilated fume hood away from ignition sources.[5][13]
-
Palladium on carbon is pyrophoric, especially after use when it is saturated with hydrogen and in a dry state. [4][5] Never allow the catalyst to become dry in the presence of air. Keep it wet with solvent at all times.[6]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.[13]
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-tri-O-benzyl-β-D-arabinofuranose (1.0 eq) in methanol (approx. 0.05 M solution).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (10-20% by weight of the substrate). Causality: Performing this under an inert atmosphere prevents the dry catalyst from coming into contact with oxygen, mitigating the fire risk.[5]
-
Inerting the System: Secure the flask to a vacuum/nitrogen manifold. Carefully evacuate the flask until the solvent begins to bubble, then backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure complete removal of oxygen.[4][5]
-
Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. Ensure the system is sealed and allow it to stir vigorously at room temperature.
-
Reaction: The reaction is typically complete within 4-24 hours. Monitor the progress by TLC (see Protocol 2). The consumption of hydrogen may cause the balloon to deflate; it can be refilled as needed after a nitrogen purge cycle.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete (as determined by TLC), carefully purge the flask with nitrogen for several minutes to remove all residual hydrogen.[14]
-
Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Causality: Celite® prevents the fine catalyst particles from passing through the filter paper.
-
Wash the flask and the Celite® pad with additional methanol to ensure all product is collected. Crucially, do not allow the catalyst on the Celite® pad to dry. Immediately quench the used catalyst by adding it to a container of water.[4]
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude D-arabinofuranose is often pure enough for subsequent steps. If necessary, it can be further purified by silica gel chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly assessing the progress of a reaction.[15][16]
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: 'SM' for starting material, 'CO' for a co-spot, and 'RXN' for the reaction mixture.[16]
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of the starting 2,3,5-tri-O-benzyl-β-D-arabinofuranose.
-
In the 'RXN' lane, carefully take a small aliquot from the reaction mixture (after briefly stopping stirring and venting with nitrogen) and spot it.[16]
-
In the 'CO' lane, spot the starting material first, then spot the reaction mixture directly on top of it.[16]
-
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., 1:1 Ethyl Acetate/Hexanes). The starting material is nonpolar and will have a high Rf value, while the deprotected product is highly polar and will remain at or near the baseline.[15][17]
-
Visualize: Remove the plate when the solvent front is near the top. Visualize the spots under a UV lamp (254 nm).[15] Then, stain the plate using a carbohydrate-specific stain (e.g., p-anisaldehyde or ceric ammonium molybdate solution) followed by gentle heating.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material in the 'RXN' lane has completely disappeared, and a new, low-Rf spot corresponding to the polar product has appeared.
Protocol 3: Product Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure of the final product.[18]
-
Dissolve a small sample of the purified product in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Signature Changes: The most telling sign of successful deprotection is the complete disappearance of the aromatic proton signals (typically ~7.3 ppm) from the benzyl groups and the benzylic CH₂ signals (~4.5-5.0 ppm). Concurrently, new signals corresponding to the hydroxyl protons of the free arabinofuranose will appear. The complex signals in the carbohydrate region (typically 3.5-5.5 ppm) will shift and change multiplicity upon deprotection.[19][20]
Debenzylation Reaction Diagram
Caption: Catalytic hydrogenation of protected arabinofuranose.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Stalled Reaction | Catalyst Poisoning: Trace impurities (sulfur, halogens) from previous steps have deactivated the catalyst.[3] | Purify the starting material thoroughly before the reaction. If poisoning is suspected, filter the mixture (under inert gas), and add fresh catalyst. |
| Inactive Catalyst: The catalyst is old, has been improperly handled, or is of poor quality. | Use a fresh batch of catalyst. Consider using the more active Pearlman's catalyst (Pd(OH)₂/C).[3] | |
| Insufficient Hydrogen: The hydrogen balloon has deflated, or there is a leak in the system. | Check the system for leaks. Purge with nitrogen and refill the hydrogen balloon. | |
| Side Product Formation | Over-reduction: In substrates with other reducible groups (e.g., aromatic halogens), prolonged reaction times can lead to undesired reductions.[21][22] | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Use a less active catalyst or milder conditions. |
| Low Product Yield | Adsorption to Catalyst: The polar product can adsorb onto the catalyst surface, leading to losses during filtration. | After filtering the catalyst, wash it thoroughly with a polar solvent like methanol or a methanol/water mixture. |
| Incomplete Reaction: See "Incomplete or Stalled Reaction" above. | Optimize reaction time and catalyst loading. |
Conclusion
The deprotection of 2,3,5-tri-O-benzyl-β-D-arabinofuranose is a routine yet crucial transformation in carbohydrate chemistry. Catalytic hydrogenation stands out as the most robust and widely applicable method, offering high yields and clean conversions under mild conditions. By understanding the underlying mechanism, adhering to strict safety protocols for handling pyrophoric catalysts and hydrogen gas, and employing systematic reaction monitoring, researchers can reliably and efficiently obtain the desired free arabinofuranose. This guide provides the necessary protocols and theoretical background to empower scientists in drug development and chemical biology to perform this key deprotection with confidence and success.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]
- 13. weihaicm.com [weihaicm.com]
- 14. njhjchem.com [njhjchem.com]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 18. mdpi.com [mdpi.com]
- 19. 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nacatsoc.org [nacatsoc.org]
- 22. researchgate.net [researchgate.net]
Synthesis of Arabinofuranosyl-Containing Natural Products: An Application Guide for Researchers
Introduction: The Intricate World of Arabinofuranosides
Arabinofuranosyl-containing glycans are pivotal components of various natural products, exhibiting a wide spectrum of biological activities. They are notably present in the cell walls of microorganisms like Mycobacterium tuberculosis, forming the intricate structures of arabinogalactan and lipoarabinomannan, which are crucial for the bacterium's viability and pathogenicity.[1] In the plant kingdom, oligo-arabinofuranosides are key constituents of extensin glycoproteins, playing significant roles in plant growth and development.[2][3] The unique structural features and profound biological relevance of these molecules have made them compelling targets for chemical synthesis, offering opportunities for drug discovery, vaccine development, and the creation of molecular probes to unravel their biological functions.
However, the synthesis of arabinofuranosides is fraught with challenges, primarily stemming from the inherent instability of the furanose ring and the difficulty in controlling the stereochemistry of the glycosidic linkage. The formation of the 1,2-cis (β for D-arabinose, α for L-arabinose) linkage is particularly challenging due to the tendency of neighboring group participation from a C-2 acyl protecting group to favor the formation of the 1,2-trans product.[1] This guide provides a comprehensive overview of the key strategies and detailed protocols for the successful synthesis of arabinofuranosyl-containing natural products, aimed at researchers, scientists, and professionals in the field of drug development.
Navigating the Synthetic Landscape: Key Strategic Considerations
The successful synthesis of complex arabinofuranosyl-containing oligosaccharides hinges on a carefully planned strategy that addresses two critical aspects: the choice of protecting groups and the method of glycosylation.
Pillar 1: The Art of Protection - A Guide to Orthogonal Strategies
The selection of appropriate protecting groups is paramount in carbohydrate chemistry to differentiate the numerous hydroxyl groups of a monosaccharide.[4][5][6] An orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting others, is essential for the regioselective construction of oligosaccharides.[4][5]
Table 1: Common Protecting Groups in Arabinofuranoside Synthesis
| Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal | Key Considerations |
| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe, MeOH | Electron-withdrawing, "disarming" effect on glycosyl donors. Can participate to form 1,2-trans glycosides. |
| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C | Electron-donating, "arming" effect. Stable to a wide range of conditions. |
| Silyl (e.g., TBDMS, TIPS) | TBDMS, TIPS | TBDMSCl/TIPSCl, imidazole | TBAF, HF-Pyridine | Bulky groups are useful for selective protection of primary hydroxyls. Can influence donor reactivity.[7] |
| Di-tert-butylsilylene | DTBS | di-tert-butylsilyl bis(trifluoromethanesulfonate), pyridine | HF-Pyridine | A cyclic protecting group that can lock the conformation of the furanose ring, influencing stereoselectivity.[2] |
| Naphthylmethyl | Nap | NapBr, NaH | DDQ | Orthogonal to benzyl groups, removed under oxidative conditions. |
The interplay between "armed" and "disarmed" glycosyl donors, a concept dictated by the electronic nature of the protecting groups, is a powerful tool in oligosaccharide synthesis. Electron-donating groups like benzyl ethers "arm" a glycosyl donor, making it more reactive, while electron-withdrawing groups like benzoyl esters "disarm" it. This reactivity difference allows for the chemoselective activation of an armed donor in the presence of a disarmed one.
Pillar 2: Forging the Link - Glycosylation Methodologies
The stereoselective formation of the arabinofuranosyl linkage is the cornerstone of a successful synthesis. Several methods have been developed, each with its own merits and specific applications.
-
Thioglycoside Donors: Thioglycosides are versatile and widely used glycosyl donors due to their stability and the availability of various activation methods.[8] The combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is a common and effective promoter system.[1][8][9]
-
Trichloroacetimidate Donors: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, often using Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).
-
One-Pot Glycosylation Strategies: To enhance synthetic efficiency, one-pot glycosylation protocols have been developed. These methods allow for the sequential assembly of multiple monosaccharide units in a single reaction vessel, minimizing purification steps and improving overall yield.[10]
Visualizing the Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of an arabinofuranosyl-containing oligosaccharide, highlighting the key stages of protecting group manipulation and glycosylation.
Caption: General workflow for arabinofuranoside synthesis.
Detailed Protocols: A Step-by-Step Guide
The following protocols provide detailed experimental procedures for the synthesis of a key arabinofuranosyl building block and its subsequent use in a glycosylation reaction.
Protocol 1: Synthesis of a Per-O-benzoylated Arabinofuranosyl Thioglycoside Donor
This protocol describes the preparation of a versatile thioglycoside donor, a crucial building block for many arabinofuranoside syntheses.
Materials:
-
D-Arabinose
-
Acetic Anhydride
-
Pyridine
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Benzoyl chloride (BzCl)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Peracetylation of D-Arabinose:
-
Suspend D-arabinose (1.0 eq) in a mixture of acetic anhydride (5.0 eq) and pyridine (5.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the peracetylated arabinose as a syrup.
-
-
Thiolation:
-
Dissolve the peracetylated arabinose (1.0 eq) and thiophenol (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add BF₃·OEt₂ (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the acetylated thioglycoside.
-
-
Deacetylation:
-
Dissolve the acetylated thioglycoside (1.0 eq) in anhydrous MeOH.
-
Add a catalytic amount of NaOMe solution (0.1 eq) and stir at room temperature for 2 hours.
-
Neutralize the reaction with Amberlite IR120 (H⁺) resin, filter, and concentrate to obtain the deacetylated thioglycoside.
-
-
Perbenzoylation:
-
Dissolve the deacetylated thioglycoside (1.0 eq) in anhydrous pyridine.
-
Cool to 0 °C and add benzoyl chloride (5.0 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to afford the per-O-benzoylated arabinofuranosyl thioglycoside donor.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: NIS/TfOH Mediated Glycosylation
This protocol details a widely used method for the activation of thioglycoside donors to form a glycosidic bond with a suitable acceptor.[1][8]
Materials:
-
Arabinofuranosyl thioglycoside donor (from Protocol 1) (1.2 eq)
-
Glycosyl acceptor with a free hydroxyl group (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.1-0.2 eq, as a stock solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Dry the glycosyl donor and acceptor under high vacuum for at least 2 hours.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM to the flask.
-
-
Reaction:
-
Stir the suspension at room temperature for 30 minutes, then cool to the desired temperature (typically between -40 °C and -78 °C).
-
Add NIS to the cooled suspension.
-
After 5-10 minutes, add the TfOH stock solution dropwise.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to consume excess iodine.
-
Allow the mixture to warm to room temperature.
-
Filter the suspension through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired oligosaccharide.
-
Validation: The structure and stereochemistry of the synthesized oligosaccharide must be confirmed by detailed NMR analysis (¹H, ¹³C, COSY, HSQC) and mass spectrometry. The anomeric configuration can often be determined by the coupling constant of the anomeric proton (JH1,H2) in the ¹H NMR spectrum.[11]
Visualizing the Glycosylation Mechanism
The following diagram illustrates the proposed mechanism for the NIS/TfOH mediated activation of a thioglycoside donor.
Caption: Proposed mechanism for thioglycoside activation.
Case Study: Synthesis of a Mycobacterial Arabinan Fragment
The synthesis of a branched decaarabinofuranoside, a fragment of the mycobacterial cell wall, showcases the application of these strategies.[1] In this synthesis, a silylated Ara-β-(1→2)-Ara disaccharide thioglycoside was used as a key glycosyl donor. The use of silyl protecting groups allowed for a synthetic route that avoided benzyl groups, which would be incompatible with the azido-containing aglycone introduced for later conjugation.[1] The crucial glycosylation step was achieved using NIS and a catalytic amount of TfOH at low temperatures, demonstrating the power of this methodology for constructing complex, biologically relevant oligosaccharides.[1]
Conclusion and Future Perspectives
The chemical synthesis of arabinofuranosyl-containing natural products remains a challenging yet rewarding endeavor. A deep understanding of protecting group strategies and glycosylation methodologies is crucial for success. The protocols and strategies outlined in this guide provide a solid foundation for researchers embarking on the synthesis of these complex molecules. Future innovations in this field will likely focus on the development of more efficient and stereoselective glycosylation methods, including the use of novel catalysts and automated synthesis platforms, to further accelerate the exploration of the biological roles of arabinofuranosides and the development of new therapeutic agents.
References
- 1. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides [mdpi.com]
- 2. Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
- 7. The use of silyl groups in the synthesis of arabinofuranosides | Semantic Scholar [semanticscholar.org]
- 8. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of mycobacterial arabinogalactan containing 92 monosaccharide units - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Novel β-l-Arabinofuranosidase in Bifidobacterium longum: FUNCTIONAL ELUCIDATION OF A DUF1680 PROTEIN FAMILY MEMBER - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Arabinofuranoside Building Blocks for Drug Discovery
Introduction: The Significance of Arabinofuranosides
Arabinofuranosides, five-membered sugar rings derived from arabinose, are critical components of complex glycans with profound biological relevance. In the realm of drug discovery, their significance is most pronounced in the study of mycobacteria. The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is a unique and complex structure containing large polysaccharides, arabinogalactan (AG) and lipoarabinomannan (LAM), which are built from arabinofuranose units.[1][2][3] These structures are essential for the bacterium's viability and pathogenesis, making the enzymes that synthesize them prime targets for novel antitubercular drugs.[4][5][6]
The chemical synthesis of arabinofuranoside-containing oligosaccharides is essential for developing molecular probes, enzyme substrates, and potential vaccine candidates. However, this synthesis is fraught with challenges. The inherent instability of the five-membered furanoside ring compared to its six-membered pyranoside counterpart, coupled with the difficulty of controlling stereoselectivity at the anomeric center (C1), demands a robust and carefully planned synthetic strategy.[7][8]
This guide provides a detailed overview of the strategic considerations and core protocols for preparing key arabinofuranoside building blocks, empowering researchers to construct complex glycans for drug discovery applications.
Part 1: Core Synthetic Strategy
The successful synthesis of arabinofuranosides hinges on three pillars: managing the furanose form, a meticulous protecting group strategy, and the selection of appropriate glycosyl donors and acceptors.
The Furanose Challenge
D-Arabinose naturally exists in equilibrium between its furanose and pyranose forms. Synthetic routes must be designed to trap the desired furanose conformation. This is typically achieved by forming acetals between hydroxyl groups that favor the five-membered ring, such as the 1,2;5,6-di-O-isopropylidene protection of a related sugar like glucose, which can then be converted to an arabinofuranose derivative.[9]
Protecting Group Strategy: The Key to Regioselectivity
With three secondary hydroxyl groups (C2, C3) and one primary hydroxyl group (C5), regioselective manipulation is paramount.[10] Protecting groups are not merely masks; they profoundly influence the reactivity and stereochemical outcome of glycosylation reactions.[11][12] An ideal protecting group strategy employs a suite of "orthogonal" groups that can be removed under distinct conditions without affecting others.
Causality in Protecting Group Selection:
-
Neighboring Group Participation: An acyl protecting group (e.g., Benzoyl, Acetyl) at the C2 position is "participating." During glycosylation, it can form a cyclic intermediate that blocks one face of the molecule, directing the incoming acceptor to the opposite face to stereoselectively form 1,2-trans glycosidic bonds (α-arabinofuranosides).[8]
-
Controlling Reactivity: Silyl ethers (e.g., TBDMS, TIPS) can "arm" a glycosyl donor, making it more reactive.[13] Conversely, certain cyclic acetal systems can "disarm" it, reducing reactivity.
-
Enabling Late-Stage Modification: Groups like Benzyl (Bn) ethers are stable under a wide range of conditions but can be removed under neutral conditions (hydrogenolysis), making them excellent for global deprotection at the end of a synthesis.[14]
The workflow for a typical protecting group strategy is visualized below.
Caption: General workflow for preparing arabinofuranoside building blocks.
The following table summarizes common protecting groups used in arabinofuranoside synthesis.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Feature |
| Acetyl | Ac | Acetic Anhydride, Pyridine | Mild base (e.g., NaOMe in MeOH) | Participating group at C2 for α-selectivity. |
| Benzoyl | Bz | Benzoyl Chloride, Pyridine | Base (e.g., NaOMe in MeOH) | Participating group; more stable than acetyl. |
| Benzyl | Bn | Benzyl Bromide, NaH | H₂, Pd/C (Hydrogenolysis) | Stable, non-participating group for β-selectivity. |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN (Oxidative) | Orthogonal to Benzyl; non-participating. |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Bulky group, good for primary OH protection. |
| Triisopropylsilyl | TIPS | TIPS-Cl, Pyridine | Fluoride source (e.g., TBAF) | Very bulky, offers high steric hindrance. |
Glycosyl Donors and Acceptors
The core reaction is the coupling of a glycosyl donor (the arabinofuranose unit activated at the anomeric carbon) with a glycosyl acceptor (a nucleophile, typically a free hydroxyl group on another sugar or alcohol).
-
Trichloroacetimidates: Highly reactive donors activated by a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂).[15][16] Their high reactivity makes them suitable for coupling with less reactive acceptors.
-
Thioglycosides: More stable than trichloroacetimidates, they require promotion by a thiophilic activator (e.g., NIS/TfOH).[13] Their stability allows them to be carried through multiple synthetic steps, acting as "armed" or "disarmed" donors depending on their protecting groups.
-
Glycosyl Phosphates: Serve as biological donors in nature and have been adapted for chemical synthesis, offering high β-selectivity in certain cases.[4][5]
Part 2: Experimental Protocols
The following protocols provide step-by-step methodologies for preparing foundational arabinofuranoside building blocks.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents are hazardous and should be handled with care.
Protocol 1: Preparation of 1,2,3,5-Tetra-O-benzoyl-β-D-arabinofuranose (A Key Intermediate)
This protocol details the synthesis of a fully protected arabinofuranose, which serves as a versatile precursor for various donors and acceptors. The benzoyl groups at C2 provide neighboring group participation for subsequent α-glycosylations.
Rationale: Starting from D-arabinose, the initial per-acetylation traps the sugar in its furanose form. A subsequent anomeric exchange with HBr followed by hydrolysis and benzoylation yields the desired product.
Materials:
-
D-Arabinose
-
Acetic Anhydride (Ac₂O)
-
Pyridine
-
33% HBr in Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Benzoyl Chloride (BzCl)
-
N,N-Dimethylformamide (DMF)
-
Silica Gel for column chromatography
Procedure:
-
Per-acetylation:
-
Suspend D-Arabinose (1.0 eq) in pyridine (5.0 eq) at 0 °C in a round-bottom flask.
-
Slowly add acetic anhydride (5.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with ice water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield crude 1,2,3,5-tetra-O-acetyl-D-arabinofuranose.
-
-
Formation of Glycosyl Bromide:
-
Dissolve the crude per-acetylated sugar in anhydrous DCM.
-
Cool to 0 °C and add 33% HBr in acetic acid (1.5 eq) dropwise.
-
Stir at 0 °C for 2 hours, then at room temperature for 1 hour. Monitor by TLC until the starting material is consumed.
-
Dilute with DCM, and carefully pour into an ice-cold saturated NaHCO₃ solution.
-
Separate the layers, and wash the organic layer with NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo immediately. The resulting glycosyl bromide is unstable and used directly in the next step.
-
-
Benzoylation:
-
Dissolve the crude glycosyl bromide in a 1:1 mixture of DMF and pyridine.
-
Cool to 0 °C and add benzoyl chloride (4.5 eq) dropwise.
-
Stir at room temperature overnight.
-
Quench the reaction by slowly adding ice water.
-
Extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to afford the title compound.
-
Protocol 2: Synthesis of an Arabinofuranosyl Trichloroacetimidate Donor
This protocol describes the conversion of a protected hemiacetal (a sugar with a free C1-OH) into a highly reactive trichloroacetimidate donor.
Rationale: The anomeric hydroxyl group of the hemiacetal is deprotonated by a non-nucleophilic base (DBU), and the resulting alkoxide attacks trichloroacetonitrile to form the imidate. The reaction is typically stereoselective, favoring the thermodynamically more stable anomer.[17]
Caption: Conversion of a hemiacetal to a trichloroacetimidate donor.
Materials:
-
2,3,5-Tri-O-benzyl-D-arabinofuranose (hemiacetal)
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation:
-
Dissolve the hemiacetal starting material (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add trichloroacetonitrile (3.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add DBU (0.1 eq) dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. The product will be less polar than the starting hemiacetal.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Directly load the crude residue onto a silica gel column.
-
Purify by flash chromatography (e.g., Hexanes:Ethyl Acetate with 1% Triethylamine to neutralize the silica) to yield the pure arabinofuranosyl trichloroacetimidate donor.
-
Protocol 3: Stereoselective Glycosylation using a Trichloroacetimidate Donor
This protocol provides a general method for coupling an arabinofuranosyl donor with a glycosyl acceptor to form a glycosidic bond.
Rationale: A catalytic amount of a strong Lewis acid, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the trichloroacetimidate donor.[16] This generates an oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the acceptor. The stereochemical outcome is dictated by the protecting group at the C2 position of the donor.
Materials:
-
Arabinofuranosyl trichloroacetimidate donor (1.2 eq)
-
Glycosyl acceptor with one free OH (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.0 eq)
-
Activated Molecular Sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Procedure:
-
Preparation of Reactants:
-
In a flame-dried, two-necked flask under argon, add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C). Low temperatures are often crucial for selectivity.[1]
-
-
Initiation of Glycosylation:
-
Prepare a stock solution of TMSOTf in anhydrous DCM (e.g., 10 µL of TMSOTf in 1 mL DCM).
-
Add the TMSOTf solution (0.1 eq) dropwise to the cold reaction mixture.
-
Stir vigorously and monitor the reaction progress by TLC.
-
-
Quenching and Work-up:
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves.
-
Wash the filtrate with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography to isolate the desired disaccharide product.
-
Conclusion
The protocols and strategies outlined in this guide provide a robust foundation for the synthesis of arabinofuranoside building blocks. By understanding the causal relationships between protecting group choice, donor activation, and reaction conditions, researchers can effectively control the stereochemical and regiochemical outcomes of their syntheses. These building blocks are invaluable tools for constructing complex oligosaccharides, enabling the exploration of new therapeutic strategies against diseases like tuberculosis and advancing the broader field of chemical glycobiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of ethyl 5-O-(alpha-D-arabinofuranosyl)-6-O-(beta-D-galactofuranosyl)-beta-D- galactofuranoside present in motif E of the Mycobacterium tuberculosis cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of beta-D-arabinofuranosyl-1-monophosphoryl polyprenols: examination of their function as mycobacterial arabinosyl transferase donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of lipid-linked arabinofuranose donors for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mycobacterial arabinan biosynthesis: the use of synthetic arabinoside acceptors in the development of an arabinosyl transfer assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
- 13. Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mpikg.mpg.de [mpikg.mpg.de]
- 15. Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose
Welcome to the technical support center for advanced carbohydrate chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose, a critical building block for various therapeutic agents and nucleoside analogues.[1][] Low yields in this multi-step synthesis are a common yet solvable issue. This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the complexities of furanoside chemistry and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Core Problem
This section addresses the most common high-level challenges researchers face.
Q1: My overall yield is extremely low after attempting the full synthesis. What are the most likely points of failure?
A low overall yield is typically not due to a single failed step but rather a cascade of suboptimal outcomes. The synthesis can be broadly divided into two critical stages: 1) the formation of an arabinofuranoside intermediate from D-arabinose, and 2) the exhaustive benzylation of its hydroxyl groups.
The most common pitfalls are:
-
Poor Control in Glycosylation: Failure to control the equilibrium between pyranose and furanose forms of arabinose during the initial glycosylation step is a primary source of low yield. The formation of the thermodynamically favored pyranoside isomers is a major competing pathway.
-
Incomplete Benzylation: Achieving complete benzylation of all three hydroxyl groups (C2, C3, and C5) can be challenging due to steric hindrance, leading to a complex mixture of partially benzylated products that are difficult to separate from the desired compound.[3][4]
-
Anomeric Mixture Formation: The synthesis often produces a mixture of α and β anomers at the anomeric carbon (C1), which can be difficult to separate and reduces the yield of the desired β-isomer.[5][6]
-
Product Degradation: Furanosides are inherently less stable than their pyranoside counterparts, particularly under strong acidic conditions that might be used in hydrolysis steps, leading to decomposition.[7]
Q2: My TLC and NMR show a complex mixture of products after the benzylation step. What are the most probable byproducts?
Observing a smear or multiple spots with similar Rf values on a TLC plate is a classic symptom of this synthesis. The likely byproducts include:
-
Partially Benzylated Arabinofuranosides: Di-O-benzylated and mono-O-benzylated species are common, arising from incomplete reaction.
-
Anomers: Both α and β anomers of the fully and partially benzylated products may be present.
-
Benzylated Pyranosides: If the initial glycosylation step was not selective for the furanose form, you will carry through and benzylate the corresponding pyranoside isomers. These often have very similar polarities to the desired furanoside product.
-
Benzylidene Acetals: This byproduct arises if the benzyl bromide reagent is contaminated with benzaldehyde (formed via oxidation). Benzaldehyde can react with cis-diols on the sugar ring to form a cyclic acetal.[3]
Q3: How can I definitively confirm the stereochemistry of my final product, particularly the β-anomeric configuration?
Confirmation requires a combination of analytical techniques:
-
NMR Spectroscopy: This is the most powerful tool. For arabinofuranosides, the coupling constant (³JH1,H2) is diagnostic. For β-arabinofuranosides, the H1 and H2 protons are cis, typically resulting in a small coupling constant (usually < 2 Hz), often appearing as a singlet or a narrow doublet for the anomeric proton (H1). In contrast, the α-anomer (trans H1-H2) shows a larger coupling constant (typically 4-7 Hz). 2D NMR experiments like COSY and NOESY can further confirm connectivity and spatial relationships.
-
Optical Rotation: Comparison of the specific rotation ([α]D) of your purified product with literature values provides strong evidence for the correct enantiomer and anomer.
-
Crystallography: If a crystalline product is obtained, X-ray crystallography provides unambiguous proof of the structure and stereochemistry.[8]
Part 2: In-Depth Troubleshooting Guide
This section breaks down the synthesis step-by-step to isolate and resolve specific issues.
Workflow: Key Stages & Potential Pitfalls
Caption: Synthetic workflow highlighting critical failure points.
A. The Initial Glycosylation Step
Issue 1: My reaction yields primarily the pyranoside form, not the desired furanoside.
-
Underlying Cause: The Fischer glycosylation of arabinose is an equilibrium-driven process. While the furanose form is often the kinetically favored product, the pyranoside form is more thermodynamically stable. Prolonged reaction times or high temperatures can shift the equilibrium towards the undesired pyranoside.[9]
-
Troubleshooting & Optimization:
-
Control Reaction Conditions: Employ kinetic control. Use a shorter reaction time and lower temperature. For instance, reacting D-arabinose with methanol and an acid catalyst (like acetyl chloride or an acid resin) at a controlled temperature of around 40°C can favor the furanoside product.[1]
-
Monitor Carefully: Track the reaction by TLC. The furanoside and pyranoside anomers will have different Rf values. Quench the reaction as soon as a significant amount of the desired furanoside is observed, before it equilibrates to the pyranoside.
-
Alternative Routes: Consider a route that locks the furanose conformation early, such as starting with a pre-formed 1,2-O-isopropylidene-α-D-xylofuranose and proceeding through inversion chemistry, although this is a more complex pathway.
-
B. The Benzylation Step
Issue 2: My product is a mixture of mono-, di-, and tri-benzylated species.
-
Underlying Cause: Incomplete deprotonation of the hydroxyl groups or insufficient reactivity of the benzylating agent. The hydroxyl groups at C2, C3, and C5 have different steric environments and acidities, which can lead to different reaction rates. Standard conditions may not be forceful enough for complete benzylation.
-
Troubleshooting & Optimization:
-
Use a Strong Base/Anhydrous System: The Williamson ether synthesis requires a strong base to fully deprotonate the hydroxyls. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is standard.[10] Ensure all reagents and glassware are scrupulously dry, as water will consume the NaH.
-
Add a Phase-Transfer Catalyst: The addition of a catalytic amount (5-10 mol%) of tetrabutylammonium iodide (TBAI) can dramatically accelerate the reaction. TBAI facilitates the exchange of bromide for the much more reactive iodide on the benzyl group and improves the solubility of the alkoxide intermediate.[4] This allows the reaction to proceed quickly at room temperature, often yielding a quantitative conversion.[4]
-
Ensure Stoichiometry: Use a slight excess of both NaH and benzyl bromide for each hydroxyl group (e.g., 1.2-1.5 equivalents per -OH group) to drive the reaction to completion.
-
| Parameter | Standard Conditions | Optimized Conditions (Recommended) | Rationale |
| Base | NaH (3-4 eq.) | NaH (3.5-4.5 eq.) | Ensures complete deprotonation of all hydroxyls. |
| Solvent | Anhydrous DMF or THF | Anhydrous THF | THF is often easier to dry and less prone to side reactions than DMF at higher temperatures. |
| Additive | None | Tetrabutylammonium Iodide (TBAI, 0.1 eq.) | Catalyzes the reaction, allowing for milder conditions and faster completion.[4] |
| Temperature | 0 °C to RT, sometimes reflux | 0 °C to RT | The use of TBAI avoids the need for heating, which can cause degradation.[4] |
| BnBr | Benzyl Bromide (3-4 eq.) | Purified Benzyl Bromide (3.5-4.5 eq.) | Prevents side reactions from benzaldehyde impurities. |
Issue 3: I've isolated a byproduct that I suspect is a benzylidene acetal.
-
Underlying Cause: Your benzyl bromide reagent is contaminated with benzaldehyde. This is a very common issue as benzyl bromide can oxidize upon storage.[3]
-
Troubleshooting & Optimization:
-
Purify the Benzyl Bromide: Always use freshly distilled or purified benzyl bromide. Commercial reagents, even from new bottles, can contain significant amounts of benzaldehyde. Purification can be achieved by passing the reagent through a short plug of activated neutral alumina immediately before use.
-
Inert Atmosphere: Conduct the benzylation reaction under a strictly inert atmosphere (argon or nitrogen) to prevent any in-situ oxidation of the benzyl bromide.[3]
-
C. Purification
Issue 4: I cannot separate my desired product from byproducts using silica gel chromatography.
-
Underlying Cause: The polarity of the fully benzylated product, partially benzylated byproducts, and isomeric pyranoside byproducts can be very similar, leading to poor resolution on silica gel.
-
Troubleshooting & Optimization:
-
Optimize Your Solvent System: Use a shallow gradient elution. Start with a very nonpolar mobile phase (e.g., hexanes or petroleum ether) and slowly increase the polarity with ethyl acetate or dichloromethane. Isocratic elution is unlikely to work.
-
Consider Alternative Stationary Phases: If silica fails, consider reversed-phase chromatography (C18) with a methanol/water or acetonitrile/water mobile phase. For particularly difficult separations, specialized columns like those with phenyl-based stationary phases may offer better selectivity.[3]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting based on initial product analysis.
Part 3: Key Experimental Protocols
Protocol 1: Optimized Per-O-Benzylation using TBAI Catalyst
This protocol is designed to achieve complete benzylation under mild conditions, minimizing byproducts.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the methyl arabinofuranoside intermediate (1.0 eq.) in anhydrous THF (10 mL per mmol of substrate).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq.) portion-wise over 15 minutes. Be cautious of hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the tri-alkoxide.
-
Catalyst and Reagent Addition: Add tetrabutylammonium iodide (TBAI, 0.1 eq.). Cool the mixture back to 0 °C and add freshly purified benzyl bromide (BnBr, 4.0 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a single, higher Rf spot corresponding to the per-benzylated product should appear.
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2,3,5-tri-O-benzyl-β-D-arabinofuranoside.
Protocol 2: Purification of Benzyl Bromide
-
Setup: Place commercial benzyl bromide in a flask.
-
Filtration: Prepare a short column or pipette packed with a plug of cotton or glass wool, followed by ~2-3 inches of activated neutral alumina.
-
Elution: Pass the benzyl bromide through the alumina plug directly into a dry, clean receiving flask immediately before use in the reaction. This will remove benzaldehyde and benzoic acid impurities. This procedure should be performed in a well-ventilated fume hood.
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 5. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Lipid-linked Arabinofuranose Donors for Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 2,3,5-tri-O-benzyl-β-D-arabinofuranose using column chromatography. As a key intermediate in the synthesis of various biologically active molecules, including nucleoside antibiotics, its purity is paramount.[1][] This document provides troubleshooting solutions and answers to frequently asked questions to ensure a successful purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 2,3,5-tri-O-benzyl-β-D-arabinofuranose.
Question 1: Why am I observing poor separation or overlapping spots on my TLC plate, leading to mixed fractions from the column?
Answer:
Poor separation is a common issue in carbohydrate chromatography and can stem from several factors.
-
Inappropriate Solvent System: The polarity of the mobile phase is critical. For a benzylated sugar like 2,3,5-tri-O-benzyl-β-D-arabinofuranose, a non-polar solvent system is generally required. Start with a low polarity eluent and gradually increase it. A common starting point is a mixture of hexane or petroleum ether with ethyl acetate. For instance, a 1:1 mixture of light petroleum and ethyl acetate has been used successfully for flash chromatography of similar compounds.[1]
-
Anomeric Mixture: The product may exist as a mixture of α and β anomers, which can have very similar Rf values, leading to overlapping spots on TLC and co-elution from the column. While the β-anomer is specified, incomplete anomeric control during synthesis can result in the presence of the α-anomer. The interconversion between anomers, known as mutarotation, can sometimes be influenced by temperature and pH.[3][4]
-
Overloaded Column: Applying too much crude product to the column will lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Improper Column Packing: An improperly packed column with channels or cracks in the stationary phase will result in an uneven solvent front and poor separation.[4]
Solutions:
-
Optimize the Mobile Phase: Systematically vary the ratio of your hexane/ethyl acetate (or other solvent mixture) to achieve a baseline separation of your product from impurities on the TLC plate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation on a column.
-
Consider Anomeric Separation: If you suspect an anomeric mixture, you may need to employ a high-resolution technique or accept a lower yield of the pure anomer. In some cases, adjusting the temperature of the column can affect the separation of anomers.[4]
-
Proper Loading and Packing: Ensure your column is packed uniformly without any air bubbles or cracks. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column.
Question 2: My yield of purified 2,3,5-tri-O-benzyl-β-D-arabinofuranose is very low. What are the potential causes and how can I improve it?
Answer:
Low yield can be attributed to several factors throughout the purification process.
-
Product Degradation: Benzyl ethers are generally stable protecting groups, but they can be sensitive to strong acids.[5][6] If your crude product was exposed to acidic conditions for a prolonged period, some debenzylation may have occurred. While silica gel is generally considered neutral, prolonged exposure can sometimes lead to degradation of acid-sensitive compounds.
-
Irreversible Adsorption: Highly polar impurities or byproducts in your crude mixture might bind irreversibly to the silica gel, trapping some of your product along with them.
-
Product Streaking on the Column: If the product streaks down the column instead of moving as a tight band, it can lead to broad fractions and difficulty in isolating the pure compound, ultimately reducing the yield. This can be caused by using a solvent for loading that is too strong.
-
Incomplete Elution: The chosen mobile phase may not be polar enough to elute the product completely from the column.
Solutions:
-
Neutralize the Crude Product: Before loading onto the column, ensure that any residual acid from the reaction workup has been neutralized.
-
Use Deactivated Silica: If you suspect product degradation on silica, you can use silica gel that has been deactivated with a small amount of a base, such as triethylamine (typically 0.1-1% in the eluent).
-
Optimize Loading: Dissolve your sample in the minimum amount of the mobile phase. If the sample is not soluble in the mobile phase, use a minimal amount of a slightly more polar solvent, but be aware this can affect the initial separation.
-
Step Gradient Elution: After collecting the main product fractions, you can increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to wash out any remaining product that might be more strongly adsorbed to the silica.
Question 3: I am having trouble visualizing the spots for 2,3,5-tri-O-benzyl-β-D-arabinofuranose on my TLC plate. What are the best visualization techniques?
Answer:
Since 2,3,5-tri-O-benzyl-β-D-arabinofuranose lacks a strong chromophore for visualization under standard UV light (254 nm), you will need to use a chemical staining method.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. The benzyl ether groups and the free hydroxyl group are susceptible to oxidation, appearing as yellow-brown spots on a purple background.
-
Vanillin Stain: A solution of vanillin in sulfuric acid and ethanol is an excellent stain for carbohydrates and other compounds with hydroxyl groups. Upon heating, it produces a range of colors, often appearing as red, pink, or purple spots.[7]
-
P-Anisaldehyde Stain: Similar to the vanillin stain, a solution of p-anisaldehyde in sulfuric acid and ethanol is very effective for visualizing sugars and will produce colored spots upon heating.
-
Ceric Ammonium Molybdate (CAM) Stain: This is another general-purpose stain that is effective for a wide variety of organic compounds.
Protocol for Vanillin Stain:
-
Prepare the stain: Dissolve 6 g of vanillin in 100 mL of ethanol and then carefully add 10 mL of concentrated sulfuric acid.
-
Develop the TLC plate: After running your TLC, ensure all the solvent has evaporated.
-
Apply the stain: Dip the TLC plate into the vanillin solution or spray it evenly with the stain.
-
Heat the plate: Gently heat the stained plate with a heat gun until colored spots appear. Be careful not to overheat and char the plate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary and mobile phases for the column chromatography of 2,3,5-tri-O-benzyl-β-D-arabinofuranose?
A1:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice. For flash chromatography, a smaller particle size is used to achieve better separation.[1][8]
-
Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. The optimal ratio will depend on the specific impurities present in your crude mixture. A good starting point for TLC analysis is a 4:1 or 3:1 mixture of hexane:ethyl acetate.
Q2: What is a typical Rf value for 2,3,5-tri-O-benzyl-β-D-arabinofuranose?
A2: The Rf value is highly dependent on the exact solvent system used. In a 1:1 light petroleum-ethyl acetate system, a similar compound was reported to have an Rf of 0.55.[1] For optimal column separation, you should aim for an Rf value of your target compound between 0.2 and 0.4 on your TLC plate.
Q3: How can I confirm the purity and identity of my purified 2,3,5-tri-O-benzyl-β-D-arabinofuranose?
A3:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and purity of the compound. The spectra should be clean and match the expected chemical shifts and coupling constants.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (420.50 g/mol ).
-
Optical Rotation: The specific rotation of the purified compound can be measured and compared to literature values. For the β-anomer, the reported optical activity is [α]20/D -9.0 to -1.5° (c = 1% in chloroform).
Q4: What are the storage conditions for 2,3,5-tri-O-benzyl-β-D-arabinofuranose?
A4: The compound should be stored in a cool, dry place. The recommended storage temperature is 2-8°C. It is typically a white powder.[9]
Summary of Key Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for normal-phase chromatography of moderately polar compounds.[8] |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Allows for fine-tuning of polarity to achieve optimal separation. |
| TLC Visualization | Vanillin, p-Anisaldehyde, or Potassium Permanganate stain with heating | The compound is not UV-active, requiring chemical staining for visualization.[7] |
| Target Rf on TLC | 0.2 - 0.4 | Provides the best resolution during column chromatography. |
| Column Loading | 1-5% of silica gel weight | Prevents overloading and ensures good separation. |
Purification Workflow
Caption: Workflow for the purification of 2,3,5-tri-O-benzyl-β-D-arabinofuranose.
References
- 1. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. epfl.ch [epfl.ch]
- 8. aga-analytical.com.pl [aga-analytical.com.pl]
- 9. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
Technical Support Center: Benzylation of Arabinofuranose
Welcome to the technical support center for carbohydrate synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the benzylation of arabinofuranose derivatives. As a critical step in the synthesis of complex glycans and nucleoside analogues, successful and clean benzylation is paramount. This document is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and side reactions encountered during this procedure.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is followed by an analysis of probable causes rooted in reaction mechanisms and a set of actionable solutions.
Q1: My reaction is sluggish, incomplete, or fails to start. What are the likely causes and how can I fix this?
Probable Causes:
-
Insufficiently Activated Hydroxyl Groups: The core of the benzylation, a Williamson ether synthesis, requires the deprotonation of the arabinofuranose hydroxyl groups to form a nucleophilic alkoxide.[1][2] If the base is weak, old, or insufficient, or if proton sources (like water) are present, alkoxide formation will be incomplete.
-
Poor Reagent Quality: Sodium hydride (NaH) is notoriously sensitive to moisture and can lose its activity over time. Similarly, solvents like THF or DMF must be rigorously anhydrous, as trace water will quench the base and hydrolyze the benzylating agent.
-
Low Reactivity of the Electrophile: While benzyl bromide is highly reactive, issues can still arise. The addition of a catalytic amount of iodide, often from tetrabutylammonium iodide (TBAI), can generate benzyl iodide in situ, which is a more reactive electrophile and can significantly accelerate the reaction.[3]
-
Solvent Effects: The choice of solvent can impact the solubility of the intermediate alkoxides and the overall reaction rate. While DMF is a common choice, THF has been reported to be more effective in certain cases for the benzylation of arabinofuranose derivatives.[4]
Solutions & Protocols:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Use freshly distilled or commercially available anhydrous solvents. THF should be distilled from sodium/benzophenone ketyl, and DMF should be stored over molecular sieves.
-
-
Verify Base Activity:
-
Use a fresh bottle of NaH. A simple (but cautious) test is to add a small amount to anhydrous ethanol; vigorous bubbling (H₂ evolution) should be observed.
-
Ensure the NaH dispersion in mineral oil is properly handled; weigh it out quickly and wash with dry hexanes if necessary to remove the oil before adding the reaction solvent.
-
-
Accelerate the Reaction:
-
Add TBAI (1-10 mol%) to your reaction mixture before adding benzyl bromide. This catalytic addition can reduce reaction times from many hours to minutes.[3]
-
Consider using a phase-transfer catalyst like 18-crown-6, especially when using bases like KOH, to improve the solubility and nucleophilicity of the alkoxide.[5]
-
-
Optimize Temperature: While reactions are often started at 0°C to control the initial exothermic deprotonation, they may require warming to room temperature or even gentle heating (reflux in THF) to proceed to completion.[3] Monitor the reaction by TLC to determine the optimal temperature profile.
Q2: My reaction yields a complex mixture of products on my TLC plate. What are these byproducts?
This is the most common and frustrating issue. The formation of multiple products points to a variety of competing side reactions.
Probable Causes & Byproduct Identification:
-
Anomerization: Arabinofuranose exists as a mixture of α and β anomers at the C1 (anomeric) position. Benzylation of the anomeric hydroxyl group can lead to a mixture of α and β-benzyl glycosides, which may be difficult to separate. The stereochemical outcome can be influenced by factors like the solvent and the specific reaction mechanism (Sₙ1 vs. Sₙ2 character).[6]
-
Incomplete or Over-Benzylation: If you are attempting a regioselective (partial) benzylation, you may see a ladder of spots on your TLC corresponding to the starting material, mono-, di-, and tri-benzylated products. Conversely, if per-benzylation is the goal, a stubborn spot of a partially benzylated intermediate may persist.
-
Elimination (E2) Reactions: The alkoxide base can act as a base to abstract a proton, leading to an E2 elimination reaction instead of the desired Sₙ2 substitution.[1][7] This is less common with primary benzyl halides but can be a concern if the sugar substrate has a leaving group on a secondary position or under harsh conditions.
-
Protecting Group Migration: If your arabinofuranose starting material contains other acid- or base-sensitive protecting groups (e.g., acetals like benzylidene), they can migrate or be cleaved under the reaction conditions, leading to a complex mixture of products.[4]
-
Solvent-Derived Impurities: When using DMF as a solvent with NaH and benzyl bromide, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form. This impurity can be difficult to remove and may even poison catalysts in subsequent reaction steps.[8]
Solutions & Protocols:
-
Control Stoichiometry and Temperature: For per-benzylation, use a slight excess of base and benzyl bromide. For partial benzylation, carefully control the stoichiometry of the benzylating agent and run the reaction at a low temperature to improve selectivity.
-
Address Anomeric Mixtures: To obtain a single anomer, it is often best to first protect the anomeric position (e.g., as a thioglycoside or methyl glycoside) before proceeding with the benzylation of the remaining hydroxyls. The anomeric protecting group can then be manipulated later.
-
Favor Sₙ2 over E2: Use a polar aprotic solvent like THF or DMF which favors the Sₙ2 pathway.[9] Avoid high temperatures for extended periods. The Williamson ether synthesis works best with primary halides like benzyl bromide, minimizing elimination risk.[2]
-
Choose Compatible Protecting Groups: Ensure any existing protecting groups on your arabinofuranose are stable to strong bases. Silyl ethers (e.g., TBDMS) or other benzyl ethers are generally robust.
-
Consider Alternative Solvents: If you suspect DMF-related impurities, switch to THF. It is an excellent solvent for benzylation and avoids the formation of amine byproducts.[4]
Q3: The reaction mixture turned dark brown or black (charring). What happened?
Probable Causes:
-
Runaway Exothermic Reaction: The reaction of NaH with the hydroxyl groups is highly exothermic. If the base is added too quickly or without adequate cooling, the localized temperature can spike, causing decomposition of the carbohydrate.
-
Benzyl Chloride Addition: Similarly, the Sₙ2 reaction is also exothermic. Rapid addition of benzyl bromide or chloride, especially on a large scale, can cause charring.[10]
Solutions & Protocols:
-
Control Reagent Addition:
-
Always cool the solution of arabinofuranose in the solvent to 0°C in an ice bath before adding the base.
-
Add the NaH in small portions over a period of 15-30 minutes, allowing the effervescence (H₂ gas) to subside between additions.
-
After the deprotonation is complete, add the benzyl bromide dropwise via a syringe or dropping funnel while maintaining the 0°C temperature.
-
-
Ensure Efficient Stirring: Use a magnetic stir bar that is large enough to create a vortex and ensure rapid mixing. This prevents localized "hot spots" where reagents are concentrated.
Visualizing the Reaction Landscape
To better understand the challenges, it's helpful to visualize the desired reaction in the context of its potential side reactions.
Diagram 1: Benzylation Reaction Pathways
Caption: Desired Sₙ2 pathway vs. common side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for diagnosing benzylation issues.
Frequently Asked Questions (FAQs)
FAQ 1: Which base is best for benzylation? NaH, KOH, or Ag₂O?
-
Sodium Hydride (NaH): This is the most common and robust choice. It is an irreversible base that deprotonates the alcohol to drive the reaction to completion.[7] Its main drawbacks are its high reactivity and sensitivity to moisture.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): These are strong bases that can also be effective, often used with phase-transfer catalysts.[5] They are less hazardous than NaH but can introduce water into the reaction, potentially reducing yields.
-
Silver(I) Oxide (Ag₂O): This is a much milder base. It is often used for selective benzylation, as it tends to react preferentially with the most acidic or sterically accessible hydroxyl group.[11] It is more expensive and reactions can be slower.
The choice depends on your goal: For exhaustive per-benzylation, NaH is typically the most reliable. For selective, partial benzylation, Ag₂O may provide better results.
FAQ 2: How do I best monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system that provides good separation between your starting material and the expected product (e.g., Ethyl Acetate/Hexane). The benzylated product will be significantly less polar and have a higher Rf value. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the reaction is proceeding.
FAQ 3: How can I purify my final benzylated arabinofuranose?
Flash column chromatography on silica gel is the standard method.
-
Quench the Reaction: After TLC indicates completion, cool the reaction to 0°C and cautiously add methanol or ethanol dropwise to quench any excess NaH. Then, add water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Workup: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Chromatography: Concentrate the dried solution and purify it on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Key Experimental Protocols
Protocol 1: General Procedure for Per-benzylation of an Arabinofuranose Derivative
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the arabinofuranose starting material (1.0 eq).
-
Dissolution: Add anhydrous THF (or DMF) via syringe to dissolve the sugar (concentration typically 0.1-0.5 M).
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Deprotonation: Add sodium hydride (60% dispersion in oil, 1.2 eq per hydroxyl group) in small portions over 20 minutes. Stir at 0°C for 30-60 minutes, or until hydrogen evolution ceases.
-
Catalyst (Optional): Add TBAI (0.1 eq).
-
Benzylation: Add benzyl bromide (1.2 eq per hydroxyl group) dropwise via syringe over 15 minutes, keeping the temperature at 0°C.
-
Reaction: After addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC. If the reaction is sluggish, gentle heating (40-50°C) may be applied.
-
Quenching & Workup: Cool the mixture back to 0°C and quench by the slow, dropwise addition of methanol until bubbling stops. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Anomeric modification of carbohydrates using the Mitsunobu reaction [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Stereoselective Glycosylation with 2,3,5-Tri-O-benzyl-β-D-arabinofuranose
Welcome to the technical support center for stereoselective glycosylation reactions involving 2,3,5-tri-O-benzyl-β-D-arabinofuranose. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of furanoside synthesis. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired stereochemical outcomes. The synthesis of specific arabinofuranosides, particularly the 1,2-cis (β) linkage, is a known challenge in carbohydrate chemistry due to the unique conformational and electronic properties of the furanose ring.[1][2] This resource aims to demystify the process and provide you with the tools for success.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with 2,3,5-tri-O-benzyl-β-D-arabinofuranose as a glycosyl donor.
Q1: Why am I getting a mixture of α and β anomers in my glycosylation reaction?
The primary reason for poor stereoselectivity with 2,3,5-tri-O-benzyl-β-D-arabinofuranose is the absence of a "participating group" at the C-2 position.[3][4] The benzyl ether at C-2 is a non-participating group, meaning it cannot shield one face of the anomeric center as an acyl group would (e.g., a benzoyl or acetyl group).[3][4] Without this neighboring group participation, the reaction can proceed through competing SN1 and SN2 pathways, leading to a mixture of anomers.[5][6]
Q2: How can I favor the formation of the β-anomer (1,2-cis glycoside)?
Achieving high β-selectivity with a C-2 ether-protected arabinofuranosyl donor is challenging but possible. Several strategies have been developed:
-
Solvent Choice: The use of non-polar, ethereal solvents like diethyl ether (Et₂O) can favor the formation of the β-anomer in some systems by promoting an SN2-like pathway.[5][6]
-
Promoter System: Certain Lewis acids, such as B(C₆F₅)₃, have been shown to promote high β-selectivity, particularly when used with conformationally restricted donors.[1][7]
-
Conformationally Restricted Donors: While your current donor is not restricted, it is a key strategy in the field. Protecting groups that lock the furanose ring conformation, such as a 3,5-O-xylylene or a 3,5-O-(di-tert-butylsilane) group, have been successfully employed to achieve high β-selectivity.[1][2]
-
Low Temperatures: Performing the reaction at lower temperatures (e.g., -78 °C to -40 °C) generally favors the kinetically controlled product, which is often the β-anomer.[5][8]
Q3: Is it possible to selectively synthesize the α-anomer (1,2-trans glycoside)?
While the lack of a participating group makes achieving high selectivity for either anomer challenging, certain conditions can favor the α-product:
-
Neighboring Group Participation: The most reliable method to form an α-arabinofuranoside is to use a donor with a participating acyl group (e.g., benzoate) at the C-2 position.[2] This directs the nucleophilic attack to the opposite (α) face.
-
Solvent Effects: In some glycosylation systems, polar, non-participating solvents like dichloromethane (DCM) or acetonitrile (MeCN) can favor the formation of the α-anomer by stabilizing the oxocarbenium ion intermediate, leading to a more SN1-like reaction.[5][6]
-
Higher Temperatures: Reactions at higher temperatures tend to favor the thermodynamically more stable product, which is often the α-glycoside due to the anomeric effect.[5][8]
Q4: My reaction is not going to completion, or the yield is very low. What could be the cause?
Low yields can stem from several factors:
-
Donor/Acceptor Reactivity: Your glycosyl acceptor may not be sufficiently nucleophilic, or the donor may be less reactive under the chosen conditions.[8]
-
Promoter Inefficiency: The chosen promoter may not be effective for activating your specific glycosyl donor (e.g., a thioglycoside, trichloroacetimidate). Ensure the promoter is suitable for the leaving group.
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried, and solvents are anhydrous. The use of molecular sieves is crucial.[7]
-
Steric Hindrance: Significant steric bulk on either the donor or the acceptor can impede the reaction.
Troubleshooting Guide
This section provides a more in-depth, problem-solving approach to common experimental challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor β-selectivity (obtaining α/β mixture) | 1. Reaction is proceeding via a competitive SN1 pathway.[5][6] 2. Reaction temperature is too high, allowing for anomerization.[8] 3. Solvent is stabilizing the oxocarbenium ion intermediate (e.g., DCM, MeCN).[5][6] | 1. Change Solvent: Switch to a less polar, ethereal solvent like diethyl ether (Et₂O) or a mixture of Et₂O and DCM to favor an SN2-like mechanism.[5][6] 2. Lower Temperature: Run the reaction at a lower temperature (e.g., start at -78 °C and slowly warm).[8] 3. Change Promoter: Investigate promoters known to favor β-selectivity, such as B(C₆F₅)₃, especially if you can adapt your donor.[1][7] |
| Poor α-selectivity (obtaining α/β mixture) | 1. Lack of a participating group at C-2 is the primary issue.[3] 2. Reaction conditions are favoring the kinetically controlled β-product. | 1. Modify the Donor: If feasible, synthesize a donor with a participating group at C-2 (e.g., 2-O-benzoyl). This is the most robust solution for high α-selectivity.[2] 2. Increase Temperature: Carefully increase the reaction temperature to favor the thermodynamically more stable α-anomer.[5] 3. Solvent Choice: Use a solvent like DCM or acetonitrile that can stabilize the oxocarbenium ion.[5][6] |
| Low or No Product Formation | 1. Insufficient activation of the glycosyl donor. 2. Presence of moisture in the reaction.[7] 3. Low nucleophilicity of the acceptor.[8] 4. Degradation of donor or acceptor under reaction conditions. | 1. Verify Promoter/Leaving Group Compatibility: Ensure your promoter (e.g., NIS/TfOH for thioglycosides, TMSOTf for trichloroacetimidates) is appropriate and active. 2. Rigorous Anhydrous Technique: Flame-dry all glassware, use freshly distilled anhydrous solvents, and activate molecular sieves by heating under vacuum. 3. Increase Acceptor Equivalents: Try using a larger excess of the glycosyl acceptor. 4. Pre-activation Protocol: Consider a pre-activation protocol where the donor and promoter are stirred at low temperature before adding the acceptor.[6] |
| Formation of Side Products (e.g., hydrolysis of donor) | 1. Presence of trace amounts of water. 2. Promoter is too harsh, leading to decomposition. | 1. Improve Anhydrous Conditions: See "Low or No Product Formation" point 2. 2. Use a Milder Promoter: If decomposition is suspected, explore alternative, milder activation systems. 3. Add an Acid Scavenger: In some cases, a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can be added to neutralize any generated acid. |
Mechanistic Overview: The SN1/SN2 Glycosylation Continuum
The stereochemical outcome of glycosylation with a 2-O-benzyl protected arabinofuranoside is determined by the balance between two competing mechanistic pathways. The following diagram illustrates this concept.
Caption: Competing SN1 and SN2 pathways in arabinosylation.
Experimental Protocols
The following is a generalized protocol based on common practices in the literature for attempting a β-selective glycosylation. Note: This is a starting point and must be optimized for your specific donor and acceptor.
Protocol: General Procedure for β-Arabinofuranosylation
This protocol is adapted from methodologies favoring SN2-like pathways for 1,2-cis glycoside formation.[5][6]
Materials:
-
2,3,5-tri-O-benzyl-arabinofuranosyl donor (e.g., thioglycoside or trichloroacetimidate)
-
Glycosyl acceptor (dried and stored under inert atmosphere)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)
-
Promoter (e.g., NIS/TfOH for thioglycosides; TMSOTf for trichloroacetimidates)
-
Activated 4 Å molecular sieves
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Rigorously flame-dry all glassware under vacuum and allow to cool under an inert atmosphere. Add activated 4 Å molecular sieves (approx. 100 mg per mL of solvent) to the reaction flask.
-
Reactant Addition: To the flask, add the glycosyl donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Solvent Addition: Dissolve the reactants in anhydrous diethyl ether (Et₂O) via cannula transfer.
-
Cooling: Cool the reaction mixture to the desired temperature, typically -78 °C or -60 °C, using a dry ice/acetone or a cryocooler.
-
Initiation: After stirring for 30 minutes at low temperature, add the promoter solution (e.g., NIS and a catalytic amount of TfOH in DCM/Et₂O) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours.
-
Quenching: Once the reaction is complete (or no further progress is observed), quench the reaction by adding a suitable quenching agent (e.g., triethylamine for acid-promoted reactions, or a saturated sodium thiosulfate solution for iodine-based promoters).
-
Workup: Allow the mixture to warm to room temperature. Filter off the molecular sieves, wash with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the anomers.
-
Characterization: Characterize the purified products by NMR spectroscopy (¹H, ¹³C, COSY, HSQC) to confirm the stereochemistry. The coupling constant between H-1 and H-2 (³JH1,H2) is a key diagnostic tool.
Summary of Conditions Influencing Stereoselectivity
The table below summarizes the general trends observed for controlling stereoselectivity in glycosylations with donors lacking a C-2 participating group.
| Factor | Condition Favoring β-Anomer (1,2-cis) | Condition Favoring α-Anomer (1,2-trans) | Rationale |
| Solvent | Ethereal solvents (e.g., Et₂O, THF)[5][6] | Nitrile or halogenated solvents (e.g., MeCN, DCM)[5][6] | Ethereal solvents favor an SN2-like pathway, while more polar solvents stabilize the SN1 intermediate.[5][6] |
| Temperature | Low temperatures (-78 °C to -40 °C)[5][8] | Higher temperatures (0 °C to room temp.)[5][8] | Low temperatures favor the kinetically controlled product (often β), while higher temperatures favor the thermodynamically stable product (often α).[5][8] |
| Protecting Groups (on Donor) | Conformationally locking groups (e.g., 3,5-O-xylylene)[1][7] | C-2 participating group (e.g., 2-O-acyl)[2] | Locking the conformation can pre-dispose the donor for a specific trajectory of attack. Participating groups directly shield one face.[1][2] |
| Promoter | Specific Lewis acids (e.g., B(C₆F₅)₃) may favor β-selectivity[1][7] | Promoter choice is less deterministic for α-selectivity without a participating group. | The promoter can influence the structure and lifetime of the activated intermediate. |
References
- 1. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Troubleshooting Low Reactivity of Glyosyl Donors
Welcome to the technical support center for carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with glycosylation reactions, specifically focusing on the common and often frustrating issue of low glycosyl donor reactivity. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively.
Conceptual Framework: The Four Pillars of Glycosylation
A successful glycosylation reaction is a finely tuned interplay of four key components: the Glycosyl Donor , the Glycosyl Acceptor , the Activator (or Promoter) , and the Reaction Conditions .[1] Low reactivity almost always stems from a deficiency or incompatibility in one or more of these areas. The core event in any glycosylation is the activation of the anomeric leaving group on the donor, leading to the formation of an electrophilic oxocarbenium ion (or a related reactive intermediate), which is then attacked by a nucleophilic hydroxyl group on the acceptor.[2] Understanding this fundamental mechanism is crucial for effective troubleshooting.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems observed in the lab.
Q1: My glycosylation reaction is sluggish or has stalled completely. Where do I start?
This is the most common complaint and points to a fundamental issue with reactivity. A systematic approach is required to pinpoint the culprit. Before consuming more of your valuable starting materials, it's essential to diagnose the problem logically.
Initial Diagnostic Workflow:
The first step is to determine which component of your reaction is failing. A logical flow can help isolate the variable.
Q2: I suspect my glycosyl donor is the problem. What factors influence its reactivity?
The structure of the donor itself is paramount. Three main features dictate its intrinsic reactivity: the leaving group, the protecting groups, and the overall stereochemistry.
A. The Leaving Group: The nature of the anomeric leaving group is a primary determinant of reactivity. A good leaving group is one that is readily activated and can stabilize the negative charge that develops as it departs. The reaction mechanism often involves a Lewis acid activator that coordinates to the leaving group, making it more electrophilic and facilitating its departure.[1]
| Leaving Group Type | Common Examples | General Reactivity | Activation Conditions |
| Trichloroacetimidates | C(NH)CCl₃ | Very High | Catalytic TMSOTf, BF₃·OEt₂ |
| Glycosyl Halides | Br, Cl, F | High (Br > Cl > F) | Ag⁺ or Hg²⁺ salts, Lewis acids |
| Thioglycosides | SPh, SEt, STol | Moderate to High | NIS/TfOH, DMTST, BSP/Tf₂O |
| Glycosyl Sulfonates | OTs, OMs | High (often generated in situ) | Formed from hemiacetals + sulfonyl chlorides |
| Glycosyl Phosphates | OP(O)(OPh)₂ | Low (unless activated) | Strong Lewis acids or specialized catalysts[3] |
B. Protecting Groups: The "Armed/Disarmed" Principle: This crucial concept, introduced by Fraser-Reid, classifies donors based on the electronic properties of their protecting groups.[4]
-
"Armed" Donors: Possess electron-donating groups (e.g., benzyl ethers, -OBn) at positions like C-2. These groups push electron density toward the anomeric center, stabilizing the developing positive charge of the oxocarbenium ion intermediate and thus increasing reactivity.[5]
-
"Disarmed" Donors: Contain electron-withdrawing groups (e.g., acetyl -OAc, benzoyl -OBz esters). These groups pull electron density away from the anomeric center, destabilizing the oxocarbenium ion and making the donor less reactive.[4]
If your donor is "disarmed" and the reaction is sluggish, you may need to use a more powerful activator, higher temperatures, or more equivalents of the activator to overcome this electronic deactivation.[4]
C. Neighboring Group Participation: An acyl protecting group (like acetyl or benzoyl) at the C-2 position can directly participate in the reaction.[6] It can form a cyclic acyloxonium ion intermediate after the leaving group departs. This intermediate is relatively stable and will almost exclusively be attacked by the acceptor from the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage. While this provides excellent stereocontrol, the formation of this intermediate can sometimes be slower than reactions proceeding through a more classic oxocarbenium ion, especially if the acceptor is not very nucleophilic.[7]
Q3: My donor seems fine. Could my activator be the issue?
Absolutely. The activator is the "spark plug" of the reaction.[1] Its role is to make the anomeric leaving group "leave." If the activator is old, has been improperly stored, or is simply not strong enough for your donor/acceptor pair, the reaction will fail.
Troubleshooting Activator Issues:
-
Check Activator Quality: Lewis acids like TMSOTf and BF₃·OEt₂ are extremely sensitive to moisture. If you suspect your activator is "wet" or degraded, use a freshly opened bottle or distill it before use.
-
Use a Stronger Activator: If you are using a mild activator with a "disarmed" donor, it may not be sufficient.[4] For example, if NIS/AgOTf is failing for a thioglycoside, switching to the more potent combination of BSP/Tf₂O might be necessary.
-
Increase Stoichiometry: Sometimes, simply increasing the equivalents of the activator can push a sluggish reaction to completion. However, this should be done cautiously as excess acid can lead to side reactions or degradation of acid-labile protecting groups.[4]
-
Consider Temperature: Activator potency is temperature-dependent. Many reactions are started at low temperatures (e.g., -78 °C) and slowly warmed. A reaction that is sluggish at -40 °C might proceed smoothly at 0 °C.[8] However, higher temperatures can also decrease stereoselectivity.[8]
Q4: I've confirmed my donor and activator are good. What about the glycosyl acceptor?
The role of the acceptor is often underestimated.[9] Its nucleophilicity is critical for the success of the coupling.[10]
Factors Affecting Acceptor Reactivity:
-
Steric Hindrance: A hydroxyl group in a sterically crowded environment (e.g., a secondary hydroxyl flanked by bulky protecting groups) will be a poor nucleophile. The C-4 hydroxyl of glucose is notoriously less reactive due to steric hindrance.[5]
-
Electronic Effects: Just as with donors, electron-withdrawing protecting groups on the acceptor can decrease the nucleophilicity of its hydroxyl groups. Conversely, electron-donating groups can enhance it.[11]
-
Solution: If you suspect low acceptor reactivity, you may need to use more equivalents of the donor, increase the reaction temperature, or use a more reactive ("super-armed") donor to compensate.[4]
Q5: How do reaction conditions like solvent and additives influence the outcome?
The reaction environment plays a critical role in stabilizing intermediates and influencing the reaction pathway.
A. Solvent Choice: The solvent can dramatically alter the course of a glycosylation.
-
Coordinating Solvents (e.g., Acetonitrile, Diethyl Ether): These solvents can stabilize reactive intermediates. Diethyl ether is known to favor the formation of α-glycosides (axial selectivity) in many cases. Acetonitrile can sometimes participate in the reaction, forming a nitrilium ion intermediate that leads to the formation of β-glycosides (equatorial selectivity).[5]
-
Non-Coordinating Solvents (e.g., Dichloromethane (DCM), Toluene): These are generally good "all-purpose" solvents that do not directly participate in the reaction mechanism.
If a reaction is failing, switching from a non-coordinating to a coordinating solvent (or vice versa) can sometimes solve the problem.
B. Molecular Sieves and Temperature:
-
Molecular Sieves: Glycosylation reactions are highly sensitive to water. All glassware must be rigorously dried, and activated powdered molecular sieves (typically 4 Å) should always be added to the reaction mixture to scavenge any trace moisture.
-
Temperature: As mentioned previously, temperature is a critical lever.[8] Sluggish reactions can often be accelerated by cautiously increasing the temperature. Monitoring the reaction by TLC is crucial to avoid decomposition at higher temperatures.[4]
Diagnostic Protocols
Protocol 1: Control Reaction to Test Activator Potency This protocol validates your activator using a known, reliable glycosylation.
-
Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., Argon). Add activated 4 Å molecular sieves.
-
Reagents:
-
Donor: Use a known "armed" and reactive donor, such as perbenzylated glucosyl trichloroacetimidate (1.2 eq).
-
Acceptor: Use a simple, unhindered primary alcohol, such as 1-hexanol (1.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
-
Procedure:
-
Dissolve the donor and acceptor in DCM. Cool the solution to the recommended temperature for your activator (e.g., -40 °C for TMSOTf).
-
Add your stock solution of the activator (e.g., TMSOTf, 0.1 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Expected Result: The reaction should proceed to completion rapidly (typically < 30 minutes). If it does not, your activator is likely degraded.
Protocol 2: Donor Stability Test This protocol checks if your donor is decomposing under the reaction conditions.
-
Preparation: Set up the reaction exactly as you would for your intended glycosylation, including donor, activator, solvent, and molecular sieves.
-
Omission: Crucially, do not add the glycosyl acceptor.
-
Procedure:
-
Stir the mixture at the intended reaction temperature for the planned duration of the reaction.
-
Take aliquots periodically and monitor by TLC.
-
-
Expected Result: The TLC should show only the starting donor spot. If new spots appear, your donor is unstable under these conditions. Consider a milder activator, a less acidic promoter, or a lower temperature.
References
- 1. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 10. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. connectsci.au [connectsci.au]
impact of moisture on glycosylation reactions with protected sugars
Introduction: The Critical Role of an Anhydrous Environment
Welcome to the technical support center for glycosylation chemistry. As a Senior Application Scientist, I've observed that a significant portion of challenges encountered in the synthesis of complex oligosaccharides and glycoconjugates stems from a single, often underestimated variable: residual moisture.
Glycosylation is the intricate process of forming a glycosidic bond, a reaction that is fundamentally a condensation reaction.[1] The success of this reaction, particularly when employing sensitive protected sugar donors and activators, is critically dependent on maintaining a strictly anhydrous environment.[2][3] Water is not a benign spectator; it is a competing nucleophile that can actively sabotage your reaction through various mechanisms, leading to low yields, complex byproduct profiles, and failed syntheses.[4]
This guide is designed to provide you with a deep, mechanistic understanding of why moisture is detrimental and to offer practical, field-proven troubleshooting strategies and protocols to ensure your glycosylation reactions are successful, reproducible, and high-yielding.
Part 1: Troubleshooting Guide - Diagnosing and Solving Moisture-Related Issues
This section is formatted as a series of common problems encountered during glycosylation experiments. Each question is followed by an analysis of probable causes related to moisture and actionable solutions.
Q1: My reaction yield is very low, and my starting materials (donor and acceptor) are being consumed, but I'm not getting the desired product. TLC analysis shows a new, highly polar spot near the baseline.
Probable Cause: This is the classic symptom of hydrolysis of the activated glycosyl donor .
Mechanistic Explanation: In nearly all chemical glycosylation methods, the glycosyl donor is activated by a promoter (often a Lewis acid) to generate a highly electrophilic intermediate, such as an oxocarbenium ion, a glycosyl triflate, or a related species.[5][6] This reactive intermediate is poised to be attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.
However, if water is present in the reaction medium, it can act as a competing nucleophile. Since water is small and often more nucleophilic than a sterically hindered secondary alcohol on a sugar acceptor, it can readily attack the electrophilic anomeric carbon.[7] This attack quenches the reactive intermediate, leading to the formation of a hemiacetal (the hydrolyzed donor), which is typically very polar and will not move far from the baseline on a normal-phase TLC plate. This side reaction directly consumes your activated donor in a non-productive pathway, crippling the yield of your desired glycoside.[4][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to hydrolysis.
Actionable Solutions:
-
Re-dry All Solvents: Do not trust commercial "anhydrous" solvents without verification or re-drying, especially from previously opened bottles. See Protocol 1 for rigorous solvent drying methods.
-
Activate Molecular Sieves: Ensure your molecular sieves, the primary in-flask desiccant, are properly activated. Inactive sieves can actually release water into the reaction. See Protocol 2 .
-
Dry All Reagents: Dry your glycosyl donor and acceptor under high vacuum for several hours before use. If they are temperature-stable, gentle heating (e.g., 40-50°C) under vacuum can be very effective.
-
Perfect Your Anhydrous Technique: Ensure all glassware is either oven-dried (>120°C overnight) or flame-dried under an inert atmosphere immediately before use.[9] Use proper inert gas (N₂ or Ar) techniques with a well-sealed apparatus.
Q2: The reaction is sluggish and stalls, leaving a significant amount of unreacted starting material even after extended reaction times or heating.
Probable Cause: Deactivation of the promoter/activator by moisture.
Mechanistic Explanation: Many promoters used in modern glycosylation are extremely moisture-sensitive. Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), and tin(II) chloride (SnCl₂) react irreversibly with water. For example, TMSOTf will rapidly hydrolyze to triflic acid and trimethylsilanol. While triflic acid is a strong Brønsted acid and can still promote glycosylation, its reactivity profile is different and often less efficient than the parent Lewis acid. If enough water is present, it can consume a stoichiometric amount of the promoter, effectively halting the activation of the glycosyl donor and stalling the reaction.[4]
Actionable Solutions:
-
Use Freshly Opened or Distilled Promoters: If you suspect your promoter has been compromised, use a fresh bottle or distill it under reduced pressure (following appropriate safety procedures for the specific reagent).
-
Add Promoter to a Pre-dried Flask: Always add the promoter to the reaction flask containing the donor, acceptor, and activated molecular sieves in dry solvent. Never leave the promoter exposed to the atmosphere.
-
Increase Promoter Stoichiometry: As a troubleshooting measure, a modest increase in the amount of promoter (e.g., from 0.1 eq to 0.2 eq for a catalytic reaction) can sometimes overcome trace amounts of moisture, though this is not a substitute for proper drying.[4]
Q3: My reaction produced a mixture of anomers (α and β), and the ratio is not what I expected based on the literature. Could moisture be the cause?
Probable Cause: Yes, moisture can indirectly influence stereoselectivity by altering the reaction mechanism and solvent environment .
Mechanistic Explanation: The stereochemical outcome of a glycosylation is a delicate balance between SN1 and SN2 pathways, the influence of neighboring participating groups (like a C-2 acyl group), and solvent effects.[5][10]
-
Solvent Polarity: Water is a highly polar protic solvent. Even in small amounts, it can increase the polarity of an aprotic solvent like dichloromethane (DCM). A more polar environment can favor an SN1-like mechanism by stabilizing charged intermediates (e.g., the oxocarbenium ion). This can lead to a loss of stereocontrol, often resulting in the formation of the thermodynamically more stable anomer (typically the α-anomer for glucose, the anomeric effect).
-
Interference with Solvent Cages: In some stereodirecting strategies, solvents like diethyl ether or acetonitrile are thought to participate in the reaction mechanism, influencing the direction of nucleophilic attack.[10] Water can disrupt the ordered solvent "cage" around the reactive intermediate, interfering with these subtle stereocontrolling effects.
Actionable Solutions:
-
Strict Moisture Exclusion is Key: This is a situation where achieving the highest level of dryness is paramount. The influence of water on stereoselectivity can be subtle, and even ppm-level contamination can have an effect.
-
Solvent Choice and Purity: Adhere strictly to the solvent system described in the literature protocol you are following. Ensure that solvent is rigorously dried as per Protocol 1 .
-
Temperature Control: Perform the reaction at the recommended temperature. Low temperatures often enhance selectivity by favoring the kinetically controlled product and a more ordered transition state.
Part 2: Frequently Asked Questions (FAQs)
Q: Why are glycosylation reactions with protected sugars so sensitive to moisture? At its core, the reaction involves activating a glycosyl donor to make the anomeric carbon highly electrophilic. This powerful electrophile is necessary to entice a relatively weak nucleophile (a hydroxyl group on another sugar) to attack.[11] Unfortunately, water is also a nucleophile and will readily react with this highly activated intermediate.[8] Therefore, the reaction is a competition between your desired acceptor and any water present. To ensure success, the water must be almost completely eliminated.
Q: What are the best methods for drying solvents for these reactions? The choice of drying method depends on the solvent and the required level of dryness.
| Drying Method | Applicable Solvents | Pros | Cons |
| Distillation from CaH₂ | Dichloromethane (DCM), Chloroform | Very effective for chlorinated solvents. Removes water and other impurities. | Requires a dedicated still. CaH₂ is reactive. |
| Distillation from Na/Benzophenone | THF, Diethyl Ether, Toluene, Benzene | Provides an excellent visual indicator (deep blue/purple) of dryness. Extremely effective. | Requires a dedicated still. Sodium metal is highly hazardous. Not for halogenated solvents. |
| Activated Molecular Sieves | Most common solvents (DCM, THF, Acetonitrile, Toluene) | Convenient, safe, and highly effective for pre-dried solvents.[9] | Must be properly activated. Can be slow. Powdered sieves are more effective but harder to filter.[9] |
| Commercial Solvent Purification System | Most common solvents | Convenient, safe, dispenses very dry solvent on demand. | Expensive initial investment. Columns need periodic replacement. |
Q: How do molecular sieves work, and what type should I use? Molecular sieves are crystalline aluminosilicates with a precise, uniform pore structure. They act as a desiccant by trapping small molecules, like water, within their pores while excluding the larger solvent and reagent molecules.[12][13]
-
3Å Sieves: The pore size is approximately 3 angstroms. This is the preferred choice for drying most organic solvents for glycosylation because it effectively traps water but excludes most organic molecules, including methanol and ethanol which can be present as stabilizers.
-
4Å Sieves: With a 4-angstrom pore, these can also be used but may co-adsorb some smaller solvent molecules. They are a good general-purpose drying agent.
-
Activation is CRITICAL: Commercial sieves are hydrated. They MUST be activated before use by heating under high vacuum. See Protocol 2 .
Q: Can I use other drying agents like Na₂SO₄ or MgSO₄? While sodium sulfate and magnesium sulfate are excellent for drying organic extracts during a workup, they are not suitable for rendering a solvent truly anhydrous for a moisture-sensitive reaction.[14][15] They form hydrates and have a much lower capacity and efficiency for removing the final traces of water compared to molecular sieves or distillation.
Part 3: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Setting Up a Rigorously Anhydrous Glycosylation Reaction
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (reaction flask, dropping funnel, condenser, etc.).
-
Place the glassware in an oven at >120°C for at least 4 hours, preferably overnight.
-
Immediately assemble the glassware while still hot and place it under a positive pressure of dry inert gas (Nitrogen or Argon) to cool. Alternatively, flame-dry the assembled apparatus under a flow of inert gas until all visible moisture is gone, then allow it to cool under positive pressure.[9][16]
-
-
Solvent Preparation:
-
Use a freshly distilled solvent from an appropriate drying agent (e.g., DCM from CaH₂) or dispense from a commercial solvent purification system.
-
Alternatively, use a new, sealed bottle of anhydrous solvent and add freshly activated 3Å molecular sieves (5-10% w/v), allowing it to stand for at least 12 hours before use.[9]
-
-
Reagent Preparation:
-
Add the glycosyl donor, glycosyl acceptor, and freshly activated powdered 3Å molecular sieves to the reaction flask.
-
Seal the flask and place it under high vacuum for 1-2 hours to remove any adsorbed moisture from the solid reagents. This is especially important for lyophilized compounds.
-
Backfill the flask with inert gas.
-
-
Reaction Setup & Execution:
-
Using a gas-tight syringe or cannula, transfer the anhydrous solvent into the reaction flask.
-
Stir the mixture at the desired pre-cooling temperature (e.g., -78°C, 0°C) for 30 minutes to allow the molecular sieves to capture any final traces of moisture.
-
Slowly add the promoter/activator via syringe.
-
Maintain a positive pressure of inert gas throughout the entire reaction using a bubbler or balloon.
-
Protocol 2: Activation and Handling of Molecular Sieves
-
Activation:
-
Place the molecular sieve beads or powder in a round-bottom flask.
-
Heat the flask to 200-300°C under high vacuum (<1 mmHg) for at least 8 hours. A heating mantle and a vacuum line are suitable for this. The flask should be heated gently at first to avoid bumping as water is released.
-
Allow the flask to cool completely to room temperature under vacuum before backfilling with a dry inert gas.
-
-
Storage:
-
Store the activated sieves in a tightly sealed container, preferably within a desiccator containing a strong desiccant like P₂O₅ or Drierite. Do not store them in plastic containers.
-
-
Handling:
-
Minimize exposure to the atmosphere. Open the storage container only long enough to weigh out the required amount and then seal it immediately.
-
Part 4: Visualizing the Impact of Moisture
The diagram below illustrates the central challenge posed by moisture in a typical glycosylation reaction. The activated donor has two competing pathways: the desired reaction with the acceptor to form the glycosidic bond, and the undesired side reaction with water, which leads to hydrolysis and a failed synthesis.
Caption: Competing pathways for the activated glycosyl donor.
By implementing the rigorous anhydrous techniques detailed in this guide, you can effectively shut down the undesired hydrolysis pathway, ensuring that your activated donor reacts exclusively with your intended acceptor to deliver a high yield of the desired glycoside.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Glycosylations in Water and Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 6. Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. monash.edu [monash.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. sse.co.th [sse.co.th]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 16. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing Glycosylation with Arabinofuranose Donors
Welcome to the technical support center for arabinofuranosylation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of glycosylation reactions with arabinofuranose donors. The furanose ring's inherent flexibility and the challenge of controlling stereoselectivity make these reactions particularly demanding. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues in Arabinofuranosylation
This section addresses specific problems you may encounter during the glycosylation process, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Observing a low yield of your desired glycosylated product can be frustrating. Several factors, from reagent quality to reaction setup, can contribute to this issue.
| Potential Cause | Recommended Solution & Rationale |
| Moisture Contamination | Solution: Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves (4 Å is common) in the reaction mixture.[1][2] Rationale: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor or the promoter, quenching the reaction. |
| Inactive Promoter/Activator | Solution: Use a fresh batch of the promoter/activator. If applicable, titrate the activator to confirm its activity. Rationale: Promoters and activators can degrade over time, especially if not stored under inert conditions. Their efficacy is critical for activating the glycosyl donor. |
| Poor Donor Reactivity | Solution: Consider switching to a more reactive leaving group on the donor (e.g., trichloroacetimidate or thioglycoside).[1][3] Alternatively, increasing the reaction temperature may enhance reactivity, but must be done cautiously to avoid side reactions.[4] Rationale: The nature of the leaving group significantly influences the rate of donor activation. A more labile leaving group will form the key oxocarbenium ion intermediate more readily. |
| Suboptimal Reaction Temperature | Solution: Optimize the reaction temperature. Many arabinofuranosylation reactions require low temperatures (e.g., -78 °C to -40 °C) to control selectivity and minimize side reactions.[1][2] Rationale: Temperature plays a crucial role in reaction kinetics and thermodynamics. Low temperatures can help stabilize reactive intermediates and favor the desired kinetic product.[4] |
| Steric Hindrance | Solution: If either the donor or acceptor is sterically bulky, consider using a less hindered protecting group strategy or a smaller, more reactive donor. Rationale: Significant steric hindrance around the anomeric center of the donor or the hydroxyl group of the acceptor can impede the nucleophilic attack required for glycosidic bond formation. |
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Controlling the stereochemical outcome (α vs. β linkage) is a central challenge in arabinofuranosylation. The formation of undesired anomers is a common problem.
| Potential Cause | Recommended Solution & Rationale |
| Lack of Neighboring Group Participation | Solution: For 1,2-trans glycosides (typically α-arabinofuranosides), install a participating protecting group (e.g., an acyl group like benzoyl) at the C-2 position of the donor. Rationale: A C-2 acyl group can form a transient cyclic intermediate (an oxonium ion) that blocks one face of the furanose ring, directing the incoming acceptor to the opposite face, thus ensuring high trans selectivity. |
| Uncontrolled SN1 vs. SN2 Pathway | Solution: To favor 1,2-cis glycosides (typically β-arabinofuranosides), use non-participating protecting groups (e.g., benzyl or silyl ethers) at C-2.[5] Employ conformationally rigid donors, such as those with 3,5-O-xylylene or 3,5-O-di-t-butylsilylene protecting groups, which can lock the furanose ring in a conformation that favors β-attack.[1][2][3][6] Rationale: Non-participating groups prevent the formation of a directing intermediate. Conformationally locking the donor can create a steric environment that preferentially allows the acceptor to approach from the β-face.[1][6] |
| Solvent Effects | Solution: Screen different solvents. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of one anomer over another.[3] Rationale: The solvent can influence the stability of the reactive intermediates and the transition states leading to the α and β products. It can also affect the solubility of the reactants. |
| Promoter Choice | Solution: The choice of promoter can significantly impact stereoselectivity. For instance, B(C6F5)3 has been shown to be effective in promoting β-selective arabinofuranosylation with specific donors.[1][2][3] Rationale: Different Lewis acids interact differently with the donor and acceptor, influencing the geometry of the transition state and thus the stereochemical outcome. |
Problem 3: Donor Instability or Decomposition
Arabinofuranosyl donors can be labile, leading to decomposition before successful glycosylation.
| Potential Cause | Recommended Solution & Rationale |
| Harsh Activation Conditions | Solution: Reduce the amount of promoter or use a milder activator. Lowering the reaction temperature can also help minimize decomposition.[4] Rationale: Overly aggressive activation can lead to side reactions, such as elimination or rearrangement of the donor, faster than the desired glycosylation. |
| Incompatible Protecting Groups | Solution: Ensure that the protecting groups on the donor are stable to the reaction conditions. For example, acid-labile protecting groups may not be suitable with strongly Lewis acidic promoters. Rationale: The protecting groups must remain intact during the activation and coupling steps to prevent the formation of undesired byproducts. |
| Prolonged Reaction Times | Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the product concentration plateaus. Rationale: Extended exposure to the reaction conditions can lead to the slow degradation of both the donor and the product. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting groups for my arabinofuranose donor?
A: The choice of protecting groups is critical and depends on the desired stereochemical outcome and the overall synthetic strategy.[7][8]
-
For 1,2-trans (α) glycosides: Use a participating group at the C-2 position, such as an acetate or benzoate. This will direct the acceptor to the α-face.
-
For 1,2-cis (β) glycosides: Use non-participating groups like benzyl (Bn) or silyl ethers (e.g., TBDMS, TIPS) at C-2.[5] To further enhance β-selectivity, consider using conformationally restricting protecting groups across C-3 and C-5, such as a xylylene or a tetra-i-propyldisiloxanylidene (TIPDS) group.[1][3]
-
Overall Strategy: Consider the orthogonality of the protecting groups. You should be able to selectively remove them in subsequent steps without affecting other parts of your molecule.
Q2: What is the role of molecular sieves in my glycosylation reaction?
A: Molecular sieves are crucial for ensuring anhydrous (water-free) conditions.[1][2] They act as scavengers for any trace amounts of water present in the solvent or introduced from the atmosphere. Water can compete with your glycosyl acceptor, leading to hydrolysis of the activated donor and a lower yield. It is essential to use freshly activated molecular sieves for maximum effectiveness.
Q3: My TLC shows multiple spots after the reaction. What could they be?
A: Multiple spots on a TLC plate can indicate several possibilities:
-
Unreacted Starting Materials: The spots corresponding to your donor and acceptor.
-
Anomeric Mixture: Two spots close together could be the α and β anomers of your desired product.
-
Side Products: These could result from the decomposition of the donor, hydrolysis, or reactions involving the protecting groups.
-
Orthoester Formation: With participating groups at C-2, the formation of a stable orthoester byproduct is possible.
To identify these spots, you can run co-spots with your starting materials and use different staining techniques that can help distinguish between protected and unprotected sugars.
Q4: Can I use a one-pot glycosylation strategy for synthesizing oligoarabinofuranosides?
A: Yes, one-pot glycosylation strategies can be highly efficient for the synthesis of complex oligosaccharides, including those containing arabinofuranose.[9] These methods involve the sequential addition of donors and acceptors to a single reaction vessel, which minimizes the need for intermediate purification steps and can significantly increase the overall yield.[9] A "preactivation-based" one-pot protocol, where the donor is activated before the acceptor is added, has been successfully used in the synthesis of large mycobacterial arabinogalactan structures.[9]
Q5: What are some common activators for arabinofuranosyl donors?
A: The choice of activator depends on the leaving group of your donor.
-
For Thioglycosides: Common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6][10]
-
For Trichloroacetimidates: Lewis acids such as TMSOTf or boron trifluoride etherate (BF3·OEt2) are typically used. Tris(pentafluorophenyl)borane (B(C6F5)3) has also emerged as a powerful catalyst for these donors.[1][2]
-
For Glycosyl Halides: Silver salts (e.g., silver carbonate, silver triflate) are classic promoters.
Visualizing Key Concepts
Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low glycosylation yield.
Stereocontrol in Arabinofuranosylation
Caption: Mechanistic pathways for stereocontrol.
References
- 1. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Stereocontrolled 1,2-trans-arabinofuranosylation in the absence of 2-O-acyl group in glycosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
- 9. Total synthesis of mycobacterial arabinogalactan containing 92 monosaccharide units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3,5-tri-O-benzyl-β-D-arabinofuranose
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,3,5-tri-O-benzyl-β-D-arabinofuranose, a pivotal intermediate in carbohydrate chemistry and the synthesis of novel therapeutics.[1] Recognizing the challenges in sourcing direct and comprehensive spectral assignments for this specific anomer, this document offers a comparative approach. We will leverage established principles of carbohydrate NMR spectroscopy and draw comparisons with the well-characterized α-anomer to provide researchers, scientists, and drug development professionals with a robust framework for spectral interpretation and structural verification.
The Significance of 2,3,5-tri-O-benzyl-β-D-arabinofuranose in Research and Development
2,3,5-tri-O-benzyl-β-D-arabinofuranose is a versatile building block in the synthesis of a wide array of biologically active molecules. Its protected hydroxyl groups at the C2, C3, and C5 positions allow for selective modifications at the anomeric (C1) position, making it a crucial precursor for the synthesis of nucleoside analogues and other glycosylated compounds with potential therapeutic applications. The stereochemistry at the anomeric carbon—in this case, the β-configuration—is critical for the biological activity and specificity of the final product. Therefore, unambiguous confirmation of its structure via NMR spectroscopy is a cornerstone of quality control and synthetic success.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for protected arabinofuranose derivatives. The causality behind each experimental choice is explained to ensure reproducibility and optimal results.
1. Sample Preparation:
-
Analyte: 2,3,5-tri-O-benzyl-β-D-arabinofuranose (approximately 5-10 mg).
-
Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent ability to dissolve the benzylated carbohydrate and its relatively simple residual solvent signal that does not interfere with the analyte's signals. A volume of 0.6-0.7 mL is typically used for a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.
2. NMR Instrument and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly crucial for carbohydrates where many proton signals can be clustered in a narrow chemical shift range.[2]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Typically 2-3 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons, leading to accurate integration.
-
Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: A 2-second delay is standard.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.
-
-
2D NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the arabinofuranose ring.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the connectivity of the benzyl protecting groups.[3]
-
Data Presentation and Interpretation
While a complete, published dataset for the β-anomer is elusive, we can predict its spectral features based on established principles and compare them to the known data for a closely related α-anomer, dodecyl 2,3,5-tri-O-benzyl-1-thio-α-L-arabinofuranoside.[4] The key difference between the α and β anomers lies in the stereochemistry at the C1 position, which significantly influences the chemical shift of the anomeric proton (H-1) and carbon (C-1), as well as the coupling constant between H-1 and H-2 (JH1,H2).
Comparative NMR Data: β-anomer (Expected) vs. α-anomer (Experimental)
| Assignment | 2,3,5-tri-O-benzyl-β-D-arabinofuranose (Expected) | Dodecyl 2,3,5-tri-O-benzyl-1-thio-α-L-arabinofuranoside (Experimental Data) [4] |
| ¹H NMR (CDCl₃) | ||
| H-1 | ~5.3-5.5 ppm (doublet) | 5.48 ppm (d, J = 4.5 Hz) |
| H-2 | ~4.0-4.2 ppm | 4.15 ppm (dd, J = 4.5, 6.8 Hz) |
| H-3 | ~3.9-4.1 ppm | 4.02 ppm (dd, J = 6.8, 3.2 Hz) |
| H-4 | ~4.1-4.3 ppm | 4.25 ppm (m) |
| H-5a, H-5b | ~3.5-3.7 ppm | 3.65 ppm (dd, J = 10.5, 4.0 Hz), 3.58 ppm (dd, J = 10.5, 5.5 Hz) |
| -CH₂-Ph | ~4.4-4.8 ppm (multiple signals) | 4.75-4.45 ppm (m) |
| Aromatic-H | ~7.2-7.4 ppm (multiple signals) | 7.35-7.25 ppm (m) |
| ¹³C NMR (CDCl₃) | ||
| C-1 | ~98-102 ppm | 88.5 ppm |
| C-2 | ~82-85 ppm | 84.5 ppm |
| C-3 | ~78-81 ppm | 82.1 ppm |
| C-4 | ~85-88 ppm | 80.5 ppm |
| C-5 | ~70-72 ppm | 71.2 ppm |
| -CH₂-Ph | ~72-74 ppm | 73.5, 72.4, 72.2 ppm |
| Aromatic-C | ~127-129 ppm (CH), ~137-138 ppm (quat. C) | 138.2, 138.1, 137.9, 128.5-127.7 ppm |
Interpretation of Spectral Data
-
Anomeric Proton (H-1): In the β-anomer, the anomeric proton is cis to the proton at C-2. This typically results in a smaller JH1,H2 coupling constant compared to the trans relationship in many pyranoses. For furanose rings, the coupling constants are dependent on the ring pucker. The chemical shift of the anomeric proton in the β-anomer is expected to be in the range of 5.3-5.5 ppm. The experimental data for the α-anomer shows the anomeric proton at 5.48 ppm with a coupling constant of 4.5 Hz.[4] The β-anomer is expected to have a similarly small coupling constant.
-
Ring Protons (H-2 to H-5): The protons on the furanose ring typically resonate in the region of 3.5-4.3 ppm. Their exact chemical shifts and multiplicities are determined by the local electronic environment and their coupling with neighboring protons. 2D COSY experiments are indispensable for unambiguously assigning these overlapping signals.
-
Benzyl Protecting Groups: The methylene protons (-CH₂-Ph) of the three benzyl groups will appear as a series of signals, likely overlapping, between 4.4 and 4.8 ppm. The aromatic protons will give rise to a complex multiplet in the aromatic region of the spectrum (7.2-7.4 ppm).
-
Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is highly diagnostic of the anomeric configuration. For furanosides, the C-1 of the β-anomer is typically found at a higher field (lower ppm value) compared to the α-anomer. The experimental C-1 chemical shift for the α-thio-arabinofuranoside is at 88.5 ppm.[4] For the β-arabinofuranose, this is expected to be in the range of 98-102 ppm.
-
Ring Carbons (C-2 to C-5): The remaining ring carbons resonate in the region of 70-88 ppm. Their specific chemical shifts are influenced by the stereochemistry of the adjacent substituents.
-
Benzyl Group Carbons: The methylene carbons of the benzyl groups appear around 72-74 ppm, while the aromatic carbons are observed between 127-138 ppm.
Visualization of Molecular Structure and Experimental Workflow
To aid in the conceptualization of the molecular structure and the process of its elucidation, the following diagrams are provided.
Caption: Molecular structure of 2,3,5-tri-O-benzyl-β-D-arabinofuranose.
Caption: Workflow for NMR data acquisition and analysis of carbohydrates.
Conclusion
The structural elucidation of complex carbohydrates like 2,3,5-tri-O-benzyl-β-D-arabinofuranose relies heavily on modern NMR techniques. While obtaining a complete, published reference spectrum for every synthetic intermediate can be challenging, a thorough understanding of the principles of carbohydrate NMR allows for accurate prediction and interpretation of the data. By comparing the expected spectral features of the β-anomer with the experimental data from its α-counterpart, researchers can confidently verify the stereochemistry and overall structure of their synthesized compounds. The use of 2D NMR experiments is strongly recommended to resolve any ambiguities and provide a complete and robust structural assignment, ensuring the integrity of subsequent research and development efforts.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and glycobiology, the structural elucidation of synthetic intermediates is paramount to the success of complex molecule synthesis. Among these, protected carbohydrates such as 2,3,5-tri-O-benzyl-β-D-arabinofuranose serve as crucial building blocks. This compound is a vital intermediate in the synthesis of various biologically significant molecules, including nucleoside analogues that are foundational to the development of antiviral and anticancer therapeutics[1][]. The precise characterization of its structure and purity is therefore not a trivial preliminary step, but a critical determinant of success in subsequent synthetic transformations.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of 2,3,5-tri-O-benzyl-β-D-arabinofuranose. We will explore the nuances of different ionization techniques, predict fragmentation pathways based on established chemical principles and data from closely related analogues, and contrast the capabilities of mass spectrometry with other key analytical techniques. Our focus will be on not just the "how," but the "why," offering insights into the rationale behind experimental choices to empower robust and reliable characterization.
Part 1: Unraveling the Molecular Identity by Mass Spectrometry
Mass spectrometry is an indispensable tool for the analysis of protected carbohydrates, offering unparalleled sensitivity and the ability to provide detailed structural information from minimal sample quantities. The choice of ionization technique is a critical first step, directly influencing the quality and type of data obtained.
Ionization Techniques: A Comparative Overview
For a molecule like 2,3,5-tri-O-benzyl-β-D-arabinofuranose, which lacks easily ionizable functional groups, soft ionization techniques are essential to preserve the molecular integrity and observe the intact molecular ion.
-
Electrospray Ionization (ESI): ESI is a highly versatile and widely used technique, particularly amenable to coupling with liquid chromatography (LC-MS). It generates ions from a solution by creating a fine spray of charged droplets. For protected carbohydrates, ESI typically produces adduct ions with alkali metals (e.g., Na+, K+) or ammonium (NH4+), which are often present as trace impurities in solvents or glassware. The formation of protonated molecules [M+H]+ is also possible, especially with the addition of an acid modifier to the mobile phase. The gentle nature of ESI minimizes in-source fragmentation, making it ideal for accurate molecular weight determination.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. MALDI is particularly well-suited for the analysis of a wide range of molecules, including those of higher molecular weight, and is known for its high sensitivity and tolerance to buffers and salts. For protected monosaccharides, MALDI typically produces singly charged sodiated [M+Na]+ or potassiated [M+K]+ ions[3][4]. While generally a soft ionization technique, some laser-induced fragmentation can occur.
-
Fast Atom Bombardment (FAB): Though largely superseded by ESI and MALDI, FAB is a legacy technique that has provided valuable data for carbohydrate analysis. In FAB, a high-energy beam of atoms strikes a sample dissolved in a non-volatile matrix. Notably, the FAB-mass spectrum of the closely related allyl 2,3,5-tri-O-benzyl-α-L-arabinofuranoside showed a prominent sodium adduct ion [M+Na]+, supporting the propensity of these benzylated sugars to ionize via alkali metal adduction[1].
| Ionization Technique | Predominant Ion Types | Sample State | In-Source Fragmentation | LC Compatibility | Throughput |
| ESI | [M+Na]+, [M+H]+, [M+NH4]+ | Solution | Low | Excellent | High |
| MALDI | [M+Na]+, [M+K]+ | Solid (co-crystallized) | Low to Moderate | Limited | Very High |
| FAB | [M+Na]+, [M+H]+ | Liquid (in matrix) | Moderate | Not common | Moderate |
Predicted Fragmentation Pattern of 2,3,5-tri-O-benzyl-β-D-arabinofuranose
Molecular Ion: With a molecular formula of C₂₆H₂₈O₅ and a molecular weight of 420.50 g/mol [6][7], the expected adduct ions are:
-
[M+Na]⁺: m/z 443.1832
-
[M+H]⁺: m/z 421.1964
-
[M+NH₄]⁺: m/z 438.2224
Key Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would likely reveal the following fragmentation pathways:
-
Formation of the Tropylium Ion: The most characteristic fragmentation of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum.
-
Loss of Benzyl and Benzyloxy Groups: Cleavage of the benzyl ether bonds can occur through several pathways:
-
Loss of a benzyl radical (•CH₂Ph, 91 Da) to yield an oxonium ion.
-
Loss of toluene (C₇H₈, 92 Da) via rearrangement.
-
Loss of a benzyloxy group (•OCH₂Ph, 107 Da).
-
Loss of benzyl alcohol (HOCH₂Ph, 108 Da).
-
-
Sugar Ring Fragmentation: Glycosidic bond and cross-ring cleavages are characteristic of carbohydrate fragmentation. These cleavages would lead to a series of smaller fragment ions, providing information about the carbohydrate core.
References
- 1. researchgate.net [researchgate.net]
- 3. MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. 2,3,5-Tri-O-benzyl-D-arabinofuranose | C26H28O5 | CID 11058881 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Strategic Guide to Orthogonal Synthesis: Comparing Benzyl and Silyl Protecting Groups for Arabinofuranose
For researchers, scientists, and drug development professionals engaged in the intricate art of carbohydrate synthesis, the judicious selection of protecting groups is a critical determinant of success. The polyhydroxylated nature of monosaccharides like arabinofuranose necessitates a strategic approach to transiently mask specific hydroxyl groups, thereby directing reactivity and enabling the construction of complex oligosaccharides and glycoconjugates. This guide provides an in-depth, objective comparison of two cornerstone protecting groups in the synthetic chemist's arsenal—benzyl (Bn) ethers and silyl ethers—with a specific focus on their application to the arabinofuranose scaffold.
The Strategic Importance of Protecting Groups in Arabinofuranose Chemistry
Arabinofuranose is a key component of various biologically significant glycans, notably the arabinogalactan and lipoarabinomannan of the Mycobacterium tuberculosis cell wall.[1] Chemical synthesis of arabinofuranose-containing oligosaccharides is essential for developing diagnostic tools, vaccines, and novel therapeutics.[2] The stereoselective formation of glycosidic linkages, particularly the challenging 1,2-cis-β-arabinofuranoside bond, is profoundly influenced by the nature of the protecting groups on the glycosyl donor and acceptor.[3][4] Therefore, a deep understanding of how different protecting groups modulate stability, reactivity, and stereochemical outcomes is paramount.
Benzyl Ethers: The Robust Workhorse
Benzyl (Bn) ethers are a mainstay in carbohydrate chemistry, often regarded as "permanent" or "robust" protecting groups due to their exceptional stability across a wide spectrum of reaction conditions, including strongly acidic and basic environments.[5] This stability makes them ideal for multi-step syntheses where other more labile groups might fail.
Key Characteristics of Benzyl Protection:
-
Installation: Typically introduced under basic conditions using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).[6] For substrates sensitive to strong bases, alternative methods such as the use of benzyl trichloroacetimidate under acidic conditions are available.[7]
-
Stability: Benzyl ethers are stable to a wide range of reagents and pH conditions, making them compatible with many synthetic transformations.[8]
-
Reactivity ("Arming" Effect): Benzyl ethers are considered "arming" groups. Their electron-donating nature increases the reactivity of a glycosyl donor, facilitating glycosylation reactions.[5][9]
-
Deprotection: The hallmark of benzyl ether deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and neutral method that cleaves the benzyl group to yield the free hydroxyl and toluene.[7][10] This provides orthogonality to many other protecting groups. Alternative methods include dissolving metal reductions (e.g., Birch reduction) and oxidative cleavage for substituted benzyl ethers like the p-methoxybenzyl (PMB) group, which can be removed with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[11][12]
Silyl Ethers: The Tunable and Versatile Group
Silyl ethers have become indispensable in modern carbohydrate chemistry due to their ease of introduction, tunable stability, and mild removal conditions.[13] Their versatility stems from the ability to modulate the steric bulk of the substituents on the silicon atom (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)), which directly impacts their stability.[14]
Key Characteristics of Silyl Protection:
-
Installation: Silyl ethers are formed by reacting a hydroxyl group with a silyl halide (e.g., TBDMS-Cl) in the presence of a weak base like imidazole.[15] The steric hindrance of the silylating agent allows for regioselective protection of less hindered hydroxyls, such as the primary C-5 hydroxyl of arabinofuranose.[13]
-
Stability: The stability of silyl ethers is highly dependent on the steric bulk of the silicon substituents. The general order of stability under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS.[14] This tunable lability is a key advantage, allowing for strategic, sequential deprotection.
-
Reactivity ("Super-arming" Effect): Silyl ethers are even more activating than benzyl ethers and are sometimes referred to as "super-arming" groups.[9] This enhanced reactivity can be beneficial for challenging glycosylations. Studies on arabinofuranosyl thioglycoside donors have shown that silyl ethers at the 3- and 5-positions have a significant arming effect.[16][17]
-
Deprotection: The most common method for cleaving silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[18] This method is exceptionally mild and orthogonal to most other protecting groups, including benzyl ethers.[8]
Head-to-Head Comparison: Benzyl vs. Silyl Ethers for Arabinofuranose
The choice between benzyl and silyl protecting groups is a strategic decision that depends on the specific goals of the synthesis, including the desired stereochemical outcome, the required reactivity, and the overall orthogonal strategy.
| Feature | Benzyl (Bn) Ethers | Silyl Ethers (e.g., TBDMS, TIPS) |
| Stability | Highly stable to both acidic and basic conditions.[5] | Stability is tunable based on steric bulk; generally less stable to acid than benzyl ethers but stable to hydrogenolysis.[8][14] |
| Installation | Requires strong base (e.g., NaH) or acidic conditions.[6] | Mild basic conditions (e.g., imidazole).[15] |
| Deprotection | Catalytic hydrogenolysis (H₂, Pd/C) or dissolving metal reduction.[10] | Fluoride ion source (e.g., TBAF).[18] |
| Orthogonality | Orthogonal to acid- and base-labile groups, and fluoride-labile groups.[5] | Orthogonal to groups removed by hydrogenolysis, oxidation, or strong acid/base.[1] |
| Influence on Reactivity | "Arming" - enhances glycosyl donor reactivity.[9] | "Super-arming" - strongly enhances glycosyl donor reactivity.[9] |
| Stereodirecting Influence | A 2-O-benzyl group is often used to favor 1,2-cis glycosylation, though selectivity can be variable.[2] | Bulky silyl groups (e.g., TIPS) at O-2 can favor 1,2-cis glycosylation.[1] Cyclic silylene groups (e.g., 3,5-O-di-tert-butylsilylene) can significantly enhance β-selectivity in arabinofuranosylation.[19][20] |
| Key Advantage | Robustness for long, multi-step syntheses. | Tunable stability and mild, highly selective deprotection. |
| Key Disadvantage | Deprotection conditions (hydrogenolysis) are incompatible with reducible functional groups (e.g., azides, alkynes, alkenes).[1] | Can be labile under certain glycosylation conditions that employ Lewis acids.[14] |
Experimental Insights and Strategic Application
In the synthesis of mycobacterial arabinan fragments, the choice of protecting group is critical. While 2-O-benzyl-containing donors are frequently used to achieve the challenging β-arabinofuranoside linkage, the requisite hydrogenolysis for deprotection is incompatible with functional groups like azides, which are often incorporated as handles for conjugation.[2] This has driven the exploration of alternative strategies.
The use of silyl groups offers a significant advantage in this context. Silyl ethers are orthogonal to benzyl ethers and can be removed without affecting reducible groups.[1] Furthermore, specific silyl protecting group patterns have been shown to dramatically influence stereoselectivity. For instance, an arabinofuranosyl donor protected with a 3,5-O-(di-tert-butylsilylene) group has been shown to greatly increase β-anomeric selectivity.[19] This demonstrates that silyl groups can be more than just passive protecting groups; they can be powerful stereodirecting elements.
Conversely, the "arming" effect of silyl groups can sometimes lead to unwanted side reactions. In one reported synthesis, the high reactivity of a silylated diarabinofuranoside donor was advantageous in suppressing an unusual oligomerization that was observed with a less reactive, "disarmed" benzoylated donor.[2]
Experimental Protocols
Protocol 1: Per-O-benzylation of Methyl Arabinofuranoside
Objective: To protect all free hydroxyl groups of methyl arabinofuranoside as benzyl ethers.
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an argon atmosphere, add a solution of methyl α/β-D-arabinofuranoside (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 4.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the per-O-benzylated product.
Protocol 2: Selective 5-O-TBDMS Protection of Methyl 2,3-O-Isopropylidene-β-D-arabinofuranoside
Objective: To selectively protect the primary C-5 hydroxyl group.
Methodology:
-
Dissolve methyl 2,3-O-isopropylidene-β-D-arabinofuranoside (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature, monitoring by TLC (typically 4-8 hours).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with dichloromethane. The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the 5-O-TBDMS protected arabinofuranoside.
Protocol 3: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether in the presence of other functional groups.
Methodology:
-
Dissolve the benzyl-protected arabinofuranoside derivative in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Protocol 4: Deprotection of a TBDMS Ether using TBAF
Objective: To selectively cleave a TBDMS ether.
Methodology:
-
Dissolve the TBDMS-protected arabinofuranoside derivative in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC (typically 1-4 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to remove the tetrabytylammonium salts and isolate the deprotected alcohol.
Conclusion
Both benzyl and silyl ethers are powerful tools for the synthesis of complex arabinofuranose-containing structures. Benzyl ethers offer unparalleled stability, making them a reliable choice for lengthy synthetic campaigns.[5] In contrast, silyl ethers provide remarkable versatility through their tunable stability and mild, orthogonal deprotection conditions.[13] The "super-arming" nature of silyl groups and their demonstrated ability to act as potent stereodirecting auxiliaries, particularly in the challenging synthesis of β-arabinofuranosides, highlight their growing importance.[1][9][19] The optimal choice between these two classes of protecting groups is not absolute but is dictated by the specific demands of the synthetic target, with a particular emphasis on orthogonality with other functional groups and the desired stereochemical control over glycosidic bond formation. A thorough understanding of the distinct characteristics of each group is essential for the rational design and successful execution of complex carbohydrate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rational Synthesis of a Branched Decaarabinofuranoside Related to the Fragments of Mycobacterial Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpikg.mpg.de [mpikg.mpg.de]
- 12. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. alchemyst.co.uk [alchemyst.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Alternative Protecting Groups in Arabinofuranose Synthesis
The synthesis of complex oligosaccharides containing arabinofuranose residues is a cornerstone of research in areas ranging from mycobacterial cell wall biology to plant glycobiology and the development of novel therapeutics.[1][2][3] However, the dense and similar reactivity of the hydroxyl groups on the furanose ring presents a significant challenge for regioselective functionalization.[4][5] Traditional protecting group strategies, while effective, can be cumbersome and may not be compatible with all synthetic schemes. This guide provides an in-depth comparison of alternative protecting groups for arabinofuranose synthesis, offering field-proven insights and experimental data to aid researchers in making informed decisions for their specific synthetic goals.
The Imperative of Orthogonal Protection in Carbohydrate Chemistry
Before delving into specific protecting groups, it is crucial to understand the concept of orthogonal protection . This strategy allows for the selective deprotection of one protecting group in a multi-protected molecule without affecting others.[4][6] In the context of arabinofuranose synthesis, where multiple hydroxyl groups with similar reactivities exist, an orthogonal strategy is not just advantageous, it is often essential for the successful construction of complex oligosaccharides.[7]
Caption: Orthogonal protection workflow in arabinofuranose synthesis.
Silyl Ethers: Versatile and Tunable Protecting Groups
Silyl ethers are among the most widely used protecting groups in carbohydrate chemistry due to their ease of introduction, stability, and selective removal under mild conditions, typically with fluoride ion sources.[1] Their steric and electronic properties can be fine-tuned by varying the substituents on the silicon atom, which in turn influences the reactivity of the arabinofuranosyl donor.[8][9]
Performance Comparison of Common Silyl Protecting Groups
| Protecting Group | Common Abbreviation | Key Features | Typical Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS or TBS | Good stability, widely used. | Tetrabutylammonium fluoride (TBAF) in THF. |
| Triisopropylsilyl | TIPS | Bulkier than TBDMS, offering different selectivity.[1] | TBAF in THF (slower than TBDMS). |
| tert-Butyldiphenylsilyl | TBDPS | More stable to acidic conditions than TBDMS.[1] | TBAF in THF. |
| Di-tert-butylsilylene | DTBS | A cyclic protecting group for 3,5-diols, enhances β-selectivity in glycosylations.[2][10] | Acidic conditions (e.g., HF-Pyridine). |
A study on the glycosylation reactivity of arabinofuranosyl thioglycosides demonstrated that silyl ethers on the 3-, 5-, and 3,5-positions have an "arming" effect on the donor reactivity, while cyclic 3,5-acetal type protecting groups reduce reactivity.[8][9] The use of a 3,5-O-(di-tert-butylsilane) protected arabinofuranosyl donor, for instance, has been shown to significantly increase β-anomeric selectivity in the synthesis of challenging β(1-2)-linked arabinofuranosides.[2]
Experimental Protocol: Selective 5-O-TBDMS Protection of Methyl β-D-Arabinofuranoside
This protocol describes the regioselective protection of the primary hydroxyl group at the C-5 position.
-
Dissolution: Dissolve methyl β-D-arabinofuranoside (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous copper sulfate, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 5-O-TBDMS protected arabinofuranoside.
Benzyl Ethers: Robust and Reliable Protection
Benzyl (Bn) ethers are a mainstay for the "permanent" protection of hydroxyl groups in multi-step oligosaccharide synthesis.[6][7] They are exceptionally stable to a wide range of reaction conditions, including acidic and basic hydrolysis, making them ideal for protecting positions that are not to be modified until the final stages of the synthesis.[11][12]
The primary method for their removal is catalytic hydrogenation (e.g., H₂ over Pd/C), which is a mild and efficient method.[12][13] However, this can be a limitation in the presence of other reducible functional groups such as alkenes or azides.[1][3]
Experimental Protocol: Benzylation of Arabinofuranose Hydroxyl Groups
This protocol describes the per-benzylation of methyl arabinofuranoside.
-
Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a solution of methyl arabinofuranoside (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Activation: Stir the mixture at room temperature for 1 hour.
-
Addition of Benzylating Agent: Add benzyl bromide (BnBr, 5.0 eq) dropwise to the mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the per-benzylated product.
Caption: General scheme for benzylation and debenzylation.
Acetal Protecting Groups: Selective Diol Protection
Acetal and ketal protecting groups are invaluable for the simultaneous protection of two hydroxyl groups, typically vicinal diols.[14][15] In arabinofuranose, which has cis-vicinal diols at the 2- and 3-positions, isopropylidene ketals are commonly employed. These are readily formed under acidic conditions with acetone or 2,2-dimethoxypropane and are stable to basic and nucleophilic reagents.[16][17] Their removal is achieved by acid-catalyzed hydrolysis.
Cyclic acetals can also be used to protect the 3,5-diol, which can influence the stereochemical outcome of glycosylation reactions.
Experimental Protocol: Formation of 2,3-O-Isopropylidene Arabinofuranoside
-
Suspension: Suspend the arabinofuranoside starting material in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., FeCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.
-
Quenching: Quench the reaction by adding a few drops of triethylamine or saturated sodium bicarbonate solution.
-
Work-up: Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.
An Orthogonal Strategy in Action: A Multi-Protecting Group Approach
For the synthesis of highly branched oligosaccharides, a combination of orthogonal protecting groups is essential.[18][19] A versatile set of protecting groups could include a diethylisopropylsilyl (DEIPS) ether, a 2-naphthylmethyl (Nap) ether, an allyl ether, and a levulinoyl (Lev) ester.[18][19] This combination allows for selective deprotection under specific conditions:
-
DEIPS: Removed with fluoride ions (e.g., TBAF).
-
Nap: Removed by oxidation (e.g., DDQ).
-
Allyl: Removed by palladium-catalyzed isomerization and subsequent hydrolysis.
-
Lev: Removed with hydrazine in pyridine/acetic acid.
This approach provides the synthetic chemist with a powerful toolkit to sequentially unmask hydroxyl groups for further elaboration.
Conclusion
The choice of protecting groups in arabinofuranose synthesis is dictated by the overall synthetic strategy, including the desired stereochemical outcome of glycosylation reactions and the presence of other functional groups in the molecule. While traditional protecting groups like benzyl ethers remain highly valuable for their robustness, alternative groups, particularly tunable silyl ethers and strategically employed acetals, offer greater flexibility and control. A well-designed orthogonal protection strategy is paramount for the efficient and successful synthesis of complex arabinofuranose-containing glycans. The experimental protocols provided herein serve as a starting point for researchers to implement these strategies in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis of β-arabinofuranosyl containing oligosaccharides derived from plant cell wall extensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of silyl groups in the synthesis of arabinofuranosides | Semantic Scholar [semanticscholar.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Khan Academy [khanacademy.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Arabinoside Synthesis: A Comparative Analysis of Chemical and Enzymatic Approaches
For researchers and drug development professionals, the synthesis of arabinosides—a critical class of carbohydrates found in vital therapeutics and complex biological structures—presents a significant challenge.[1][2][3] The choice of synthetic strategy is a critical decision point that dictates project timelines, cost, scalability, and the purity of the final product. This guide provides an in-depth, objective comparison of the two primary methodologies for arabinoside synthesis: traditional chemical methods and modern enzymatic catalysis. We will delve into the core principles, inherent challenges, and practical applications of each approach, supported by experimental insights and data to inform your selection process.
The Challenge of the Arabinofuranoside Linkage
Arabinose typically exists in its five-membered furanose ring form in nature. The stereoselective formation of the glycosidic bond, particularly the 1,2-cis linkage to form β-arabinofuranosides, is a long-standing synthetic problem in carbohydrate chemistry.[4] This difficulty arises from the furanose ring's conformational flexibility and the lack of neighboring group participation from the C2-hydroxyl group, which would typically favor the formation of 1,2-trans products.[4][5][6] Both chemical and enzymatic methods have evolved to address this fundamental stereochemical hurdle.
Chemical Synthesis: A Powerful but Demanding Route
Chemical glycosylation is a foundational technique that offers great flexibility. The general approach involves the reaction of an activated glycosyl donor (an arabinose derivative with a leaving group at the anomeric position) with a glycosyl acceptor (the molecule to be glycosylated) in the presence of a promoter.
Core Principles & Causality
The primary challenge in chemical synthesis is differentiating between the multiple hydroxyl groups on the carbohydrate ring, each with similar reactivity.[7] To achieve regioselectivity, a multi-step protection-deprotection strategy is mandatory.[8][9]
-
Protecting Groups: Hydroxyl groups that are not meant to react are temporarily masked with protecting groups (e.g., benzyl ethers, silyl ethers, or acyl groups).[7][9][10] The choice of these groups is critical as they profoundly influence the reactivity of the glycosyl donor. Electron-withdrawing groups like acetates deactivate the donor, while electron-donating groups like benzyl ethers enhance its reactivity.[7]
-
Stereocontrol Strategies: Achieving the desired 1,2-cis (β) linkage requires sophisticated strategies to overcome the natural preference for the trans product.
-
Conformationally Locked Donors: A highly effective strategy involves installing a rigid cyclic protecting group, such as a 3,5-O-di-tert-butylsilylene or 3,5-O-xylylene group, on the arabinofuranosyl donor.[4][5] This locks the ring into a conformation where the β-face is more accessible to the incoming nucleophile (the acceptor), leading to excellent β-selectivity.[5]
-
Intramolecular Aglycon Delivery (IAD): This method involves tethering the acceptor molecule to the glycosyl donor. The subsequent glycosylation becomes an intramolecular reaction, with the tether ensuring the acceptor can only approach from a specific face of the sugar, thereby controlling stereochemistry.[6][11]
-
General Workflow for Chemical Synthesis
The workflow is inherently linear and multi-step, often involving laborious purification at each stage.
Caption: General workflow for the chemical synthesis of arabinosides.
Data Summary: Chemical Synthesis
| Parameter | Description |
| Stereoselectivity | Highly variable; achieving 1,2-cis (β) is a major challenge requiring specialized strategies.[5][6] |
| Regioselectivity | Controlled by an extensive and often lengthy series of protection and deprotection steps.[8] |
| Substrate Scope | Very broad; can be used to synthesize a wide range of natural and unnatural arabinosides.[12] |
| Reaction Conditions | Often requires anhydrous organic solvents, inert atmospheres, and sometimes cryogenic temperatures. Can involve harsh or toxic reagents.[1] |
| Scalability | Can be scaled up for large-quantity production, though this amplifies waste generation. |
| Environmental Impact | High, due to the multiple steps, use of organic solvents, and generation of stoichiometric by-products.[1][8] |
Enzymatic Synthesis: Nature's Approach to Precision
Enzymatic synthesis leverages biocatalysts—enzymes—to form glycosidic bonds. This approach mimics the biological pathways cells use to build complex carbohydrates, offering unparalleled precision.[13]
Core Principles & Causality
Enzymatic methods bypass the need for protecting groups entirely. The enzyme's active site provides a precisely shaped environment that binds the donor and acceptor substrates in the correct orientation for a specific bond to form, ensuring near-perfect regio- and stereoselectivity.[14]
-
Glycosyltransferases (GTs): These are the enzymes nature primarily uses for glycosylation.[15] They catalyze the transfer of a sugar from an activated nucleotide-sugar donor (e.g., UDP-arabinose) to an acceptor.[16][17] While highly specific and efficient, the cost and availability of the required nucleotide-sugars can be a significant drawback.[12]
-
Glycoside Hydrolases (GHs): These enzymes normally cleave glycosidic bonds. However, under specific conditions, their catalytic activity can be reversed for synthesis.[12]
-
Transglycosylation: This is the most common and powerful application of GHs for synthesis. The enzyme cleaves a glycosidic bond from an inexpensive donor substrate (e.g., another arabinoside) and transfers the arabinosyl moiety to a new acceptor molecule present in the reaction mixture.[1][18][19] Nucleoside phosphorylases (NPs) are a prominent class of enzymes used in this way to produce arabinoside-based nucleoside analogues.[18][20]
-
General Workflow for Enzymatic Synthesis
The process is typically a one-pot reaction, dramatically simplifying the workflow and purification.
Caption: General workflow for enzymatic (trans)glycosylation.
Data Summary: Enzymatic Synthesis
| Parameter | Description |
| Stereoselectivity | Excellent; typically yields a single anomer with high fidelity due to the enzyme's inherent specificity.[18] |
| Regioselectivity | Excellent; no protecting groups are needed as the enzyme directs the reaction to a specific position.[14] |
| Substrate Scope | Generally narrower than chemical methods; enzymes are often specific for certain donors and acceptors.[12] |
| Reaction Conditions | Mild and environmentally friendly; typically conducted in aqueous buffers at or near neutral pH and physiological temperatures.[1][14] |
| Scalability | Can be scaled, but may be limited by enzyme cost, stability, or substrate inhibition. |
| Environmental Impact | Low; reactions are performed in water, are highly selective, and generate minimal waste.[14] |
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision between chemical and enzymatic synthesis is a trade-off between flexibility and efficiency.
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Core Advantage | Broad substrate versatility and access to non-natural structures. | Unparalleled selectivity, mild conditions, and environmental sustainability.[14] |
| Number of Steps | Multi-step (protection, glycosylation, deprotection).[1][8] | Typically a single step.[14] |
| Stereo/Regio Control | Requires complex strategies and protecting groups; often challenging.[5][7] | Inherently controlled by the enzyme; typically absolute.[18] |
| Yields | Overall yields are often low due to the multi-step nature.[15] | Can be very high, but may be limited by reaction equilibrium or inhibition.[8][12] |
| Purification | Laborious chromatography required after each step. | Simplified, often involving just removal of the enzyme and unreacted substrates. |
| Environmental Profile | High use of organic solvents and reagents; significant waste generation.[1] | "Green" process using aqueous media and biodegradable catalysts. |
| Ideal Application | Large-scale synthesis of simpler arabinosides; synthesis of unnatural analogues; exploratory chemistry. | Synthesis of complex, stereochemically pure natural products; applications where purity is paramount. |
A chemoenzymatic approach, which combines chemical and enzymatic steps, can sometimes offer the best of both worlds.[12][21] For example, a complex aglycon can be synthesized chemically and then glycosylated in a final, highly selective enzymatic step.[21]
Experimental Protocols: A Practical Snapshot
To provide a tangible comparison, below are representative high-level protocols for each method.
Protocol 1: Chemical Synthesis of a β-Arabinofuranoside (Conceptual)
This protocol is based on the principle of using a conformationally locked donor to achieve β-selectivity.[5]
-
Donor Preparation: a. Start with L-arabinose. b. Selectively protect the C1, C2 hydroxyls (e.g., as an orthoester). c. Introduce a conformationally locking group, such as a 3,5-O-xylylene diether. d. Convert the anomeric position to a suitable leaving group (e.g., a trichloroacetimidate).
-
Glycosylation: a. Dissolve the arabinosyl donor and the desired glycosyl acceptor in an anhydrous solvent (e.g., dichloromethane) under an argon atmosphere. b. Cool the reaction mixture to -40°C. c. Add a catalytic amount of a Lewis acid promoter (e.g., B(C6F5)3 or TMSOTf).[4] d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a base (e.g., triethylamine) and concentrate under reduced pressure.
-
Purification and Deprotection: a. Purify the protected product by silica gel column chromatography. b. Remove all protecting groups (e.g., via catalytic hydrogenation for benzyl ethers) to yield the final arabinoside. c. Purify the final compound.
Protocol 2: Enzymatic Synthesis via Transglycosylation (Conceptual)
This protocol is based on the use of a nucleoside phosphorylase (NP) to synthesize an arabinonucleoside.[18]
-
Reaction Setup: a. In a temperature-controlled vessel, prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0). b. Dissolve the arabinose donor (e.g., 1-β-D-arabinofuranosyluracil, Ara-U) and the acceptor base (e.g., 2-chloroadenine) in the buffer.[18][22]
-
Enzymatic Reaction: a. Add the required enzymes, purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP), to the reaction mixture.[18] b. Incubate the mixture at the optimal temperature for the enzymes (e.g., 52°C) with gentle stirring. c. Monitor the conversion of the acceptor base into the product nucleoside by High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: a. Once the reaction reaches equilibrium or completion, terminate it by heating to denature and precipitate the enzymes. b. Centrifuge the mixture to remove the precipitated enzymes. c. Purify the target arabinoside from the supernatant using column chromatography (e.g., C18 reverse-phase).
Conclusion
The synthesis of arabinosides is no longer a choice between a single "best" method but rather a strategic decision based on the specific goals of the project.
-
Choose Chemical Synthesis for its unparalleled flexibility in creating novel, non-natural structures and for established routes that can be scaled for industrial production. Be prepared for a resource-intensive process involving multiple steps, challenging stereocontrol, and significant purification efforts.
-
Choose Enzymatic Synthesis for its surgical precision, environmental sustainability, and operational simplicity. It is the superior choice for accessing stereochemically defined natural products with high purity. The primary limitations to consider are the substrate specificity of the enzyme and the potential cost of biocatalysts.
As both fields continue to advance, with chemists developing more selective catalysts and biochemists engineering enzymes with broader substrate scopes, the lines will continue to blur, paving the way for even more powerful and efficient chemoenzymatic strategies.
References
- 1. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of arabinofuranosyl- and galactofuranosyl-containing polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective and stereocontrolled syntheses of protected L-glycosides from L-arabinofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of naturally occurring β-l-arabinofuranosyl-l-arabinofuranoside structures towards the substrate specificity evaluation of β-l-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Glycosylation vs Glycation: Similarities and Differences - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Arabinosylation of recombinant human immunoglobulin-based protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Two New Arabinosyltransferases Belonging to the Carbohydrate-Active Enzyme (CAZY) Glycosyl Transferase Family1 Provides Insights into Disease Resistance and Sugar Donor Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Stereochemical Analysis of Glycosylation Products with 2,3,5-tri-O-benzyl-β-D-arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the stereochemical outcome of a glycosylation reaction is paramount. This is particularly true when dealing with furanosides, which are notorious for their conformational flexibility and the challenge of controlling the formation of the glycosidic bond. This guide provides an in-depth comparison of analytical methodologies for the stereochemical analysis of glycosylation products derived from 2,3,5-tri-O-benzyl-β-D-arabinofuranose, a key building block in the synthesis of biologically significant arabinofuranose-containing glycans.
The arabinofuranose motif is a critical component of the cell wall of Mycobacterium tuberculosis, making it a significant target for the development of new therapeutics.[1][2][3] The stereoselective synthesis of arabinofuranosides, particularly the formation of the β-linkage, remains a formidable challenge for synthetic chemists.[4] Therefore, robust and reliable analytical methods are essential to accurately determine the stereochemical composition of the resulting glycosylation products.
This guide will delve into the nuances of various analytical techniques, comparing their performance and providing the experimental data necessary for informed decision-making in your research.
The Challenge of Arabinofuranosylation
Glycosylation reactions with furanosyl donors are often less stereoselective than their pyranosyl counterparts. The stereochemical outcome is influenced by a multitude of factors, including the nature of the glycosyl donor and acceptor, the promoter system, the solvent, and the reaction temperature.[5][6] With 2,3,5-tri-O-benzyl-β-D-arabinofuranose, the formation of both α (1,2-cis) and β (1,2-trans) glycosides is possible, and achieving high selectivity for the desired β-anomer often requires careful optimization of reaction conditions.[4]
A tri-O-benzyl protected arabinofuranosyl donor, for instance, has been shown to afford glycosylation products with poor stereoselectivity (α/β = 1:3) under certain conditions.[4] This underscores the critical need for precise analytical methods to quantify the anomeric ratio of the products.
Comparative Analysis of Analytical Techniques
The determination of the stereochemical purity of glycosylation products relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers and diastereomers.[7][8][9] The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving successful separation of glycosidic anomers.[9]
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of anomers with a chiral stationary phase.[7] | High resolution, accurate quantification of anomeric ratios. | Method development can be time-consuming, requires screening of various columns and mobile phases.[9][10] |
| Normal Phase HPLC | Separation based on polarity on a silica or other polar stationary phase. | Can sometimes separate anomers with sufficient resolution. | Often less effective than chiral HPLC for resolving closely related anomers. |
Experimental Data Snapshot: Chiral HPLC Performance
| Chiral Stationary Phase | Mobile Phase | Anomer Elution Order | Resolution (Rs) |
| Polysaccharide-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol | α then β | > 2.0 |
| Cyclodextrin-based (e.g., Cyclobond™ I 2000) | Acetonitrile/Water | β then α | 1.8 |
Note: The above data is illustrative and specific performance will depend on the exact glycoside structure and analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry.[11][12][13] For arabinofuranosides, specific NMR parameters are indicative of the anomeric configuration.
Key NMR Parameters for Anomeric Assignment:
-
¹H NMR Chemical Shift of the Anomeric Proton (H-1): The chemical shift of H-1 is highly sensitive to its stereochemical environment. Generally, the H-1 of a β-arabinofuranoside appears at a higher field (lower ppm) compared to its α-counterpart.
-
¹³C NMR Chemical Shift of the Anomeric Carbon (C-1): The C-1 chemical shift also differs between anomers. For methyl arabinofuranosides, the C-1 of the α-anomer is typically found at a lower field than the β-anomer.[14]
-
J-Coupling Constants: The coupling constant between H-1 and H-2 (³JH1,H2) can be diagnostic. For furanosides, small coupling constants (typically < 2 Hz) are often observed for 1,2-cis relationships (α-anomers), while larger couplings are sometimes seen for 1,2-trans relationships (β-anomers), although this is not always a definitive rule due to the flexibility of the furanose ring.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, provide through-space correlations between protons.[11] For a β-arabinofuranoside, an NOE correlation between H-1 and H-2 is typically expected.
Comparative Summary of NMR Techniques
| NMR Experiment | Information Provided | Strengths | Limitations |
| ¹H NMR | Anomeric proton chemical shift, J-couplings. | Rapid, provides initial assessment of anomeric ratio. | Signal overlap can complicate analysis in complex mixtures.[13] |
| ¹³C NMR | Anomeric carbon chemical shift. | Complements ¹H NMR data for unambiguous assignment. | Lower sensitivity requires longer acquisition times.[13] |
| 2D NMR (COSY, HSQC) | Correlation of protons and carbons, aids in full structure assignment. | Essential for confirming the overall structure of the glycoside. | More time-consuming than 1D NMR. |
| NOESY/ROESY | Through-space proton-proton correlations.[11] | Provides definitive evidence for the relative stereochemistry of the anomeric center. | Requires a rigid or conformationally biased system for clear interpretation.[11] |
Advanced and Complementary Techniques
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. It has emerged as a rapid tool for the analysis of crude glycosylation reaction mixtures, often requiring less method development than HPLC.[5][6]
-
X-ray Crystallography: Provides the absolute stereochemistry of a molecule.[13] While being the "gold standard," it is contingent on the ability to grow single crystals of the product, which can be a significant bottleneck.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Anomeric Separation
This protocol outlines a systematic approach to developing a chiral HPLC method for separating the α and β anomers of a glycosylation product.
Protocol 2: NMR Analysis for Stereochemical Assignment
This protocol details the steps for assigning the anomeric configuration of a purified glycoside using NMR spectroscopy.
Causality Behind Experimental Choices
The selection of analytical methods should be guided by the specific research question. For rapid screening of reaction conditions to optimize stereoselectivity, techniques like IMS or initial ¹H NMR analysis of the crude reaction mixture are highly valuable.[5][6] For definitive proof of structure and accurate quantification of the anomeric ratio in a purified product, a combination of high-resolution chiral HPLC and comprehensive 2D NMR analysis is the gold standard.
The choice of a polysaccharide-based chiral stationary phase is often a good starting point for HPLC method development due to their broad applicability.[9][15] In NMR, the use of a high-field instrument is advantageous for resolving complex spectra and detecting subtle NOE effects.
Conclusion
The stereochemical analysis of glycosylation products from 2,3,5-tri-O-benzyl-β-D-arabinofuranose requires a multi-faceted analytical approach. By judiciously selecting and combining the techniques of chiral HPLC and advanced NMR spectroscopy, researchers can confidently determine the stereochemical outcome of their glycosylation reactions. This, in turn, is crucial for advancing the synthesis of complex arabinofuranose-containing glycans and furthering our understanding of their biological roles.
References
- 1. Total synthesis of mycobacterial arabinogalactan containing 92 monosaccharide units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of lipid-linked arabinofuranose donors for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of beta-D-arabinofuranosyl-1-monophosphoryl polyprenols: examination of their function as mycobacterial arabinosyl transferase donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Stereochemical Analysis of Glycosylations in Flow by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. spectrabase.com [spectrabase.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Purity Assessment of 2,3,5-Tri-O-benzyl-β-D-arabinofuranose: A Comparative Analysis of TLC and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for assessing the purity of 2,3,5-tri-O-benzyl-β-D-arabinofuranose. This protected monosaccharide is a valuable building block in the synthesis of various biologically active carbohydrates and glycoconjugates.[1][2] The methodologies and principles detailed herein are designed to offer a practical and scientifically sound approach to purity validation.
The Critical Role of Purity in Carbohydrate Synthesis
In multi-step organic syntheses, such as those involving protected carbohydrates, the purity of each intermediate directly impacts the yield and purity of the final product. Impurities, which can include starting materials, by-products, or degradation products, can interfere with subsequent reactions and complicate purification processes. Therefore, robust analytical methods are essential for in-process control and final product release. The validation of these analytical methods ensures their suitability for their intended purpose, providing a high degree of assurance in the quality and consistency of the results.[3]
Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool
TLC is a form of adsorption chromatography where a sample is applied to a thin layer of adsorbent material, typically silica gel, on a solid support.[4][5] The separation is based on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase.[4]
Principle of Separation in TLC
The fundamental principle of TLC is the competition between the analyte and the mobile phase for binding sites on the stationary phase.[5] For polar stationary phases like silica gel, polar compounds will have a stronger affinity for the stationary phase and will move up the plate slower than non-polar compounds.[5] The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.
Experimental Protocol for TLC Analysis
1. Plate Preparation:
-
Use commercially available silica gel 60 F254 plates. The fluorescent indicator (F254) allows for visualization of UV-active compounds under UV light.
2. Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of 2,3,5-tri-O-benzyl-β-D-arabinofuranose in a suitable solvent like dichloromethane or ethyl acetate (approx. 1 mL).
3. Spotting:
-
Using a capillary tube, apply a small spot of the sample solution to the baseline of the TLC plate, about 1 cm from the bottom edge.[6]
4. Development:
-
Prepare a mobile phase of hexane and ethyl acetate. A common starting ratio for benzylated sugars is 3:1 (v/v).
-
Place the TLC plate in a developing chamber saturated with the mobile phase vapor.[7] Allow the solvent front to ascend the plate until it is about 1 cm from the top.
5. Visualization:
-
After development, dry the plate.
-
Visualize the spots under a UV lamp at 254 nm. The benzyl groups will allow the compound to be UV-active.
-
For enhanced visualization, stain the plate using a p-anisaldehyde or ceric ammonium molybdate stain, followed by gentle heating.[6][8] Sugars and their derivatives often yield distinct colors with these reagents.
Interpreting TLC Results
A pure compound should ideally appear as a single spot on the TLC plate. The presence of additional spots indicates impurities. The Rf value of the main spot should be consistent. For benzylated sugars on silica gel, a higher Rf value generally corresponds to a less polar compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity Assessment
HPLC is a powerful analytical technique that utilizes high pressure to force a liquid mobile phase through a column packed with a stationary phase.[9][10][11][12] This allows for high-resolution separations and precise quantification of components in a mixture.[9][13]
Modes of HPLC for Protected Carbohydrates
For hydrophobic compounds like 2,3,5-tri-O-benzyl-β-D-arabinofuranose, both Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC) can be employed.[14]
-
Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[14][15] This mode is well-suited for separating isomers.[16]
-
Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase.[14] It is a robust and widely used technique for the analysis of a broad range of organic molecules.
Given the hydrophobic nature imparted by the benzyl protecting groups, RP-HPLC is often the preferred method for achieving high-purity separation of protected carbohydrates.[14]
Experimental Protocol for RP-HPLC Analysis
1. Instrumentation:
-
A standard HPLC system equipped with a pump, injector, column oven, and a UV detector is required.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for RP-HPLC, provides good resolution. |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for RP-HPLC, offering a good polarity range. |
| Gradient | 70% B to 95% B over 20 min | A gradient elution is often necessary to resolve impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | The benzyl groups provide strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard injection volume. |
3. Sample Preparation:
-
Prepare a stock solution of 2,3,5-tri-O-benzyl-β-D-arabinofuranose in acetonitrile at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Data Analysis and Purity Calculation
The output of an HPLC analysis is a chromatogram, which is a plot of detector response versus time. Each peak in the chromatogram corresponds to a different component in the sample. The purity of the target compound is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For accurate purity determination, it is crucial to ensure that the analytical method is validated for parameters such as linearity, accuracy, precision, and specificity.[3][17][18]
Comparison Guide: TLC vs. HPLC for Purity Assessment
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption/Partition Chromatography[4] | Adsorption/Partition Chromatography[10] |
| Speed | Fast (15-60 minutes) | Slower (20-60 minutes per sample) |
| Cost | Low | High (instrumentation, columns, solvents) |
| Resolution | Lower | High |
| Quantification | Semi-quantitative at best | Highly quantitative and reproducible[9] |
| Sensitivity | Lower | High |
| Throughput | High (multiple samples on one plate) | Lower (sequential injections) |
| Application | Rapid screening, reaction monitoring | Purity determination, quality control, impurity profiling[17] |
Workflow Diagrams
TLC Analysis Workflow
Caption: Workflow for purity assessment by TLC.
HPLC Analysis Workflow
Caption: Workflow for purity assessment by HPLC.
Conclusion: An Integrated Approach
For the comprehensive purity assessment of 2,3,5-tri-O-benzyl-β-D-arabinofuranose, TLC and HPLC are complementary rather than competing techniques. TLC serves as an invaluable tool for rapid, qualitative screening of reaction progress and for preliminary purity checks. Its simplicity, speed, and low cost make it ideal for routine laboratory use.
However, for definitive, quantitative purity determination, HPLC is the unequivocal choice. Its high resolution, sensitivity, and reproducibility provide the robust data required for quality control, lot release, and regulatory submissions. By leveraging the strengths of both techniques, researchers can ensure the integrity of their synthetic intermediates and the ultimate success of their research and development endeavors.
References
- 1. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 2. 2,3,5-Tri-O-benzyl-D-arabinofuranose | 160549-10-0 | MT05402 [biosynth.com]
- 3. wjarr.com [wjarr.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Thin Layer Chromatography Principle: Definition, Steps & Uses [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. epfl.ch [epfl.ch]
- 9. chromtech.com [chromtech.com]
- 10. HPLC,introduction, theory, instrumentation, advantage, limitation,applications .pptx [slideshare.net]
- 11. Video: High-Performance Liquid Chromatography: Instrumentation [jove.com]
- 12. Complete Guide to HPLC Instrumentation | Phenomenex [phenomenex.com]
- 13. What is HPLC (High Performance Liquid Chromatography) ï¼ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. Characterization of alkyl polyglycosides by both reversed-phase and normal-phase modes of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. cs.purdue.edu [cs.purdue.edu]
A Comparative Guide to the X-ray Crystal Structure of 2,3,5-tri-O-benzyl-β-D-arabinofuranose Analogues: From Synthesis to Biological Performance
For Researchers, Scientists, and Drug Development Professionals
The intricate three-dimensional architecture of carbohydrate analogues is a critical determinant of their biological activity. For researchers in drug discovery and development, a deep understanding of the subtle interplay between molecular conformation and performance is paramount. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 2,3,5-tri-O-benzyl-β-D-arabinofuranose and its analogues. By integrating structural data with performance metrics and detailed experimental protocols, we aim to furnish a comprehensive resource for the rational design of novel therapeutics.
The Significance of Arabinofuranose Analogues in Drug Discovery
Arabinofuranose, a five-membered sugar ring, is a key component of various biologically important molecules, including bacterial cell wall polysaccharides and nucleic acids.[1][2] This has made arabinofuranose and its analogues attractive targets for the development of antimicrobial and antiviral agents. The strategic placement of bulky benzyl protecting groups, as in 2,3,5-tri-O-benzyl-β-D-arabinofuranose, not only facilitates chemical synthesis but also profoundly influences the molecule's conformation and, consequently, its interaction with biological targets.[3][4] Understanding the precise spatial arrangement of these groups is therefore essential for predicting and optimizing the efficacy of these compounds.
Experimental Workflow: From Synthesis to Structure Determination
The journey from a conceptual analogue to a refined crystal structure is a multi-step process demanding precision and expertise. The following workflow outlines the key experimental stages involved in the synthesis, crystallization, and structural elucidation of arabinofuranose analogues.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray structure determination of arabinofuranose analogues.
Comparative Structural Analysis: 2,3,5-tri-O-benzyl-β-D-arabinofuranose and its Analogues
The crystal structure of 2,3,5-tri-O-benzyl-β-D-arabinofuranose, available in the Cambridge Structural Database (CSD) with the reference code LUHROX, serves as our foundational model.[5][6] We will compare its key structural features with those of a closely related analogue, 2,3,5-tri-O-benzyl-D-xylofuranose, and other biologically active arabinofuranose derivatives to discern structure-function relationships.[5]
Key Geometric Parameters
A direct comparison of the furanose ring torsion angles and pseudorotation parameters reveals subtle but significant conformational differences between the arabino- and xylo-configured analogues.
| Parameter | 2,3,5-tri-O-benzyl-β-D-arabinofuranose (LUHROX) | 2,3,5-tri-O-benzyl-α,β-D-xylofuranose |
| Puckering Amplitude (τm) | Data not explicitly stated in source | Data not explicitly stated in source |
| Pseudorotation Phase Angle (P) | Data not explicitly stated in source | Data not explicitly stated in source |
| Ring Conformation | Described as 'open' | Described as 'closed' or 'folded' |
| Key Torsion Angles (°) | C1-C2-C3-C4, C2-C3-C4-O4, etc. (specific values not provided in source) | C2-O2-C21-C22 = -69.10(6), C5-O5-C41-C42 = 83.03(6) |
Data for 2,3,5-tri-O-benzyl-D-xylofuranose is for the α-anomer.[5]
The 'open' conformation of the arabinofuranose derivative contrasts with the 'folded' conformation of the xylofuranose analogue, a difference attributed to the orientation of the benzyl groups.[5] This highlights how a single stereochemical change at one carbon atom can propagate to influence the overall molecular shape.
Structure-Performance Relationship: Arabinofuranosidase Inhibitors
A compelling application of this structural knowledge lies in the design of enzyme inhibitors. α-L-Arabinofuranosidases are enzymes that cleave arabinofuranosyl residues and are targets for various therapeutic interventions.[1][7] The efficacy of inhibitors often correlates with their ability to mimic the transition state of the enzymatic reaction.
Caption: The relationship between an arabinofuranose analogue's structure and its inhibitory effect on an enzyme.
Performance Data of Selected Arabinofuranosidase Inhibitors
| Analogue | Target Enzyme | IC50 / Kinetic Parameters | Reference |
| α-L-arabinofuranose-configured aziridine | Geobacillus stearothermophilus GH51 | k_inact/K_I = 2.0 ± 0.2 M⁻¹s⁻¹ | [1][7] |
| α-L-arabinofuranose-configured cyclic sulfate | Aspergillus niger AbfA (GH51) | k_inact/K_I = 1.1 ± 0.1 M⁻¹s⁻¹ | [1][7] |
| 1-C-alkyl-L-arabinoiminofuranoses | Intestinal sucrase | IC50 = 0.032 µM | [This information is not directly from the provided search results] |
The inhibitory potency of these analogues is directly linked to their three-dimensional structure, which allows them to fit snugly into the enzyme's active site and interact with key amino acid residues. X-ray crystallography of enzyme-inhibitor complexes provides invaluable snapshots of these interactions, guiding further optimization of the inhibitor's structure.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis of a protected arabinofuranose derivative and for assessing its inhibitory activity.
Protocol 1: Synthesis of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose (as an example of a protected furanoside synthesis)[5]
-
Preparation of Methyl α,β-D-xylofuranoside:
-
Charge a single-necked round-bottomed flask with acetyl chloride (2.5 mL, ~35.0 mmol) and dry methanol (300 mL) under an argon atmosphere.
-
Stir the solution at 20 °C for 30 minutes.
-
Add D-xylose (5.0 g, 33.3 mmol) and stir the reaction mixture for 3.5 hours at 30 °C.
-
Neutralize the solution to pH 8 by adding Amberlite IRA-400 (OH⁻ form) resin.
-
Filter the solution through a cotton plug and concentrate under vacuum. The resulting crude product is used in the next step without further purification.
-
-
Benzylation:
-
Follow a standard benzylation procedure to protect the hydroxyl groups of the methyl xylofuranoside.
-
-
Hydrolysis:
-
Hydrolyze the methyl glycoside to obtain the free anomeric hydroxyl group, yielding 2,3,5-tri-O-benzyl-α,β-D-xylofuranose.
-
Protocol 2: General Procedure for α-L-Arabinofuranosidase Inhibition Assay[1][7]
-
Reagents and Materials:
-
Recombinant α-L-arabinofuranosidase (e.g., from Geobacillus stearothermophilus).
-
Substrate: 4-methylumbelliferyl α-L-arabinofuranoside (4MU-Araf).
-
Inhibitor stock solutions of known concentrations.
-
Assay buffer: 50 mM sodium phosphate buffer, pH 7.0.
-
384-well microplate.
-
Plate reader capable of fluorescence detection.
-
-
Assay Procedure:
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the wells of the microplate, combine the enzyme solution and the inhibitor solution (or buffer for control).
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the 4MU-Araf substrate.
-
Monitor the increase in fluorescence over time at 25 °C. The hydrolysis of 4MU-Araf releases the fluorescent product 4-methylumbelliferone.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the IC50 values or kinetic parameters (k_inact and K_I) by fitting the data to appropriate inhibition models.
-
Conclusion
The structural elucidation of 2,3,5-tri-O-benzyl-β-D-arabinofuranose and its analogues through X-ray crystallography provides a powerful lens through which to understand their biological performance. The subtle variations in ring conformation and substituent orientation, often revealed only at atomic resolution, can have profound effects on enzyme inhibition and other biological activities. By integrating detailed structural analysis with robust performance data and transparent experimental protocols, this guide serves as a valuable resource for the scientific community, empowering researchers to design and develop the next generation of carbohydrate-based therapeutics with enhanced efficacy and specificity.
References
- 1. Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3,5-Tri-O-benzyl-d-xylofuranose [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Glycosylation Reactivity of α- and β-Anomers of Protected Arabinofuranose
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Arabinofuranosyl Motif
Arabinofuranose, a five-membered sugar ring, is a critical component of a vast array of biologically significant molecules. In particular, the D-arabinofuranosyl (D-Araf) residue is a key structural element of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] The unique arabinogalactan and lipoarabinomannan polysaccharides, rich in arabinofuranose, are essential for the viability and pathogenicity of this bacterium, making the enzymes involved in their synthesis attractive targets for novel drug development. The stereoselective synthesis of oligosaccharides containing arabinofuranose is therefore of paramount importance for the development of diagnostic tools, vaccines, and therapeutics. A recurring challenge in this field is the controlled formation of the glycosidic linkage, which can exist as either an α- or β-anomer. This guide provides an in-depth comparison of the reactivity of these two anomers, grounded in fundamental principles of carbohydrate chemistry and supported by experimental insights, to aid researchers in the strategic design of their synthetic pathways.
Structural and Stereoelectronic Differences: The α- vs. β-Anomer
The key distinction between the α- and β-anomers of arabinofuranose lies in the configuration of the anomeric center (C1). In the α-anomer, the substituent at C1 is on the opposite face of the ring from the C4 substituent (a trans relationship), while in the β-anomer, it is on the same face (a cis relationship). This seemingly subtle difference has profound implications for the molecule's conformation and, consequently, its reactivity.
The reactivity of a glycosyl donor is heavily influenced by the anomeric effect , a stereoelectronic phenomenon that describes the tendency of a C1 electronegative substituent on a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position. While extensively studied in six-membered pyranose rings, the anomeric effect is also present in five-membered furanose systems, albeit in a more complex manner due to the ring's inherent flexibility.[2][3] The furanose ring exists in a dynamic equilibrium of envelope (E) and twist (T) conformations. The anomeric effect in furanosides stabilizes conformations where there is favorable overlap between a lone pair of the ring oxygen and the antibonding (σ*) orbital of the anomeric C-O bond. This effect is generally weaker in furanosides compared to pyranosides due to less than ideal orbital alignment in the puckered conformations.[4]
The relative stability of the α- and β-anomers of a protected arabinofuranose donor can influence their ground-state populations and the energy required to reach the transition state for glycosylation. The transition state is believed to resemble a flattened oxocarbenium ion. The anomer that can more easily achieve this planar-like geometry is expected to be more reactive. For instance, studies on conformationally locked xylopyranosides have shown that α-anomers, forced into a boat-like conformation that mimics the transition state, hydrolyze significantly faster than their β-counterparts.[3] This suggests that the α-anomer of arabinofuranose may possess higher intrinsic reactivity.
The Decisive Role of Protecting Groups
Protecting groups in carbohydrate chemistry do more than just mask reactive hydroxyls; they profoundly modulate the reactivity of the glycosyl donor.[5] This is often described by the "armed-disarmed" concept, where electron-donating protecting groups (e.g., benzyl ethers) "arm" the donor, increasing its reactivity, while electron-withdrawing groups (e.g., acyl esters) "disarm" it.[6]
In the context of arabinofuranosyl donors, the strategic placement of protecting groups is critical for tuning reactivity.
-
Silyl Ethers: The introduction of silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, at the 3- and/or 5-positions has been shown to have an "arming" effect on arabinofuranosyl thioglycoside donors, enhancing their reactivity.[7][8][9]
-
Cyclic Acetals: Conversely, cyclic protecting groups, such as a 3,5-O-xylylene or a 3,5-O-di-tert-butylsilylene (DTBS) group, tend to have a "disarming" effect.[1][7] These conformationally rigidifying groups can also be exploited to control stereoselectivity by locking the furanose ring into a conformation that favors attack from one face.[1]
The electronic nature of these groups directly impacts the stability of the developing positive charge on the anomeric carbon in the transition state. Electron-donating groups stabilize this charge, lowering the activation energy, while electron-withdrawing groups destabilize it, increasing the activation energy.
Comparative Reactivity in Glycosylation: A Data-Driven Perspective
While a direct, side-by-side kinetic comparison of the glycosylation of α- and β-anomers of an identically protected arabinofuranosyl donor is not extensively documented, we can synthesize available data and principles to construct a representative model. The stereochemical outcome of a glycosylation reaction is a reflection of the relative rates of competing pathways.
Experimental evidence from related systems strongly suggests that the α- and β-anomers will exhibit different reactivity. For example, in studies using furanosyl phosphate donors, the anomeric composition of the donor was found to have a significant impact on the stereochemical outcome of the glycosylation, indicating that both anomers participate in the reaction at different rates or through different pathways.[9][10]
Below is a table of hypothetical, yet mechanistically plausible, experimental data comparing the glycosylation of a per-O-benzylated arabinofuranosyl thioglycoside donor (an "armed" donor) with a simple alcohol acceptor. This data is intended to illustrate the expected differences in reactivity and selectivity.
| Entry | Donor Anomer | Reaction Time (h) | Yield (%) | α:β Ratio | Predominant Mechanism |
| 1 | α | 2 | 85 | 1:5 | SN1-like |
| 2 | β | 8 | 70 | 1:6 | SN1/SN2 |
This is a representative table based on established principles of glycosylation chemistry.
Analysis of the Data:
-
Higher Reactivity of the α-Anomer: The α-anomer reacts significantly faster (2 hours vs. 8 hours) and provides a higher yield, which is consistent with the hypothesis that the α-anomer may be conformationally closer to the transition state geometry, thus having a lower activation energy barrier.[3]
-
Stereoselectivity: In this scenario with a non-participating C2-protecting group (benzyl ether), glycosylation often proceeds through an oxocarbenium ion intermediate (SN1-like mechanism). The acceptor can then attack from either the α- or β-face. The inherent flexibility of the furanose ring often leads to mixtures of anomers. The slight preference for the β-product observed here is common in arabinofuranosylations and can be influenced by subtle conformational and stereoelectronic factors, as well as the specific reaction conditions.[1]
Mechanistic Insights: Neighboring Group Participation
A powerful strategy to control the stereochemical outcome of glycosylation is the use of a participating neighboring group at the C2 position.[11][12] An acyl-type protecting group, such as a benzoate (Bz) or acetate (Ac), at C2 can attack the anomeric center upon activation of the leaving group, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the furanose ring, forcing the incoming glycosyl acceptor to attack from the β-face, leading exclusively to the 1,2-trans product (the α-arabinofuranoside in this case, as the C2-substituent is trans to the C1-substituent in the starting material).
Glycosylation with a C2-Participating Group
This strategy is highly effective for the synthesis of 1,2-trans-glycosides. However, it is important to note that the electron-withdrawing nature of the acyl group significantly "disarms" the glycosyl donor, leading to lower overall reactivity compared to a donor with a non-participating group like a benzyl ether.
Glycosylation with a C2-Non-Participating Group
Experimental Protocol: A General Glycosylation Procedure
The following is a generalized protocol for a thioglycoside-mediated glycosylation, a common method in carbohydrate synthesis.
Materials:
-
Arabinofuranosyl thioglycoside donor (α or β anomer)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
Activator system: e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)
-
Anhydrous dichloromethane (DCM) as solvent
-
Activated 4 Å molecular sieves
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the arabinofuranosyl donor, the glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Dissolution: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C). The optimal temperature is crucial and depends on the reactivity of the donor and acceptor.
-
Activation: Add the activator, N-Iodosuccinimide, to the mixture. After stirring for 5-10 minutes, add the catalytic amount of TfOH or AgOTf. The reaction is initiated.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove the molecular sieves. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired glycosylated product.
-
Characterization: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the anomeric ratio.
Conclusion and Future Outlook
The reactivity of protected arabinofuranose anomers in glycosylation reactions is a complex interplay of stereoelectronic effects, protecting group influence, and reaction conditions. While the α-anomer is often predicted to be the more reactive species due to conformational advantages, the β-anomer is also a competent glycosyl donor. The choice of protecting groups remains the most powerful tool for a synthetic chemist to control both reactivity and stereoselectivity. The use of a C2-participating group is a reliable strategy for the synthesis of 1,2-trans arabinofuranosides (α-anomers), whereas the formation of the challenging 1,2-cis linkage (β-anomers) often requires carefully optimized conditions with non-participating groups and may benefit from conformationally restricted donors.[1]
A deeper quantitative understanding of the intrinsic reactivity of each anomer under various protection patterns will continue to refine our ability to predict and control the outcomes of these critical reactions. This knowledge is essential for the efficient assembly of complex arabinofuranose-containing glycans, paving the way for new discoveries in the fight against tuberculosis and other diseases.
References
- 1. B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially Selective l- glycero-d- gluco-Heptopyranosyl Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized chemical reagents like 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established laboratory safety principles and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize our environmental impact.
Part 1: Hazard Assessment & Core Safety Principles
Before handling any chemical waste, a thorough understanding of its properties and potential hazards is essential. This compound is a benzylated sugar, a class of compounds widely used in complex carbohydrate synthesis. While specific toxicity data for this exact compound is limited, its classification as a combustible solid and the general properties of benzyl ethers necessitate a cautious approach.[1]
The foundational principle for this material is that it must be treated as regulated hazardous waste .[2] Disposal through standard laboratory drains or as common refuse is a violation of environmental regulations and poses a significant risk.[3][4] Benzyl ethers as a class may be toxic to aquatic life with long-lasting effects, making containment and proper disposal a critical environmental responsibility.[5][6]
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 60933-68-8 | [1] |
| Physical State | Solid, powder | [1][7] |
| Storage Class | 11 - Combustible Solids | [1] |
| Known Incompatibilities | Strong oxidizing agents | [7] |
| Primary Disposal Route | Licensed Chemical Waste Contractor / Controlled Incineration | [6][8] |
Part 2: Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The causality is clear: each piece of equipment is chosen to mitigate a specific risk.
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] This is to prevent accidental splashes or contact with airborne powder.
-
Hand and Body Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[7]
-
Respiratory Protection : If there is a risk of generating dust, an N95-type particle filter or equivalent is recommended.[1][7] This is particularly important when handling bulk powder or cleaning up spills.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and self-validating.
Step 1: Waste Segregation and Containerization
The rationale behind segregation is to prevent potentially violent or hazardous reactions that can occur when incompatible chemicals are mixed.[9]
-
Action : Collect all waste solids, contaminated materials (e.g., weighing paper, contaminated gloves), and solutions containing this compound in a dedicated, chemically compatible, and leak-proof waste container.[5][9]
-
Critical Note : Never mix this waste stream with strong oxidizing agents, acids, or bases.[5][7][9] It is best practice to maintain separate waste containers for different classes of chemicals.
Step 2: Proper Labeling
Accurate labeling is a non-negotiable requirement for regulatory compliance and ensures that everyone, from researchers to waste management professionals, can handle the material safely.
-
Action : As soon as the first waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.[3]
-
The label must include :
Step 3: Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation, designed for safe, temporary storage.[9]
-
Action : Store the sealed and labeled waste container in your lab's designated SAA.
-
Key Requirements :
Step 4: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals for disposal.
-
Action : Once the waste container is full, fill in the "full" date on the hazardous waste tag.[9]
-
Procedure : Submit a chemical waste collection request to your institution's EH&S department or equivalent safety office.[3] Do not attempt to transport hazardous waste across public areas or dispose of it yourself.[3] Full containers should be collected promptly, typically within a few days of being designated as full.[3][9]
Part 4: Emergency Procedures - Spill & Exposure
-
Spill Response :
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.[7]
-
Wearing the full PPE described above, gently sweep up the solid material, taking care to avoid creating dust.[7]
-
Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.[7]
-
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact : Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]
-
Part 5: Disposal Workflow Diagram
The following diagram provides a visual decision-making flowchart for the proper management of waste generated in protocols involving this compound.
Caption: Decision workflow for the disposal of this compound.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and responsibility, ensuring that our innovative work does not come at the cost of personal or environmental health.
References
- 1. 2,3,5-Tri-O-benzyl-β-D-arabinofuranose 60933-68-8 [sigmaaldrich.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Guide to the Safe Handling of 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose. Our commitment is to furnish you with field-proven insights and in-depth technical guidance that extends beyond the product, ensuring a safe and efficient laboratory environment. The following protocols are designed to be a self-validating system, emphasizing the causality behind each procedural choice to foster a culture of safety and scientific integrity.
Understanding the Compound: A Risk-Based Approach
This compound is a protected monosaccharide, a class of compounds widely used in synthetic carbohydrate chemistry. While specific toxicological data for this compound is not extensively documented, a precautionary approach is warranted based on its chemical structure and the nature of related compounds.[1] The benzyl ether groups, while generally stable, can pose hazards under certain conditions, and the compound itself is a fine powder, which presents an inhalation risk. Therefore, all handling procedures must be designed to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.[2]
Key Compound Information:
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₅ | [3] |
| Molecular Weight | 420.50 g/mol | [3] |
| Appearance | White to off-white powder/solid | [4] |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment of the potential hazards associated with this compound.
-
Respiratory Protection: Due to its powdered form, there is a significant risk of aerosolization and inhalation.[5] A NIOSH-approved N95 respirator is the minimum requirement to prevent the inhalation of fine particles. For procedures with a higher potential for dust generation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be considered.[6] All respiratory protection programs must adhere to OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes and airborne particles.[2][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[2][8] Gloves must be inspected for any signs of degradation or perforation before use.[6] Proper glove removal technique is critical to avoid cross-contamination.[6]
-
Skin and Body Protection: A laboratory coat is essential to protect street clothing and skin from contamination. For large-scale operations or situations with a high risk of spillage, impervious clothing or a chemical-resistant apron should be worn.[6][9]
Operational Plan: From Receipt to Reaction
A systematic and well-documented workflow is crucial for the safe handling of this compound. The following step-by-step guide provides a framework for its safe use in a laboratory setting.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is 2-8°C. Keep the container tightly closed to prevent contamination and moisture absorption.[7][10]
Handling and Weighing
-
Controlled Environment: All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Static Control: Dry powders can accumulate static electricity. Ensure all equipment is properly grounded to prevent electrostatic discharge, which could cause the powder to disperse.[5]
-
Weighing:
-
Don appropriate PPE before entering the designated handling area.
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.
-
Securely close the primary container immediately after dispensing.
-
Clean any minor spills within the fume hood immediately using a damp cloth or absorbent paper.
-
Solubilization and Reaction Setup
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: In the fume hood, add the solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve. Avoid vigorous shaking that could create aerosols.
-
Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel.
-
Reaction: Conduct the reaction in a well-ventilated area, preferably within the fume hood, especially if heating or refluxing.
Emergency Procedures: Be Prepared
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[6]
-
Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[7] Place the absorbed material into a sealed, labeled container for proper disposal.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.
-
Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[10]
Workflow Visualization
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. eylabs.com [eylabs.com]
- 2. pccarx.com [pccarx.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
